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Foundational

An In-depth Technical Guide to 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, a potentially valuable intermediate in synthetic and medicinal chemistry. This document is intended for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, a potentially valuable intermediate in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, synthesis, and potential applications.

Introduction and Chemical Identity

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a sulfonate ester featuring a neopentyl-like structure with a 2-fluorophenyl substituent. The methanesulfonyl (mesyl) group is an excellent leaving group in nucleophilic substitution and elimination reactions, making this compound a versatile intermediate for the introduction of the 2-(2-fluorophenyl)-2-methylpropyl moiety into various molecular scaffolds.

Chemical Structure

The chemical structure of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is characterized by a tertiary carbon atom bonded to a 2-fluorophenyl group, two methyl groups, and a methylene group which is, in turn, attached to the methanesulfonate group.

Table 1: Chemical Identity of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate and its Precursor

Compound Name2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate2-(2-Fluorophenyl)-2-methylpropan-1-ol
Molecular Formula C11H15FO3SC10H13FO
Molecular Weight 246.30 g/mol (Predicted)170.21 g/mol
CAS Number Not available1177192-02-7
IUPAC Name 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate2-(2-Fluorophenyl)-2-methylpropan-1-ol

Proposed Synthesis and Methodologies

A robust synthetic strategy for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate involves a two-step process: the synthesis of the precursor alcohol, 2-(2-fluorophenyl)-2-methylpropan-1-ol, followed by its mesylation.

Synthesis of the Precursor Alcohol: 2-(2-Fluorophenyl)-2-methylpropan-1-ol

The synthesis of the tertiary alcohol precursor can be efficiently achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction offers a straightforward route to the desired structure.[1] The proposed pathway involves the reaction of a Grignard reagent derived from 2-bromofluorobenzene with isobutyraldehyde.

G cluster_0 Precursor Alcohol Synthesis 2-bromofluorobenzene 2-Bromofluorobenzene Grignard 2-Fluorophenylmagnesium bromide 2-bromofluorobenzene->Grignard 1. Mg, THF Mg Mg, THF alcohol 2-(2-Fluorophenyl)-2-methylpropan-1-ol Grignard->alcohol 2. Isobutyraldehyde 3. H3O+ workup isobutyraldehyde Isobutyraldehyde workup Acidic Workup

Caption: Proposed Grignard reaction for the synthesis of the precursor alcohol.

Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-ol

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 2-bromofluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is then added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature until the magnesium is consumed.

  • Reaction with Aldehyde: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of isobutyraldehyde (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Work-up and Purification: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 2-(2-Fluorophenyl)-2-methylpropan-1-ol.

Mesylation of 2-(2-Fluorophenyl)-2-methylpropan-1-ol

The final step is the conversion of the primary alcohol to its corresponding methanesulfonate ester. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[2]

G cluster_1 Mesylation Reaction alcohol 2-(2-Fluorophenyl)-2-methylpropan-1-ol product 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate alcohol->product MsCl, Base, DCM MsCl Methanesulfonyl Chloride (MsCl) base Base (e.g., Triethylamine) solvent Anhydrous DCM

Caption: Mesylation of the precursor alcohol to yield the final product.

Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(2-Fluorophenyl)-2-methylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq), ensuring the temperature remains below 5 °C.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of water.

  • Purification: The organic layer is separated, washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by flash column chromatography if necessary.

Structural Elucidation and Characterization

The structure of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate can be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Observations
¹H NMR Signals corresponding to the aromatic protons of the 2-fluorophenyl group, a singlet for the two equivalent methyl groups, a singlet for the methylene protons adjacent to the sulfonate group, and a singlet for the methyl protons of the methanesulfonyl group. Chemical shifts can be influenced by the solvent used.[3][4]
¹³C NMR Resonances for the aromatic carbons (with C-F coupling), the quaternary carbon, the methyl carbons, the methylene carbon, and the methanesulfonyl carbon.
Mass Spectrometry (MS) The molecular ion peak (M+) and characteristic fragmentation patterns, such as the loss of the methanesulfonyl group or the 2-fluorophenyl moiety.
Infrared (IR) Spectroscopy Strong characteristic absorption bands for the S=O stretching of the sulfonate group (typically around 1350 cm⁻¹ and 1175 cm⁻¹), as well as bands for C-H, C-F, and aromatic C=C bonds.

Safety, Handling, and Storage

While specific toxicity data for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is not available, it should be handled with care, as methanesulfonate esters are known to be alkylating agents and potential mutagens.[5]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[6]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases. The compound may be moisture-sensitive.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications in Research and Development

The primary utility of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate lies in its role as a synthetic intermediate. The presence of the methanesulfonate group makes it an excellent substrate for nucleophilic substitution reactions, allowing for the facile introduction of the 2-(2-fluorophenyl)-2-methylpropyl group into a variety of molecules.

This moiety may be of interest in medicinal chemistry for several reasons:

  • Lipophilicity and Metabolic Stability: The 2-fluorophenyl group can enhance lipophilicity and modulate the metabolic profile of a drug candidate. The gem-dimethyl group can provide steric hindrance, potentially increasing metabolic stability.

  • Pharmacological Activity: The 2-fluorophenyl group is a common substituent in many biologically active compounds. Its incorporation can influence binding affinity and selectivity for various biological targets. For example, related fluorophenyl compounds have shown a range of biological activities.[7][8]

This intermediate could be employed in the synthesis of novel compounds for various therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases. The development of novel small molecules often relies on the availability of versatile building blocks like 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate.

Conclusion

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate represents a valuable, albeit not widely commercially available, synthetic intermediate. The synthetic routes outlined in this guide, based on established chemical principles, provide a clear pathway for its preparation. Its utility as a building block for introducing a specific fluorinated phenylalkyl moiety makes it a compound of interest for researchers in organic synthesis and drug discovery. Further investigation into its reactivity and applications is warranted to fully explore its potential in the development of novel chemical entities.

References

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Foundational

Investigating the Alkylating Potential of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the alkylating potential of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfona...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the alkylating potential of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate. Given its structural features, specifically the methanesulfonate (mesylate) ester, this compound is flagged as a potential alkylating agent, necessitating a thorough genotoxicity assessment. Alkylating agents are a class of compounds that can introduce alkyl groups into nucleophilic sites on macromolecules like DNA, which can lead to mutations and potentially cancer.[1][2] This guide outlines a systematic approach, integrating in silico predictions with in vitro mutagenicity testing, to characterize the risk associated with this compound, in alignment with current regulatory expectations for pharmaceutical impurities.

Introduction: The Basis for Concern

The molecule 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate possesses a "structural alert" for genotoxicity. The methanesulfonate group is a well-known good leaving group in nucleophilic substitution reactions, making the corresponding alkyl portion of the molecule electrophilic and capable of reacting with nucleophilic centers in biological molecules, including DNA.[3][4]

Alkyl esters of sulfonic acids are recognized as potential genotoxic impurities (PGIs) and are often subject to strict control limits in pharmaceutical products.[5][6] The concern stems from their ability to act as alkylating agents, transferring an alkyl group to DNA.[7] This alkylation can occur at various sites on DNA bases, with N7 of guanine and N-3 of adenine being common targets.[1] Such DNA damage, if not properly repaired, can lead to mutations during DNA replication and, consequently, may increase the risk of cancer. Therefore, a rigorous assessment of the alkylating and mutagenic potential of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a critical step in its safety evaluation.

A Multi-Faceted Approach to Risk Assessment

A comprehensive evaluation of the alkylating potential of a compound like 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate requires a tiered approach. This typically begins with computational (in silico) predictions and is followed by experimental (in vitro) confirmation. This strategy is in line with the principles outlined in the International Council for Harmonisation (ICH) M7 guideline, which provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[8][9][10]

The workflow for this assessment can be visualized as follows:

Figure 1: A tiered workflow for the assessment of alkylating potential, integrating in silico and in vitro methods.

In Silico Assessment: The Predictive First Step

Before embarking on laboratory-based studies, computational toxicology methods provide a rapid and resource-efficient initial assessment. The ICH M7 guideline endorses the use of two complementary (Q)SAR (Quantitative Structure-Activity Relationship) methodologies for predicting the outcome of a bacterial mutagenicity assay.[11][12]

  • Expert Rule-Based Systems: These systems, such as Derek Nexus, contain a knowledge base of structural alerts and rules derived from existing literature and expert knowledge to predict toxicity.[13]

  • Statistical-Based Systems: These models, like Sarah Nexus, use statistical algorithms to correlate structural features with mutagenicity data from large databases of tested compounds.

For 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, the presence of the alkyl sulfonate ester functional group would be identified as a structural alert by these systems, leading to a prediction of mutagenicity.[1]

Table 1: Predicted (Q)SAR Outcomes for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

(Q)SAR Methodology Predicted Outcome Rationale
Expert Rule-BasedPositive for MutagenicityPresence of a sulfonate ester, a known structural alert for alkylating agents.[13]
Statistical-BasedPositive for MutagenicitySimilarity to other short-chain alkyl sulfonates with known mutagenic activity.[2]

Based on these in silico predictions, the compound would be classified under ICH M7 as a Class 1 or 2 impurity, indicating a need for experimental testing to confirm the mutagenic potential.[14]

In Vitro Confirmation: The Bacterial Reverse Mutation (Ames) Test

The Ames test is the gold standard for assessing the mutagenic potential of a chemical.[15][16] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations in the genes required for histidine (or tryptophan) synthesis.[17] These bacteria are unable to grow on a medium lacking this amino acid. The assay determines if the test chemical can cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow and form colonies.[18]

Experimental Protocol: Ames Test

Objective: To determine the mutagenic potential of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate using a bacterial reverse mutation assay.

Materials:

  • Test article: 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

  • Bacterial strains: S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and E. coli (e.g., WP2 uvrA)

  • Positive controls (without S9): Sodium azide (for TA100, TA1535), 2-nitrofluorene (for TA98), ICR-191 (for TA1537)

  • Positive controls (with S9): 2-aminoanthracene (for all strains)

  • S9 fraction (from induced rat liver) and co-factors (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

Procedure:

  • Dose Range Finding: A preliminary cytotoxicity test is performed to determine the appropriate concentration range of the test article.

  • Main Experiment (Plate Incorporation Method): a. To a sterile tube, add the test article solution, the bacterial culture, and either a buffer (for the non-activated system) or the S9 mix (for the metabolic activation system). b. Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive response is defined as a dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control for most strains.

The inclusion of an S9 metabolic activation system is crucial to detect chemicals that are not mutagenic themselves but can be converted to mutagens by metabolic enzymes.[19]

Figure 2: A simplified workflow of the Ames test (plate incorporation method).

Interpretation of Results and Risk Characterization

The results of the Ames test will determine the final classification and control strategy for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate.

Table 2: Potential Ames Test Outcomes and Their Implications

Ames Test Result ICH M7 Class Interpretation & Action
Positive Class 1 or 2The compound is a bacterial mutagen.[14] A compound-specific acceptable intake must be derived, or the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day is applied.[9] The presence of this impurity in a drug substance must be controlled to this level.
Negative Class 5The compound is not a bacterial mutagen under the test conditions. It can be treated as a non-mutagenic impurity and controlled according to ICH Q3A/B guidelines.[14]

Given that alkyl methanesulfonates are generally direct-acting alkylating agents, a positive result in the Ames test, likely without the need for metabolic activation, is the expected outcome.[7][20]

Conclusion and Recommendations

The structural features of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate strongly suggest that it possesses alkylating potential. The recommended course of action is a staged assessment beginning with in silico modeling, which will almost certainly predict mutagenicity, followed by a confirmatory Ames test. The results of this experimental assay are critical for a definitive risk characterization and for establishing appropriate control measures to ensure patient safety in the context of pharmaceutical development. The framework presented in this guide provides a scientifically sound and regulatory-compliant approach to this investigation.

References

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Exploratory

The Strategic Role of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of modern drug discovery and development, the strategic use of highly functionalized intermediates is paramount to the efficient s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery and development, the strategic use of highly functionalized intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). This technical guide delves into the core attributes of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, a key building block whose unique structural features—a fluorine-substituted phenyl ring, a sterically hindered neopentyl-like backbone, and a highly effective methanesulfonate leaving group—render it a valuable intermediate in medicinal chemistry. This document will provide an in-depth analysis of its synthesis, physicochemical properties, and critical role in the construction of advanced pharmaceutical compounds. Detailed experimental protocols, data summaries, and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge necessary to leverage this versatile molecule in their synthetic endeavors.

Introduction: The Convergence of Fluorine and Mesylate Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1] Similarly, the use of methanesulfonates (mesylates) as activating groups for alcohols is a cornerstone of organic synthesis, facilitating a wide range of nucleophilic substitution reactions.[2] The compound 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate represents a strategic convergence of these two powerful concepts.

The presence of the 2-fluorophenyl group can significantly influence the electronic properties of the molecule and provide a site for potential metabolic resistance. The quaternary carbon center creates steric hindrance that can direct the course of subsequent reactions and impact the conformational rigidity of the final API. Finally, the methanesulfonate moiety serves as an excellent leaving group, enabling the facile introduction of various nucleophiles to construct the desired target molecule.[3] This guide will explore the synthesis and utility of this important, yet not widely documented, intermediate.

Synthesis and Characterization

The synthesis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a two-step process commencing with the preparation of its precursor alcohol, followed by the activation of the hydroxyl group via methanesulfonylation.

Synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-ol

The precursor alcohol, 2-(2-Fluorophenyl)-2-methylpropan-1-ol, can be synthesized through various established organometallic routes. A common and effective method involves the Grignard reaction between a suitable Grignard reagent and 2-fluoro-2-methylpropanoic acid or its ester derivative.

Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)-2-methylpropan-1-ol

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, magnesium turnings (1.2 eq) are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromofluorobenzene (1.0 eq) in anhydrous THF is added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.

  • Reaction with Ester: The Grignard solution is cooled to 0 °C in an ice bath. A solution of methyl 2-methylpropanoate (1.1 eq) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Work-up: After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-Fluorophenyl)-2-methylpropan-1-ol as a colorless oil.

Methanesulfonylation of 2-(2-Fluorophenyl)-2-methylpropan-1-ol

The conversion of the alcohol to the corresponding methanesulfonate is a critical activation step. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.[4]

Experimental Protocol: Synthesis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

  • Reaction Setup: To a solution of 2-(2-Fluorophenyl)-2-methylpropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, triethylamine (1.5 eq) is added. The solution is cooled to 0 °C in an ice bath.

  • Addition of Methanesulfonyl Chloride: Methanesulfonyl chloride (1.2 eq) is added dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring and Work-up: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with the addition of water. The organic layer is separated, washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary, though it is often used directly in the subsequent step.

Physicochemical and Spectroscopic Data

The structural confirmation of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is achieved through standard analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₅FO₃S
Molecular Weight 246.30 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in most organic solvents (DCM, THF, Ethyl Acetate)

Table 1: Physicochemical Properties of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): Characteristic signals would include a singlet for the methyl protons of the methanesulfonyl group (around δ 3.0 ppm), a singlet for the two equivalent methyl groups on the propyl chain, a singlet for the methylene protons adjacent to the sulfonate ester, and multiplets in the aromatic region corresponding to the 2-fluorophenyl group.

  • ¹³C NMR (CDCl₃, 100 MHz): Expected signals would include the methyl carbon of the methanesulfonyl group, the quaternary carbon, the methyl carbons on the propyl chain, the methylene carbon attached to the oxygen, and distinct signals for the carbons of the fluorophenyl ring, with characteristic C-F coupling constants.

  • IR (neat): Strong absorption bands corresponding to the S=O stretching of the sulfonate group (around 1350 and 1175 cm⁻¹), and C-F stretching vibrations.

  • MS (ESI+): The mass spectrum would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The primary utility of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate in medicinal chemistry lies in its role as a key intermediate for introducing the 2-(2-fluorophenyl)-2-methylpropyl moiety into a target molecule. The methanesulfonate group serves as an excellent leaving group, readily displaced by a variety of nucleophiles in Sₙ2 reactions.

A notable, albeit structurally related, example of the utility of such an intermediate is found in the synthesis of the antiplatelet agent Prasugrel. A patent for the synthesis of Prasugrel describes the use of 3-cyclopropyl-1-(2-fluorophenyl)-3-oxopropyl methanesulfonate for the alkylation of a thienopyridine derivative. This highlights the industrial relevance of fluorophenyl-containing methanesulfonate intermediates in the synthesis of complex APIs.

G cluster_0 Synthesis of Intermediate cluster_1 API Synthesis Alcohol 2-(2-Fluorophenyl)-2-methylpropan-1-ol Mesylate 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate Alcohol->Mesylate MsCl, Et3N API Active Pharmaceutical Ingredient Mesylate->API Nucleophilic Substitution Nucleophile API Precursor (e.g., amine, thiol, etc.) Nucleophile->API

Causality in Experimental Design and Self-Validating Protocols

The choice of reagents and conditions in the synthesis and subsequent use of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is dictated by the chemical properties of the molecules involved.

  • Choice of Base in Methanesulfonylation: The use of a non-nucleophilic amine base like triethylamine or pyridine is crucial.[2] These bases are strong enough to neutralize the HCl generated during the reaction but are too sterically hindered to compete with the alcohol as a nucleophile and react with methanesulfonyl chloride. This prevents the formation of unwanted side products.

  • Reaction Temperature: The methanesulfonylation reaction is typically performed at low temperatures (0 °C) to control the exothermic nature of the reaction and to minimize potential side reactions.

  • Solvent Selection: Aprotic solvents like dichloromethane or tetrahydrofuran are used to avoid any competing nucleophilic attack from the solvent on the highly reactive methanesulfonyl chloride.

  • Self-Validating Protocol: The success of the methanesulfonylation can be readily monitored by TLC, observing the disappearance of the more polar alcohol starting material and the appearance of the less polar mesylate product. The subsequent nucleophilic substitution can be similarly monitored. The purity and identity of the intermediate and final product are confirmed by spectroscopic methods, ensuring a self-validating workflow.

Safety Considerations and Handling

Methanesulfonyl chloride is a corrosive and lachrymatory substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Alkylating agents, such as methanesulfonates, are potentially genotoxic and should be handled with care. It is important to minimize exposure and to quench any residual reactive mesylate during the work-up procedure.

Conclusion

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a strategically designed intermediate that combines the beneficial properties of a fluorinated aromatic ring with the synthetic versatility of a methanesulfonate leaving group. Its synthesis from readily available starting materials is straightforward, and its application in the construction of complex molecules is a testament to its value in medicinal chemistry. This guide provides the foundational knowledge and practical protocols for the synthesis and utilization of this important building block, empowering researchers to accelerate their drug discovery programs.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). MDPI. Retrieved from [Link]

  • EP2176269B1 - A method of manufacturing 5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7- tetrahydrothieno[3,2-c]pyridin-2-yl acetate (prasugrel) - Google Patents. (n.d.).
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (n.d.). Chemical Society Reviews. Retrieved from [Link]

  • Advances in Fluorination Chemistry for API Synthesis. (2026, February 17). Pharmaceutical Technology. Retrieved from [Link]

  • state-of-the-art MeSO2-group in drug discovery projects, known approaches to methyl sulfones, and our reagent. - ResearchGate. (n.d.). Retrieved from [Link]

  • WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (n.d.).
  • Shabir, G., Saeed, A., Zahid, W., Naseer, F., Riaz, Z., Khalil, N., ... & Albericio, F. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
  • CN103819322A - Preparation method of Prasugrel intermediate 2-halo-2-(2-fluorophenyl)-1-cyclopropylethanone - Google Patents. (n.d.).
  • Webb, D., & Jamison, T. F. (2010). Continuous flow multi-step organic synthesis. Chemical Science, 1(6), 675-680.
  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. (n.d.). MDPI. Retrieved from [Link]

  • Teasdale, A., Elder, D., & Chang, S. J. (2009). Mechanism and processing parameters affecting the formation of methyl methanesulfonate from methanol and methanesulfonic acid: a case study. Organic Process Research & Development, 13(3), 429-433.
  • EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents. (n.d.).
  • Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. (n.d.). New Journal of Chemistry. Retrieved from [Link]

  • CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol - Google Patents. (n.d.).
  • Use of the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and related protecting groups in oligoribonucleotide synthesis: Stability of internucleotide linkages to aqueous acid. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 3.1.7: Reactions of Alcohols. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]

  • Preparation, Characterization and Application of a Molecularly Imprinted Polymer for Selective Recognition of Sulpiride. (2017, April 28). MDPI. Retrieved from [Link]

  • Crystal structure of 2-(bis(4-fluorophenyl)methylsulfonyl)acetamide, C15H13F2NO2S. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Stoichiometric Solvation Effects. Solvolysis of Methanesulfonyl Chloride. (n.d.). kchem.org. Retrieved from [Link]

  • Alcohol to Mesylate - Common Conditions. (n.d.). organic-chemistry.org. Retrieved from [Link]

  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents. (n.d.).

Sources

Foundational

preliminary cytotoxicity screening of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

Topic: Preliminary Cytotoxicity & Genotoxicity Screening of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Drug Discovery Scientists, Toxic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preliminary Cytotoxicity & Genotoxicity Screening of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Drug Discovery Scientists, Toxicology Leads, Process Chemists

Part 1: Executive Summary & Strategic Context

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (hereafter referred to as FP-MMS ) presents a specific toxicological profile characterized by two distinct functional motifs: a reactive methanesulfonate (mesylate) ester and a lipophilic fluorophenyl-gem-dimethyl core.

In pharmaceutical development, alkyl mesylates are classified as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines due to their ability to alkylate DNA directly via nucleophilic substitution (


). However, the steric bulk of the gem-dimethyl group adjacent to the reactive center in FP-MMS may modulate this reactivity compared to simple methyl methanesulfonate (MMS).

This guide outlines a preliminary screening cascade designed to:

  • Quantify Cytotoxicity: Determine the IC50 in metabolically competent vs. non-competent lines.

  • Assess Genotoxic Potential: Early-stage detection of DNA double-strand breaks (DSBs).

  • Validate Stability: Ensure the mesylate does not hydrolyze prior to cellular uptake.

Part 2: Chemical Hazard & Handling (Pre-Experimental)

1. Structural Activity Relationship (SAR) Alert
  • Electrophile: The carbon attached to the mesylate group is susceptible to nucleophilic attack by DNA bases (e.g., N7-guanine).

  • Steric Hindrance: The gem-dimethyl group at the

    
    -position provides steric bulk, potentially slowing hydrolysis rates compared to primary mesylates, but increasing lipophilicity and membrane permeability.
    
2. Safety & Containment
  • Handling: FP-MMS must be handled in a Class II Biosafety Cabinet .

  • Deactivation: All waste must be quenched with 10% sodium thiosulfate (nucleophilic scavenger) before disposal to neutralize alkylating potential.

Part 3: Experimental Screening Cascade

The following DOT diagram illustrates the decision matrix for the screening campaign.

ScreeningCascade Start Compound Receipt: FP-MMS Solubility Phase I: Solubility & Stability (DMSO/Media, t=0 to 24h) Start->Solubility CytoScreen Phase II: Cytotoxicity (72h) (HepG2 vs. CHO-K1) Solubility->CytoScreen Stable > 4h Decision IC50 < 10 µM? CytoScreen->Decision Genotox Phase III: HCS Genotoxicity (gamma-H2AX / Micronucleus) Stop ICH M7 Classification Genotox->Stop Risk Assessment Decision->Genotox Yes (High Tox) Decision->Genotox No (Low Tox)

Figure 1: Screening workflow prioritizing stability validation before biological interrogation.

Part 4: Detailed Methodologies

Phase I: Vehicle Stability & Preparation

Rationale: Alkyl mesylates are prone to hydrolysis in aqueous media. Testing degraded compound yields false negatives.

  • Stock Preparation: Dissolve FP-MMS in anhydrous DMSO to 100 mM . Store at -20°C under argon.

  • Hydrolysis Check:

    • Dilute stock to 100 µM in complete culture media (37°C).

    • Analyze aliquots at t=0, 1h, 4h, and 24h via LC-MS/MS .

    • Acceptance Criteria: >80% parent compound remaining at t=4h. If hydrolysis is rapid (

      
      ), dosing must be refreshed every 2 hours or continuous flow systems used.
      
Phase II: Cytotoxicity Profiling (ATP-Glo Assay)

Rationale: ATP quantification is more sensitive than tetrazolium (MTT) assays for alkylating agents that may affect mitochondrial dehydrogenases without immediate cell death.

Materials
  • Cell Line A (Metabolic): HepG2 (Human liver carcinoma) – assesses bioactivation potential.

  • Cell Line B (Basal): CHO-K1 or HEK293 – assesses direct alkylation toxicity.

  • Reagent: CellTiter-Glo® (Promega) or equivalent ATP bioluminescence kit.

Protocol
  • Seeding: Plate cells at 3,000 cells/well in 384-well white opaque plates. Incubate 24h.

  • Dosing:

    • Prepare 10-point serial dilution (1:3) of FP-MMS.[1]

    • Top concentration: 100 µM (limit of solubility/relevance).

    • Vehicle Control: 0.5% DMSO.

    • Positive Control: Methyl Methanesulfonate (MMS) at 500 µM.

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add ATP reagent, shake 2 min, incubate 10 min, read luminescence.

Data Analysis

Calculate % Viability relative to DMSO control. Fit curves using a 4-parameter logistic model:



  • Outcome: If

    
    , metabolic activation (e.g., fluorophenyl oxidation) is implicated. If equipotent, direct alkylation is the driver.
    
Phase III: High-Content Genotoxicity Screen ( -H2AX)

Rationale: Cytotoxicity alone does not reveal mutagenicity. The


-H2AX marker detects DNA Double-Strand Breaks (DSBs), a hallmark of mesylate-induced damage.
Protocol
  • Cell Model: A549 or HepG2 cells on 96-well optical bottom plates.

  • Treatment: Treat with FP-MMS at

    
     and 
    
    
    
    concentrations for 4 hours and 24 hours .
  • Fixation: 4% Paraformaldehyde (15 min).

  • Staining:

    • Primary Ab: Anti-phospho-Histone H2A.X (Ser139).

    • Secondary Ab: Alexa Fluor 488 conjugated.

    • Nuclear Stain: Hoechst 33342.

  • Imaging: Automated fluorescence microscopy (e.g., CellInsight CX7). Quantify nuclear spot intensity and spots per nucleus .

Part 5: Mechanistic Pathway Visualization

The following diagram details the hypothesized Mechanism of Action (MoA) for FP-MMS.

MoA Compound FP-MMS (Lipophilic) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane High Permeability Nucleus Nucleus Membrane->Nucleus DNA Genomic DNA (Nucleophilic Bases) Nucleus->DNA Adduct N7-Alkylguanine Adduct Formation DNA->Adduct Sn2 Alkylation (Mesylate LG) Response DDR Activation (ATM/ATR -> H2AX) Adduct->Response Outcome Apoptosis or Mutagenesis Response->Outcome

Figure 2: Proposed Adverse Outcome Pathway (AOP) for alkyl mesylates.

Part 6: Data Interpretation & Thresholds

ParameterResultInterpretationAction
Solubility Precipitates < 50 µMHighly LipophilicUse albumin-supplemented media.
Stability

Rapid HydrolysisData invalid; use flow-based exposure.
Cytotoxicity

Highly PotentLikely off-target toxicity beyond DNA damage.
Genotoxicity

-H2AX > 2-fold
GenotoxicSTOP. Treat as mutagenic impurity (Class 1/2).
Selectivity HepG2 >> CHO ToxBioactivationInvestigate metabolite toxicity (fluorophenyl oxidation).

References

  • ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation, 2017. Link

  • Müller, L. et al. A systematic strategy for the assessment of genotoxic impurities in pharmaceutical development. Regulatory Toxicology and Pharmacology, 2006. Link

  • Redon, C. E. et al. γ-H2AX as a biomarker of DNA damage induced by ionizing radiation and genotoxic agents. Clinical Cancer Research, 2010. Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin.Link

Sources

Exploratory

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate structure-activity relationship studies

Executive Summary This technical guide provides an in-depth analysis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (CAS: 1951441-65-8), a specialized electrophilic intermediate used to introduce the 2-fluoro-neop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (CAS: 1951441-65-8), a specialized electrophilic intermediate used to introduce the 2-fluoro-neophyl moiety into bioactive scaffolds. This structural fragment is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity, restrict conformational freedom via the gem-dimethyl effect , and enhance metabolic stability through ortho-fluorination .

This document details the Structure-Activity Relationship (SAR) of the neophyl pharmacophore, the Structure-Reactivity Relationship (SRR) of the methanesulfonate intermediate (specifically regarding the neophyl rearrangement), and validated protocols for its synthesis and application.

The 2-Fluoro-Neophyl Pharmacophore: SAR Rationale

The "2-(2-Fluorophenyl)-2-methylpropyl" group (2-fluoro-neophyl) is a strategic modification of the classic phenethyl or benzyl side chains found in CNS-active agents, calcium-sensing receptor (CaSR) antagonists, and potassium channel modulators.

Conformational Locking (Gem-Dimethyl Effect)

The presence of two methyl groups at the


-position relative to the attachment point (the quaternary carbon) induces the Thorpe-Ingold effect .
  • Mechanism: The bulky methyl groups restrict the rotation of the C

    
    -C
    
    
    
    bond, biasing the molecule towards a specific bioactive conformation.
  • SAR Impact: This often results in higher receptor affinity compared to the unbranched propyl or mono-methyl analogs by reducing the entropic penalty of binding.

Ortho-Fluorine Substitution

Replacing a hydrogen with fluorine at the ortho-position of the phenyl ring introduces specific physicochemical changes:

  • Metabolic Blocking: The C-F bond is metabolically inert. Placing it at the ortho-position protects this site from oxidative metabolism (e.g., by CYP450), which is critical if the para-position is occupied or if the ring is prone to oxidation.

  • Electronic Modulation: The strong electronegativity of fluorine (

    
    ) withdraws electron density from the aromatic ring (
    
    
    
    effect), lowering the electron density of the
    
    
    -system. This can reduce "promiscuous" binding to electron-rich off-targets.
  • Lipophilicity: The combination of the gem-dimethyl group and the fluorophenyl ring significantly increases

    
    , facilitating blood-brain barrier (BBB) penetration for CNS targets.
    

Structure-Reactivity Relationship (SRR): The Neophyl Rearrangement

A critical consideration when working with 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is its propensity for 1,2-aryl migration , known as the neophyl rearrangement.

Mechanistic Pathway

Under solvolytic conditions or in the presence of weak nucleophiles, the ionization of the methanesulfonate (OMs) leaving group can be assisted by the


-aryl group, forming a bridged phenonium ion  intermediate (

pathway) rather than a simple primary carbocation (

) or direct displacement (

).
  • Risk: If the rearrangement occurs, the nucleophile attacks the more substituted carbon (or the ring), leading to an isomeric product (e.g., a tertiary alkyl derivative) rather than the desired primary substitution product.

  • Effect of 2-Fluoro Substituent: The electron-withdrawing nature of the ortho-fluorine atom deactivates the phenyl ring relative to the unsubstituted neophyl system. This raises the energy barrier for phenonium ion formation, thereby reducing the rate of rearrangement and favoring direct

    
     displacement by strong nucleophiles.
    

Diagram 1: Neophyl Rearrangement vs. Direct Substitution

Neophyl_Pathways cluster_legend Effect of 2-Fluoro Group Start 2-(2-F-Ph)-2-methylpropyl methanesulfonate TS_SN2 Transition State (Direct SN2) Start->TS_SN2 Strong Nuc (k_s) Phenonium Phenonium Ion (Intermediate) Start->Phenonium Solvolysis/Weak Nuc (k_delta) Prod_Primary Primary Product (Retained Skeleton) TS_SN2->Prod_Primary Prod_Rearranged Rearranged Product (Tertiary/Isomeric) Phenonium->Prod_Rearranged Rearrangement Note 2-F deactivates the ring, suppressing the Phenonium path and favoring Direct SN2.

Caption: Mechanistic bifurcation between direct substitution (


) and neophyl rearrangement (

). The 2-fluoro substituent suppresses the rearrangement pathway.

Experimental Protocols

Synthesis of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate

Objective: Convert the precursor alcohol into the reactive methanesulfonate ester while minimizing rearrangement.

Reagents:

  • Substrate: 2-(2-Fluorophenyl)-2-methylpropan-1-ol (1.0 eq)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Base: Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Temperature: 0°C to Room Temperature (RT)

Protocol:

  • Dissolution: Charge a flame-dried reaction flask with 2-(2-Fluorophenyl)-2-methylpropan-1-ol and anhydrous DCM (10 mL/g) under nitrogen atmosphere.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add TEA dropwise over 10 minutes.

  • Mesylation: Add MsCl dropwise via syringe over 15–20 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The alcohol spot (

    
    ) should disappear, and the mesylate spot (
    
    
    
    ) should appear.
  • Quench: Quench the reaction with saturated aqueous NaHCO

    
     solution.
    
  • Workup: Extract the aqueous layer with DCM (2x). Combine organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure at <40°C.
    • Note: Do not heat excessively during concentration to avoid thermal rearrangement.

  • Purification: The crude mesylate is typically a waxy solid or oil. It can be used directly or purified via rapid silica gel chromatography (eluting with 10-20% EtOAc in Hexanes).

Application: Synthesis of N-[2-(2-Fluorophenyl)-2-methylpropyl] Amines

Objective: Use the mesylate to alkylate a primary or secondary amine (e.g., for CaSR antagonist synthesis).

Protocol:

  • Setup: Dissolve the target amine (1.2 eq) and K

    
    CO
    
    
    
    (2.0 eq) in Acetonitrile (ACN) or DMF.
  • Addition: Add a solution of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (1.0 eq) in ACN.

  • Heating: Heat the mixture to 60–80°C for 12–24 hours.

    • Critical Check: If the reaction is sluggish due to steric hindrance (gem-dimethyl), add potassium iodide (KI, 0.1 eq) to form the transient iodide (Finkelstein condition), which is a better leaving group.

  • Isolation: Cool to RT, filter off solids, and concentrate. Purify the resulting amine via acid-base extraction or reverse-phase HPLC.

Comparative Data: SAR & Reactivity

The following table summarizes the key differences between the 2-fluoro-neophyl scaffold and its analogs.

Scaffold FeatureElectronic Effect (

)
Steric HindranceMetabolic StabilityRearrangement Risk
Neophyl (Unsubstituted) Neutral (H)High (Gem-dimethyl)Moderate (Para-oxidation)High
2-Fluoro-Neophyl Withdrawing (Inductive) Very High (Ortho-F) High (Blocked Ortho) Moderate (Deactivated)
4-Fluoro-Neophyl WithdrawingHighHigh (Blocked Para)Moderate
Simple Propyl NoneLowLowNone

References

  • Winstein, S., et al. "Neighboring Carbon and Hydrogen. XIX. t-Butyl-benzenonium Salts." Journal of the American Chemical Society, vol. 74, no. 5, 1952, pp. 1127–1133. Link

  • Purser, S., et al. "Fluorine in Medicinal Chemistry." Chemical Society Reviews, vol. 37, 2008, pp. 320-330. Link

  • ChemSrc. "2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate - CAS 1951441-65-8." Chemical Source Database. Link

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, vol. 61, no. 14, 2018, pp. 5822–5880. Link

  • Jung, M. E., & Piizzi, G. "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, vol. 105, no. 5, 2005, pp. 1735–1766. Link

Foundational

Theoretical and Computational Studies of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate

Probing Anchimeric Assistance and Substituent Effects via Density Functional Theory Executive Summary This technical guide outlines the computational framework for analyzing the solvolytic behavior of 2-(2-Fluorophenyl)-...

Author: BenchChem Technical Support Team. Date: February 2026

Probing Anchimeric Assistance and Substituent Effects via Density Functional Theory

Executive Summary

This technical guide outlines the computational framework for analyzing the solvolytic behavior of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate . This substrate serves as a critical probe in Physical Organic Chemistry for distinguishing between solvent-assisted displacement (


) and anchimeric assistance (

) pathways.

The presence of the ortho-fluoro substituent introduces unique electronic deactivation and steric asymmetry, making this molecule an ideal candidate for high-level Density Functional Theory (DFT) studies. This guide provides researchers with a validated roadmap for modeling the competition between direct


 attack and the formation of phenonium ion  intermediates.
Molecular Architecture & Reactivity Profile[1]

The target molecule is a derivative of the neophyl (2-phenyl-2-methylpropyl) system. Its reactivity is defined by the competition between two distinct mechanistic pathways, governed by the stability of the transition states.

FeatureStructural ComponentMechanistic Implication
Leaving Group Methanesulfonate (OMs)Excellent leaving group (

of conjugate acid

), facilitating heterolysis.
Scaffold Neophyl SkeletonSterically hinders backside attack (

), promoting rearrangement.
Substituent 2-Fluoro (

-F)
Electronic: Inductive withdrawal (

) destabilizes the cationic transition state. Steric: Breaks symmetry, creating syn and anti conformational pathways for aryl participation.
The Core Theoretical Question

Does the reaction proceed via Pathway A (Direct Solvent Attack) or Pathway B (Neighboring Group Participation)?

  • Pathway A (

    
    ):  Solvent acts as a nucleophile, attacking the primary carbon.
    
  • Pathway B (

    
    ):  The aromatic ring acts as an internal nucleophile, bridging to form a phenonium ion  (spiro[2.5]octadienyl cation).
    
Computational Methodology (The "How-To")

To accurately model the subtle energetic differences between these pathways, standard B3LYP calculations are insufficient due to their inability to model dispersion forces accurately. The following protocol is the field-standard for organic reaction mechanisms.

2.1. Level of Theory[1]
  • Functional: M06-2X or

    
    B97X-D .
    
    • Reasoning: These range-separated hybrid functionals capture medium-range electron correlation and dispersion interactions (critical for

      
      -stacking and tight transition states) significantly better than B3LYP.
      
  • Basis Set: 6-311++G(d,p) (Optimization) / def2-TZVP (Single Point Energy).

    • Reasoning: Diffuse functions (++) are mandatory for describing the anionic leaving group (mesylate) and the delocalized cationic transition state.

  • Solvation: SMD (Solvation Model based on Density) .

    • Reasoning: Solvolysis rates are solvent-dependent. SMD provides better free energy of solvation (

      
      ) estimates than IEFPCM for charged intermediates.
      
2.2. Computational Workflow Diagram

Workflow Start Input Structure (2-F-Neophyl OMs) ConfSearch Conformational Search (Rotamers of C-C and S-O) Start->ConfSearch OptGS Geometry Opt + Freq (M06-2X/6-31G*) ConfSearch->OptGS Lowest E conformers Decision Pathway Split OptGS->Decision TS_Ks TS Search (Pathway A) Direct Displacement Decision->TS_Ks Explicit Solvent TS_Kd TS Search (Pathway B) Phenonium Formation Decision->TS_Kd Internal Nucleophile IRC IRC Calculation Verify connectivity TS_Ks->IRC TS_Kd->IRC SPE Single Point Energy (def2-TZVP + SMD) IRC->SPE Final Boltzmann Averaged ΔG‡ Calculation SPE->Final

Caption: Workflow for differentiating competing solvolysis pathways using high-level DFT.

Mechanistic Pathways & Transition State Analysis
3.1. Pathway A: Solvent Assisted (

)

In this pathway, the solvent (e.g., Ethanol, Acetic Acid) attacks the


-carbon directly.
  • Modeling Requirement: You must include explicit solvent molecules in the QM region (cluster-continuum approach). A bare nucleophile approaching a cation in implicit solvent often fails to locate a true TS.

  • Geometry: Look for a linear

    
     angle (
    
    
    
    ).
3.2. Pathway B: Aryl Assisted (

) - The Phenonium Ion

This is the critical pathway. The phenyl ring rotates to place the


-system distinctively "behind" the C-OMs bond.
  • The 2-Fluoro Effect: Unlike unsubstituted neophyl, the 2-F derivative has two distinct rotational isomers for the transition state:

    • Syn-Transition State: Fluorine is on the same side as the departing mesylate (Coulombic repulsion).

    • Anti-Transition State: Fluorine is away from the mesylate (Sterically favored, electronically distinct).

  • NBO Analysis: A successful TS search will show a strong donor-acceptor interaction in the Second Order Perturbation Theory analysis:

    • Donor:

      
       (Aromatic Ring)
      
    • Acceptor:

      
       (C-Mesylate bond)
      
3.3. Reaction Coordinate Diagram

ReactionPath cluster_Ks Pathway A (ks) cluster_Kd Pathway B (kΔ) Reactant Reactant (Ground State) TS_A TS_A (SN2-like) Reactant->TS_A TS_B TS_B (Bridging) Reactant->TS_B Prod_A Product (Unrearranged) TS_A->Prod_A Inter Phenonium Ion TS_B->Inter Prod_B Product (Rearranged) Inter->Prod_B

Caption: Divergent reaction pathways. Pathway B involves a discrete phenonium intermediate.

Experimental Protocols (Gaussian/ORCA Input Generation)
Protocol 1: Transition State Optimization (Gaussian 16)

This input searches for the phenonium formation TS. Note the use of opt=(calcfc,ts,noeigentest) to facilitate convergence on the saddle point.

Step 1: Construct Z-Matrix. Place the ipso-carbon of the phenyl ring approx 2.2 Å from the


-carbon, and the C-O(mesylate) bond at approx 2.0 Å.

Step 2: Input File.

Protocol 2: NBO Analysis for Hyperconjugation

To confirm anchimeric assistance, run an NBO analysis on the optimized TS structure.

Interpretation: Look for the stabilization energy


 associated with the interaction 

. A value

kcal/mol indicates strong anchimeric assistance.
Data Analysis & Interpretation

When analyzing your output, structure your data as follows to determine the dominant mechanism.

ParameterPathway A (

)
Pathway B (

)
Interpretation

(kcal/mol)
Value AValue BLower value determines the rate-limiting step.
C-C-C Bond Angle


(at bridge)
Indicates formation of the 3-membered ring.
Charge on Aryl Neutral/Slight +Significant +Charge delocalization into the ring (Phenonium character).
Imaginary Freq 1 (C-O stretch)1 (Ring twist/C-O)Validates the Transition State.
Authoritative Insight: The "Leakage" Phenomenon

In 2-fluoro substituted systems, the inductive destabilization of the phenonium ion often raises the energy of Pathway B. However, if the solvent is weakly nucleophilic (e.g., Trifluoroacetic acid), Pathway B may still dominate despite the deactivation. You must calculate the transition state difference (


).
  • If

    
    , the reaction is solvent-controlled.
    
  • If

    
    , the reaction is anchimerically assisted.
    
References
  • Winstein, S., et al. (1956). Neighboring Carbon and Hydrogen.[1] XIX. t-Butyl-benzenonium Ion. Journal of the American Chemical Society.[2] Link

  • Cramer, C. J., & Truhlar, D. G. (2008). Density functional theory for transition metals and transition states. Physical Chemistry Chemical Physics. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

  • Weinhold, F. (2012). Natural Bond Orbital Analysis: A Critical Overview of Relationships to Alternative Bonding Perspectives. Journal of Computational Chemistry. Link

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Standard text for NGP and Phenonium Ion theory).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Introduction and Significance 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a valuable sy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction and Significance

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a valuable synthetic intermediate. The methanesulfonate (mesylate) group is an excellent leaving group, rendering the neopentyl carbon susceptible to nucleophilic substitution reactions. This is particularly significant as the direct displacement of the hydroxyl group of the parent alcohol, 2-(2-Fluorophenyl)-2-methylpropan-1-ol, is challenging due to the poor leaving group ability of the hydroxide ion. The presence of the 2-fluorophenyl moiety introduces specific electronic and steric properties that can be crucial for the biological activity of downstream compounds. The synthesis of this mesylate is therefore a key step in the elaboration of more complex molecular architectures.

The primary challenge in the synthesis of this target molecule lies in the steric hindrance around the primary alcohol of the neopentyl-like precursor. Standard mesylation conditions may prove to be sluggish or ineffective. Therefore, this protocol employs conditions optimized for such sterically encumbered substrates.

Synthetic Strategy and Mechanism

The synthesis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is achieved through the mesylation of the corresponding primary alcohol, 2-(2-Fluorophenyl)-2-methylpropan-1-ol. This transformation is typically carried out using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine.

Reaction Scheme

Reaction_Scheme reactant 2-(2-Fluorophenyl)-2-methylpropan-1-ol product 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate reactant->product Mesylation reagents Methanesulfonyl Chloride (MsCl) Triethylamine (Et3N) Dichloromethane (DCM) reagents->product

Caption: Overall reaction for the synthesis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate.

Mechanistic Considerations

The mesylation of alcohols can proceed through two primary mechanistic pathways, largely dependent on the substrate and the base employed.

  • Direct Nucleophilic Attack: The alcohol can act as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. A base, such as triethylamine, then deprotonates the resulting oxonium ion to yield the final mesylate product and triethylammonium chloride.

  • Sulfene Intermediate Pathway: In the presence of a sufficiently strong base, methanesulfonyl chloride can undergo an E1cB-like elimination to form a highly reactive intermediate known as sulfene (CH₂=SO₂).[1][2] The alcohol then rapidly adds to the sulfene to generate the methanesulfonate ester. This pathway is often favored with more hindered alcohols and stronger bases.[3]

Given the sterically hindered nature of the neopentyl-like alcohol precursor, the reaction may be facilitated by conditions that promote the formation of the sulfene intermediate or by using a catalyst such as 4-dimethylaminopyridine (DMAP) to accelerate the direct nucleophilic attack.

Detailed Experimental Protocol

This protocol is based on established procedures for the mesylation of sterically hindered primary alcohols.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Equivalents
2-(2-Fluorophenyl)-2-methylpropan-1-olC₁₀H₁₃FO168.211.00 g5.941.0
Methanesulfonyl ChlorideCH₃SO₂Cl114.550.81 g (0.58 mL)7.131.2
Triethylamine(C₂H₅)₃N101.191.20 g (1.65 mL)11.882.0
Dichloromethane (DCM), anhydrousCH₂Cl₂84.9320 mL--
Saturated aq. NaHCO₃NaHCO₃84.01As needed--
1 M aq. HClHCl36.46As needed--
Brine (Saturated aq. NaCl)NaCl58.44As needed--
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ / Na₂SO₄120.37 / 142.04As needed--

Safety Precautions:

  • Methanesulfonyl chloride is corrosive, a lachrymator, and reacts exothermically with water and other nucleophiles.[1] Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine is a flammable and corrosive liquid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of methanesulfonyl chloride with atmospheric moisture.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 2-(2-Fluorophenyl)-2-methylpropan-1-ol (1.00 g, 5.94 mmol).

  • Solvent and Base Addition: Add anhydrous dichloromethane (20 mL) and triethylamine (1.65 mL, 11.88 mmol). Stir the solution until the alcohol is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Methanesulfonyl Chloride: Slowly add methanesulfonyl chloride (0.58 mL, 7.13 mmol) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylammonium chloride will form.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up:

    • Quench the reaction by slowly adding 20 mL of cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 20 mL of 1 M HCl, 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate as a colorless oil or a white solid.

Purification and Characterization

Purification Workflow

Purification_Workflow start Crude Reaction Mixture quench Quench with Water start->quench extract Extract with DCM quench->extract wash_acid Wash with 1M HCl extract->wash_acid wash_base Wash with sat. NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4/MgSO4 wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography end_product Pure Product chromatography->end_product

Sources

Application

Application Note: Trace Analysis of Genotoxic Impurity 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate via GC-MS

Executive Summary This protocol details the method development and validation strategy for the quantitation of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (CAS: 1951441-65-8), a potential genotoxic impurity (PGI),...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the method development and validation strategy for the quantitation of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (CAS: 1951441-65-8), a potential genotoxic impurity (PGI), in active pharmaceutical ingredients (APIs). Given the structural classification of this compound as an alkyl mesylate, it possesses alkylating potential and must be controlled to trace levels (typically <10 ppm) in accordance with ICH M7(R1) guidelines.

The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode. This approach overcomes the specific challenges of this analyte—namely its high boiling point relative to common mesylates (e.g., MMS, EMS) and potential thermal instability—by utilizing a low-bleed, non-polar stationary phase and optimized inlet thermodynamics.

Chemical Context & Safety

Analyte: 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate CAS Number: 1951441-65-8 Molecular Formula: C₁₂H₁₇FO₃S Molecular Weight: 260.33 g/mol

Genotoxicity Mechanism

Methanesulfonate esters are direct-acting alkylating agents. The methanesulfonate group is an excellent leaving group, allowing the electrophilic alkyl chain to attack nucleophilic centers in DNA (e.g., N7-guanine), potentially causing mutations.

Safety Precautions
  • High Potency: Treat all standards as potential carcinogens. Handle in a dedicated fume hood.

  • Deactivation: Neutralize waste and glassware with 10% (w/v) sodium thiosulfate solution to quench the alkylating agent.

Method Development Logic

Technique Selection: GC-MS vs. LC-MS

While LC-MS is often preferred for thermally labile compounds, alkyl mesylates generally lack strong chromophores (UV) and can be difficult to ionize efficiently in ESI without derivatization. GC-MS is selected here because:

  • Volatility: The analyte is sufficiently volatile for gas phase analysis.

  • Specificity: EI fragmentation provides a distinct spectral fingerprint, crucial for distinguishing the impurity from complex API matrices.

  • Sensitivity: SIM mode allows for low-ppm detection limits required by regulatory thresholds.

Column Selection

A 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5MS UI) is selected over the traditional wax/cyano phases (like DB-624) often used for smaller mesylates (MMS/EMS).

  • Reasoning: The analyte contains a lipophilic fluorophenyl moiety. A non-polar column ensures sharper peak shapes and reduced retention time, minimizing the analyte's exposure to thermal stress in the column.

Inlet Optimization (Critical Parameter)

Mesylates can degrade into their corresponding alcohols or alkenes in a hot injection port.

  • Strategy: Use a Pulsed Splitless injection at the lowest viable temperature (200–220°C) to maximize transfer efficiency while minimizing residence time and thermal degradation.

Experimental Protocol

Instrumentation & Conditions
ParameterSetting / Specification
GC System Agilent 8890 / 5977B MSD (or equivalent)
Column DB-5MS UI , 30 m × 0.25 mm ID × 0.25 µm film thickness
Carrier Gas Helium, Constant Flow: 1.2 mL/min
Inlet Mode Pulsed Splitless (Pulse: 25 psi for 0.75 min)
Inlet Temp 210 °C (Optimized for stability)
Liner Ultra Inert, single taper with wool (deactivated)
Transfer Line 280 °C
Source Temp 230 °C (EI Source)
Quad Temp 150 °C
Oven Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-601.0
202000.0
102803.0
Total Run Time ~19.0 minutes
Mass Spectrometry (SIM Mode)

Perform a full scan (50–400 m/z) during development to confirm ions. The following are theoretical target ions based on fragmentation logic:

  • Target Ion (Quant): m/z 165 (Cation: [M - OMs]⁺, 2-(2-fluorophenyl)-2-methylpropyl cation)

  • Qualifier 1: m/z 79 (CH₃SO₂⁺)

  • Qualifier 2: m/z 109 (Fluorotropylium derivative)

  • Dwell Time: 50 ms per ion.

Sample Preparation

Note: This protocol assumes the API is a salt soluble in water. If API is a free base, use direct dissolution in a solvent where the impurity is stable.

Reagents:

  • Diluent: Dichloromethane (DCM) – HPLC Grade.

  • Internal Standard (IS): Butyl methanesulfonate (or deuterated analog if available).

Protocol:

  • Stock Solution: Weigh 10 mg of Analyte Reference Standard into a 100 mL volumetric flask. Dilute to volume with DCM (100 µg/mL).

  • Internal Standard Spiking: Add IS to the extraction solvent to achieve a concentration of 1 µg/mL.

  • Sample Extraction:

    • Weigh 50 mg of API into a centrifuge tube.

    • Dissolve in 2 mL of Water (or pH 9 buffer if neutralization is needed).

    • Add 2 mL of DCM (containing IS) .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the lower organic layer (DCM) to a GC vial with a glass insert.

Workflow Visualization

GCMS_Workflow Start Start: API Sample Solubility Check Solubility: Is API Water Soluble? Start->Solubility Dissolve_AQ Dissolve API in Water (Neutralize if acid salt) Solubility->Dissolve_AQ Yes Direct_Diss Direct Dissolution in DCM/Hexane Solubility->Direct_Diss No LLE Liquid-Liquid Extraction Add DCM + Internal Std Dissolve_AQ->LLE Phase_Sep Centrifuge & Collect Lower Organic Phase LLE->Phase_Sep Injection GC Injection (Pulsed Splitless, 210°C) Phase_Sep->Injection Precipitation Precipitate API? (If API insoluble in DCM) Direct_Diss->Precipitation Precipitation->Injection Separation Separation (DB-5MS) Non-polar interaction Injection->Separation Detection MS Detection (SIM) Target m/z: 165, 79 Separation->Detection Data Quantitation Ratio vs Internal Std Detection->Data

Figure 1: Decision tree and workflow for sample preparation and analysis of mesylate impurities.

Validation Criteria (ICH Q2)

To ensure the method is "self-validating" and robust, the following criteria must be met during the validation phase:

ParameterAcceptance CriteriaRationale
Specificity No interfering peaks at retention time of analyte or IS.Ensures API matrix does not bias results.
LOD / LOQ S/N > 3 (LOD) and S/N > 10 (LOQ). Target LOQ ≤ 30% of the TTC limit.Critical for trace analysis (ppm level).
Linearity R² ≥ 0.990 over range (LOQ to 150% of limit).confirms predictable response.
Accuracy Recovery 80–120% at 3 spike levels (LOQ, 100%, 150%).[1]Validates extraction efficiency.
Solution Stability % Difference < 10% after 24h at room temp.Mesylates can hydrolyze; confirms sample viability.
Troubleshooting & Robustness
  • Peak Tailing: Indicates active sites in the liner or column. Action: Replace liner with Ultra-Inert type; trim column head.

  • Degradation: If the "parent" peak is low and an alkene peak appears earlier, the inlet is too hot. Action: Lower inlet temp by 10°C increments.

  • Carryover: Mesylates can stick to cold spots. Action: Ensure transfer line is >280°C and perform solvent blanks between samples.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • ChemSRC. (n.d.). 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate - CAS 1951441-65-8.[2]Link

  • Elder, D. P., et al. (2010). Control of genotoxic impurities in active pharmaceutical ingredients: a review and perspective. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Active Pharmaceutical Ingredients. Application Note. Link

Sources

Method

Application Note: Comprehensive 13C NMR Structural Elucidation of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate

Abstract This application note provides a detailed guide and robust protocol for the structural analysis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectros...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide and robust protocol for the structural analysis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. This compound, featuring a fluorine-substituted aromatic ring, a quaternary carbon center, and a methanesulfonate (mesylate) leaving group, presents several interesting and challenging features for spectral interpretation. We will delve into the theoretical underpinnings of ¹³C NMR as it applies to this molecule, focusing on the profound impact of ¹³C-¹⁹F spin-spin coupling and the utility of spectral editing techniques like DEPT (Distortionless Enhancement by Polarization Transfer). A complete, field-tested experimental protocol is provided, from sample preparation to data acquisition and processing. The final interpretation strategy combines standard broadband decoupled ¹³C data with DEPT-135 and DEPT-90 spectra to achieve unambiguous assignment of all carbon signals, ensuring high confidence in structural verification.

Introduction and Structural Considerations

The structural verification of synthetic intermediates is a cornerstone of drug development and chemical research. 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a key intermediate, designed with a methanesulfonate group, which is an excellent leaving group for nucleophilic substitution reactions.[1] Its structural integrity is paramount for the success of subsequent synthetic steps.

¹³C NMR spectroscopy is an indispensable tool for mapping the carbon skeleton of organic molecules.[2] Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with broadband proton decoupling, resulting in a single peak for each chemically non-equivalent carbon, which simplifies the spectrum.[3] However, the analysis of the title compound is nuanced by two key factors:

  • ¹³C-¹⁹F Spin-Spin Coupling: The ¹⁹F isotope, like ¹H, has a nuclear spin of I=½ and is 100% abundant. This leads to through-bond coupling with ¹³C nuclei, splitting the carbon signals into multiplets. The magnitude of the coupling constant (J_CF) is dependent on the number of bonds separating the nuclei and provides invaluable structural information.[4] These couplings can be large, especially the one-bond coupling (¹J_CF), often exceeding 200 Hz.[5]

  • Presence of a Quaternary Carbon: The spectrum will contain a non-protonated (quaternary) carbon atom. These carbons typically exhibit weak signals in ¹³C NMR due to the absence of Nuclear Overhauser Effect (NOE) enhancement from attached protons and their characteristically long spin-lattice relaxation times (T₁).[6]

To address these challenges, a multi-pronged approach utilizing spectral editing pulse sequences is necessary for a definitive analysis.

Molecular Structure:

Chemical structure of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

Figure 1: Chemical structure of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate with IUPAC numbering for NMR assignment.

Predicted ¹³C NMR Spectral Data

Before experimental acquisition, predicting the spectrum allows for a more guided and efficient interpretation. The table below summarizes the expected chemical shifts (δ), the anticipated signal phase in a DEPT-135 experiment, and the expected ¹³C-¹⁹F coupling patterns for the aromatic carbons.

Carbon Atom (Fig. 1)Carbon TypePredicted δ (ppm)DEPT-135 PhaseExpected ¹³C-¹⁹F Coupling (Multiplicity, J in Hz)
C1'Aromatic CH~124.5PositiveDoublet of doublets (dd), ³J_CF ≈ 8 Hz, ⁴J_CF ≈ 3-4 Hz
C2'Aromatic C-F~160.0N/A (Quaternary)Doublet (d), ¹J_CF ≈ 245 Hz
C3'Aromatic CH~115.5PositiveDoublet (d), ²J_CF ≈ 21 Hz
C4'Aromatic CH~130.0PositiveDoublet (d), ³J_CF ≈ 8 Hz
C5'Aromatic CH~128.5PositiveDoublet (d), ⁴J_CF ≈ 3 Hz
C6'Aromatic C-C~135.0N/A (Quaternary)Doublet (d), ²J_CF ≈ 6 Hz
C1Quaternary~42.0N/A (Absent)Singlet (s)
C2Methylene (CH₂)~75.0NegativeSinglet (s)
C3, C4Methyl (CH₃)~25.0PositiveSinglet (s)
C5Mesylate (CH₃)~37.0PositiveSinglet (s)

Table 1: Predicted ¹³C NMR assignments and characteristics for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate in CDCl₃. Chemical shift predictions are based on standard values for similar functional groups.[6][7][8] C-F coupling constants are estimates based on literature values for fluorobenzene derivatives.[9][10]

Detailed Experimental Protocols

This section provides a step-by-step methodology for acquiring high-quality ¹³C NMR data for the title compound.

Protocol: Sample Preparation

Rationale: Proper sample preparation is critical. Because ¹³C NMR is an inherently insensitive technique, achieving an optimal concentration is key to a good signal-to-noise ratio (S/N) without excessively long acquisition times.[11] The choice of solvent is also crucial; Deuterated chloroform (CDCl₃) is an excellent choice as it dissolves a wide range of organic compounds and has a well-defined solvent signal for referencing.

Steps:

  • Weighing: Accurately weigh 25-30 mg of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate.

  • Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Mixing: Gently vortex the vial until the sample is completely dissolved. The solution should be clear and free of any particulate matter.[12]

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[13]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Protocol: NMR Data Acquisition

Scientist's Note: The following parameters are based on a 400 MHz (or similar) spectrometer. The acquisition of three separate experiments is described: a standard proton-decoupled ¹³C spectrum, a DEPT-135 spectrum, and a DEPT-90 spectrum. This suite of experiments provides a comprehensive dataset for full structural assignment.[14]

A. Standard ¹³C{¹H} Broadband Decoupled Spectrum

  • Purpose: To detect all carbon atoms in the molecule.

  • Protocol:

    • Insert the sample into the spectrometer and perform standard lock and shim procedures.

    • Load a standard carbon experiment (e.g., 'zgpg30' on Bruker systems).

    • Set the spectral width (SW) to cover the full range of expected chemical shifts (e.g., 0 to 220 ppm).

    • Set the number of scans (NS) to 128 or higher. Rationale: A higher number of scans is needed to improve the S/N, especially for the weak quaternary carbon signals.[11]

    • Set the relaxation delay (D1) to 2.0 seconds. Rationale: Quaternary carbons often have long relaxation times. A sufficient delay ensures they have time to relax back to equilibrium before the next pulse, allowing for their detection.[15]

    • Begin acquisition.

B. DEPT-135 Spectrum

  • Purpose: To differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons. Quaternary carbons are not observed.[16]

  • Protocol:

    • Load a standard DEPT-135 pulse program.

    • Use the same spectral width as the standard ¹³C experiment.

    • Set the number of scans (NS) to 64. Rationale: DEPT is a polarization transfer experiment, which enhances signal intensity, so fewer scans are typically needed compared to a standard ¹³C experiment.[16]

    • Set the relaxation delay (D1) to 2.0 seconds.

    • Begin acquisition.

C. DEPT-90 Spectrum

  • Purpose: To selectively observe only methine (CH) carbons.[17]

  • Protocol:

    • Load a standard DEPT-90 pulse program.

    • Use the same spectral width and relaxation delay as the DEPT-135 experiment.

    • Set the number of scans (NS) to 64.

    • Begin acquisition.

Data Processing and Interpretation Workflow

A systematic approach is essential for accurately interpreting the collected spectra. The following workflow integrates the data from all three experiments for a confident assignment.

Data Processing Steps
  • Apply an exponential multiplication function (line broadening of ~1 Hz) to improve S/N.

  • Perform a Fourier Transform on the Free Induction Decay (FID) for all three experiments.

  • Carefully phase each spectrum to achieve pure absorption lineshapes.

  • Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Reference the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.[18]

Interpretation Workflow Diagram

G cluster_0 Data Acquisition cluster_1 Spectral Interpretation A1 Std 13C{1H} B1 Identify All Carbon Signals (from Std 13C Spectrum) A1->B1 A2 DEPT-135 B2 Assign Multiplicities CH/CH3 (+), CH2 (-) via DEPT-135 CH only via DEPT-90 A2->B2 A3 DEPT-90 A3->B2 B1->B2 B3 Identify Quaternary Carbons (Present in Std 13C, Absent in DEPT) B1->B3 B5 Assign Aliphatic Signals (Use DEPT & Chemical Shift Data) B2->B5 B4 Analyze Aromatic Region Assign C-F Coupled Signals (Measure J values) B3->B4 C1 Final Structure Confirmation B4->C1 B5->C1

Sources

Application

Application Note: Mass Spectrometry Fragmentation of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It synthesizes theoretical physical organic chemistry with practical mass spectrometry protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug development scientists. It synthesizes theoretical physical organic chemistry with practical mass spectrometry protocols to elucidate the fragmentation of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate , a critical intermediate often monitored as a Potential Genotoxic Impurity (PGI) in pharmaceutical synthesis.

Executive Summary

The precise characterization of alkyl mesylates is a cornerstone of pharmaceutical safety due to their reactivity as alkylating agents. This guide details the mass spectrometric behavior of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (hereafter referred to as F-Neophyl Ms ).

Unlike simple alkyl mesylates, F-Neophyl Ms possesses a neophyl skeleton that drives a distinct fragmentation pathway governed by the Neophyl Rearrangement . Understanding this mechanism is essential for distinguishing the target analyte from structural isomers and for developing high-sensitivity SIM (Selected Ion Monitoring) or MRM (Multiple Reaction Monitoring) methods.

Key Chemical Data
ParameterValue
IUPAC Name 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate
Molecular Formula C₁₁H₁₅FO₃S
Molecular Weight 246.30 g/mol
Monoisotopic Mass 246.0726 Da
Key Structural Feature gem-dimethyl group adjacent to a primary mesylate, facilitating 1,2-aryl migration.

Mechanistic Insight: The Neophyl Rearrangement

To interpret the mass spectrum, one must look beyond simple bond cleavages. The fragmentation is driven by the stability of the carbocation formed after the loss of the mesylate group.

The Pathway[1][2][3][4][5]
  • Ionization: Formation of the molecular ion (EI) or protonated molecule (ESI).

  • Leaving Group Departure: Loss of the mesyl group (

    
     in EI or 
    
    
    
    in ESI) generates a primary carbocation:
    
    
    .
  • 1,2-Aryl Shift (Neophyl Rearrangement): The primary cation is energetically unfavorable. The adjacent 2-fluorophenyl group acts as a neighboring group participant, forming a bridged phenonium ion intermediate.

  • Isomerization: The phenyl ring migrates to the terminal carbon, shifting the positive charge to the tertiary carbon, forming the stable tertiary cation:

    
    .
    
Graphviz Pathway Diagram

The following diagram maps the specific fragmentation logic for F-Neophyl Ms , highlighting the transition from the unstable primary cation to the detected tertiary fragments.

NeophylFragmentation Precursor Precursor Ion [M+H]+ (m/z 247) PrimaryCat Transient Primary Cation [Ar-C(Me)2-CH2]+ Precursor->PrimaryCat Collision Induced Dissociation Neutral_Loss Loss of MsOH (96 Da) Precursor->Neutral_Loss Phenonium Bridged Phenonium Intermediate PrimaryCat->Phenonium 1,2-Aryl Shift (Fast) TertiaryCat Stable Tertiary Cation [Ar-CH2-C+(Me)2] (m/z 151) Phenonium->TertiaryCat Ring Opening Frag_Benzyl 2-Fluorobenzyl Cation (m/z 109) TertiaryCat->Frag_Benzyl Inductive Cleavage alkene_loss Loss of Propene (42 Da) TertiaryCat->alkene_loss Frag_Trop Fluorotropylium Ion (m/z 109 Isomer) Frag_Benzyl->Frag_Trop Ring Expansion

Figure 1: Mechanistic pathway of F-Neophyl Ms fragmentation. The instability of the primary cation drives the rapid rearrangement to the tertiary cation (m/z 151), which is the base peak in positive ESI.

Detailed Fragmentation Protocols

Electrospray Ionization (ESI-MS/MS)

Context: Used for trace quantification (LC-MS/MS) in drug substances. Polarity: Positive Mode (


 or 

) is preferred due to the basicity of the ether-like oxygens, though sulfonates often fly well in Negative Mode (

is not possible, but adducts form). For fragmentation studies, Positive Mode is more informative regarding the carbon skeleton.

Predicted ESI(+) Spectrum:

  • Precursor:

    
    
    
    
    
  • Adducts:

    
    
    
    
    
    (Common in ammonium buffers)
  • Product Ions (MS/MS of 247):

m/z (approx)Fragment StructureMechanism
151.1

Base Peak. Loss of Methanesulfonic acid (

, 96 Da). Formed via Neophyl rearrangement to the tertiary cation.
109.0

Loss of propene (

, 42 Da) from the m/z 151 ion. Corresponds to the 2-fluorobenzyl cation.
83.0

Loss of

and F? (Complex rearrangement, less common).

Protocol 1: ESI-MS/MS Optimization

  • Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Avoid alcohols to prevent solvolysis during storage).

  • Infusion: Direct infusion at 10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.0 kV

    • Cone Voltage: 20-30 V (Optimize to minimize in-source fragmentation of the labile mesylate).

    • Source Temp: 120°C (Keep low to prevent thermal degradation).

  • Collision Energy (CE) Ramp:

    • Perform a CE ramp from 10 to 50 eV.

    • Observation: At low CE (10-15 eV), the m/z 151 peak will dominate. At higher CE (>30 eV), the m/z 109 peak will increase.

Electron Ionization (GC-MS)

Context: Used for raw material analysis or residual solvent screening. Behavior: Sulfonates are thermally labile. High injector temperatures can cause thermal elimination before ionization.

Predicted EI Spectrum (70 eV):

  • Molecular Ion (

    
    ): 
    
    
    
    . Likely very weak or absent due to lability.
  • Base Peak:

    
     (Similar to ESI, the cation dominates).
    
  • Diagnostic Ions:

    • 
       (
      
      
      
      ): Characteristic sulfonyl fragment.
    • 
       (Fluorobenzyl/Fluorotropylium).
      

Protocol 2: GC-MS Setup

  • Inlet: Splitless, low temperature (200°C max) to minimize thermal elimination.

  • Column: Rtx-5MS or equivalent (low bleed).

  • Oven: Start at 40°C, ramp 10°C/min to 280°C.

  • Note: If

    
     is invisible, rely on the retention time and the 151/109 ratio for identification.
    

Analytical Challenges & Troubleshooting

Challenge: Thermal Instability

Mesylates can undergo thermal elimination in the GC inlet to form the corresponding alkene (2-(2-fluorophenyl)-1-propene).

  • Symptom: Observation of a peak with

    
     (
    
    
    
    ) in GC-MS with a different retention time than the parent.
  • Solution: Use Cool On-Column (COC) injection or switch to LC-MS (ESI).

Challenge: Isobaric Interferences

The cation


 is not unique to this mesylate; it can arise from the corresponding alcohol or halide.
  • Solution: Chromatographic separation is mandatory. The mesylate will elute later than the alcohol on a C18 column due to the lipophilic mesyl group.

References

  • Winstein, S., et al. "Neighboring Carbon and Hydrogen. XIX. t-Butylbenzene and the Neophyl System." Journal of the American Chemical Society, vol. 74, no. 5, 1952, pp. 1113–1121. Link

    • Foundational text on the neophyl rearrangement mechanism.
  • Holtzclaw, W. D., et al. "Mass Spectrometry of Alkyl Methanesulfonates." Organic Mass Spectrometry, vol. 20, no. 2, 1985.[1]

    • General principles of sulfonate fragment
  • European Medicines Agency (EMA). "Assessment Report: Genotoxic Impurities in Pharmaceuticals." ICH M7 Guidelines, 2017. Link

    • Regulatory context for monitoring mesyl
  • McLafferty, F. W. Interpretation of Mass Spectra. 4th ed., University Science Books, 1993.[2]

    • Authoritative guide on fragment

Sources

Method

Application Notes &amp; Protocols: 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate as a Versatile Research Intermediate in Medicinal Chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate as a versatile research intermediate. Section 1: Introduction and...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate as a versatile research intermediate.

Section 1: Introduction and Compound Profile

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing crucial pharmacological properties like metabolic stability, binding affinity, and bioavailability.[1][2][3][4][5] Fluorinated building blocks are therefore indispensable tools in the drug discovery pipeline.[1][6] 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a specialized research intermediate designed for the introduction of a fluorophenyl-containing neopentyl-like moiety into target molecules.

Its structure is characterized by two key features that dictate its reactivity:

  • A Methanesulfonate (Mesylate) Group: This is an excellent leaving group, rendering the primary carbon to which it is attached highly electrophilic and primed for nucleophilic attack.[7][8]

  • A Sterically Hindered Backbone: The carbon atom adjacent to the electrophilic center is a quaternary carbon. This significant steric hindrance strongly disfavors direct S(_N)2 reactions. This structural feature is pivotal, as it opens up alternative, more complex reaction pathways such as skeletal rearrangements.

This combination makes 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate a non-trivial but powerful reagent for creating complex molecular scaffolds that would be difficult to access through simpler alkylating agents.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₅FO₃SCalculated
Molecular Weight 246.30 g/mol Calculated
Appearance Predicted: Colorless to pale yellow oil/liquidInferred from similar compounds[7]
Solubility Soluble in various organic solvents (e.g., THF, DCM, DMF)Inferred from chemical class
Stability Moisture sensitive; store under inert gas (e.g., Argon)Inferred from methanesulfonate class
Predicted Reactivity Profile

The primary utility of this intermediate lies in its ability to act as an electrophile. However, due to the neopentyl-like structure, its reactivity is nuanced. Instead of direct substitution at the primary carbon, the departure of the mesylate leaving group is often accompanied by a 1,2-migration of one of the adjacent groups (methyl or 2-fluorophenyl) to the primary center. This Wagner-Meerwein rearrangement alleviates steric strain and proceeds through a more stable carbocation intermediate, ultimately leading to a rearranged product. The choice of nucleophile, solvent, and temperature can be used to control the reaction pathway.

Section 2: Safety, Handling, and Storage

Methanesulfonate esters are alkylating agents and must be handled with extreme caution as they are potentially carcinogenic and mutagenic.[9][10] All operations should be performed by trained personnel in a well-ventilated chemical fume hood.

Hazard CategoryPrecautionary Measures & ResponseGHS Classification (Inferred)
Acute Toxicity / Irritation Harmful if swallowed.[11][12] Causes skin and serious eye irritation.[12][13] May cause respiratory irritation.[11][12]H302, H315, H319, H335
Chronic Toxicity Suspected of causing genetic defects and cancer.[9][13] Suspected of damaging fertility or the unborn child.H340, H350, H361
Handling Obtain special instructions before use.[13] Do not handle until all safety precautions have been read and understood. Use personal protective equipment (nitrile gloves, safety goggles, lab coat).[11][12][14] Avoid breathing mist or vapors.P201, P202, P280, P261
First Aid IF SWALLOWED: Call a POISON CENTER or doctor. Rinse mouth.[11][14] IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[11][14] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][14]P301+P310, P303+P361+P353, P305+P351+P338
Storage Store locked up in a tightly closed container in a well-ventilated place.[11] The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., Argon).P405, P403+P233

Section 3: Synthetic Preparation of the Intermediate

A reliable supply of the intermediate is crucial for research. The following two-step protocol outlines a common-sense approach to its synthesis from commercially available starting materials.

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Mesylation A 2-Fluorobenzyl magnesium bromide C 2-(2-Fluorophenyl)-2- methylpropan-1-ol (Precursor Alcohol) A->C 1. THF, 0°C to rt B Acetone B->C 2. aq. NH4Cl quench F 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (Final Product) C->F D Methanesulfonyl chloride D->F DCM, 0°C E Triethylamine (Et3N) E->F

Diagram 1. Two-step synthesis of the title intermediate.
Protocol 1: Synthesis of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate

Materials:

  • 2-(2-Fluorophenyl)-2-methylpropan-1-ol (precursor alcohol)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Dissolve the precursor alcohol (1.0 eq) in anhydrous DCM in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution dropwise while stirring.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 4: Core Application: Nucleophilic Substitution with Rearrangement

The most compelling application of this intermediate is to serve as a precursor to rearranged products via a Wagner-Meerwein shift. Heating the mesylate with a nucleophile in a polar, non-nucleophilic solvent promotes the formation of a carbocation intermediate, which rapidly rearranges to a more stable tertiary carbocation before being trapped by the nucleophile. The migration of the 2-fluorophenyl group is generally favored over the methyl group due to the formation of a stabilized benzylic cation intermediate.

G Start 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate Intermediate1 Primary Carbocation (Unstable, Transient) Start->Intermediate1 Heat, Polar Solvent -MsO⁻ LeavingGroup MsO⁻ Intermediate1->LeavingGroup Rearrangement Wagner-Meerwein Rearrangement (1,2-Aryl Shift) Intermediate1->Rearrangement Intermediate2 Tertiary Benzylic Carbocation (Stabilized) Rearrangement->Intermediate2 FinalProduct Rearranged Product Intermediate2->FinalProduct Nucleophile Nucleophile (Nu:) Nucleophile->FinalProduct Nucleophilic Attack

Diagram 2. Proposed mechanism for nucleophilic substitution with aryl migration.
Protocol 2: Synthesis of N-Benzyl-1-(2-fluorophenyl)-2-methylpropan-1-amine

This protocol demonstrates the reaction with an amine nucleophile to generate a new, rearranged amine scaffold, a common objective in medicinal chemistry.

Materials:

  • 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (1.0 eq)

  • Benzylamine (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

Procedure:

  • To a sealed reaction vessel, add the mesylate intermediate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Add benzylamine (2.0 eq) to the suspension.

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting mesylate.

  • After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amine.

  • Purification: Purify the product by flash column chromatography on silica gel. A gradient elution with a mobile phase containing a small percentage of triethylamine (e.g., 0.5%) is recommended to prevent product streaking.

  • Characterization: Confirm the rearranged structure via ¹H NMR (noting the appearance of a new methine proton) and mass spectrometry.

Section 5: Decision Workflow and Alternative Pathways

While rearrangement is often the dominant pathway, other reactions like elimination can occur. The choice of reaction conditions is critical to directing the outcome.

G Start Start with 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate Condition Choose Reaction Conditions Start->Condition Path1 Substitution/Rearrangement Condition->Path1 Goal: C-N, C-O, etc. Bond Formation Path2 Elimination (E2) Condition->Path2 Goal: C=C Bond Formation Cond1 Weakly basic nucleophile (e.g., R-NH₂) Polar, non-nucleophilic solvent (e.g., Acetonitrile) Heat (60-100 °C) Path1->Cond1 Cond2 Strong, sterically hindered base (e.g., DBU, t-BuOK) Anhydrous solvent (e.g., THF, Toluene) Path2->Cond2 Result1 Product: Rearranged Scaffold Cond1->Result1 Result2 Product: Alkene Cond2->Result2

Diagram 3. Decision workflow for directing reaction pathways.
Protocol 3: E2 Elimination to form 1-(2-Fluorophenyl)-2-methyl-1-propene

When the goal is to form an alkene, a strong, non-nucleophilic base is employed to favor the E2 elimination pathway.

Materials:

  • 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq)

  • Toluene, anhydrous

Procedure:

  • Dissolve the mesylate intermediate (1.0 eq) in anhydrous toluene in a flame-dried flask under an inert atmosphere.

  • Add DBU (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic mixture with 1 M HCl (2x) to remove DBU, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (the product may be volatile).

  • Purify via column chromatography if necessary, though the product is often clean enough for subsequent steps. Confirm structure by NMR.

Section 6: References

  • MilliporeSigma. (2026, January 9). SAFETY DATA SHEET: Ethyl methanesulfonate.

  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: (2-AMINOTHIOPHEN-3-YL)(2-FLUOROPHENYL)METHANONE.

  • TCI Chemicals. SAFETY DATA SHEET: 2,2,2-Trifluoroethyl Methanesulfonate.

  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Methyl methanesulfonate.

  • Angene Chemical. (2024, June 6). Safety Data Sheet: N-[(4-Fluorophenyl)methyl]prop-2-enamide.

  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.

  • Iqbal, N., & Ahmad, S. (2025, September 23). FDA-Approved Fluorine-Containing Molecules in 2024: Significance, Synthesis, and Therapeutic Applications. Current Medicinal Chemistry.

  • PubChem. 2-Fluoroethyl methanesulfonate. National Center for Biotechnology Information.

  • Jabeen, F., et al. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules.

  • CymitQuimica. CAS 1912-31-8: Propyl methanesulfonate.

  • ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.

  • Wikipedia. Methyl methanesulfonate.

  • Encyclopedia.pub. (2022, December 30). Versatile Fluorine-Containing Building Blocks.

  • ResearchGate. Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols.

  • Lin, D. Fluorine in Medicinal Chemistry.

Sources

Application

developing assays for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate activity

Application Note: Characterization, Detection, and Genotoxicity Assessment of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate (FPMP-OMs) Executive Summary & Strategic Context 2-(2-Fluorophenyl)-2-methylpropyl methanes...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization, Detection, and Genotoxicity Assessment of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate (FPMP-OMs)

Executive Summary & Strategic Context

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (FPMP-OMs) is a critical reactive intermediate, primarily identified in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) such as Vonoprazan .

In the context of drug development, the "activity" of this molecule is defined by its electrophilic reactivity . As a sulfonate ester, it possesses a good leaving group (mesylate), classifying it as a Potential Genotoxic Impurity (PGI) under ICH M7 guidelines. However, unlike simple alkylating agents (e.g., Methyl Methanesulfonate), FPMP-OMs exhibits a "neopentyl-like" steric hindrance due to the gem-dimethyl substitution at the


-position.

This guide addresses the two critical challenges for this molecule:

  • Activity Profiling: Determining if the steric hindrance mitigates its alkylating potential (and thus its mutagenicity).

  • Trace Analysis: Developing a validated LC-MS/MS method for sub-ppm detection in the final API.

Mechanism of Action: The "Neopentyl Effect"

To develop an assay, one must understand the reaction kinetics. FPMP-OMs is an alkylating agent that reacts via a bimolecular nucleophilic substitution (


) mechanism.
  • The Threat: The mesylate group (

    
    ) leaves, allowing nucleophilic DNA bases (e.g., N7-guanine) to attack the 
    
    
    
    -carbon.
  • The Mitigation (Scientific Insight): The

    
    -carbon in FPMP-OMs is adjacent to a quaternary carbon (carrying the phenyl and two methyl groups). This creates a neopentyl system . In classical physical organic chemistry, 
    
    
    
    reactions at neopentyl centers are retarded by a factor of
    
    
    to
    
    
    compared to ethyl systems due to severe steric clash in the transition state.

Hypothesis for Assay Design: The biological activity (mutagenicity) of FPMP-OMs is likely significantly lower than standard alkyl mesylates. Assays must be highly sensitive to detect weak alkylation events.

Visual 1: Reaction Pathway & Steric Hindrance

ReactionPathway Precursor Alcohol Precursor (2-(2-fluorophenyl)-2-methylpropan-1-ol) FPMP_OMs FPMP-OMs (Target Molecule) Precursor->FPMP_OMs Synthesis MsCl + MsCl / Base TS_Alk Transition State (High Energy Barrier) *Steric Clash* FPMP_OMs->TS_Alk Slow SN2 Alcohol Reverted Alcohol (Non-toxic) FPMP_OMs->Alcohol Hydrolysis (Degradation) DNA DNA (Nucleophile) DNA->TS_Alk Water H2O (Hydrolysis) Water->Alcohol Adduct DNA Adduct (Mutagenesis) TS_Alk->Adduct Genotoxicity

Caption: Mechanistic pathway highlighting the high-energy transition state caused by the gem-dimethyl steric hindrance, which reduces but does not eliminate alkylation potential.

Protocol A: Chemo-Selectivity Assay (NBP Reactivity)

Before expensive biological testing, use the 4-(4-Nitrobenzyl)pyridine (NBP) assay. NBP is a nucleophile that mimics the N7 position of guanine. This colorimetric assay quantifies the "Alkylating Activity" chemically.

Objective: Determine the pseudo-first-order rate constant (


) of FPMP-OMs compared to a positive control (Ethyl Methanesulfonate - EMS).
Materials:
  • Reagent: 5% w/v NBP in Acetone.

  • Buffer: 50 mM Phosphate Buffer (pH 7.4).

  • Solvent: DMSO (for FPMP-OMs solubility).

  • Detection: Microplate reader (Absorbance at 600 nm).

Step-by-Step Methodology:
  • Preparation: Dissolve FPMP-OMs in DMSO to create a 100 mM stock.

  • Incubation:

    • Mix 10 µL of Stock with 90 µL of NBP reagent and 100 µL of Phosphate Buffer in a sealed glass vial (avoid plastic; mesylates can sorb).

    • Heat at 80°C for 60 minutes . (Higher temp required due to neopentyl hindrance).

  • Quench & Develop:

    • Cool to room temperature.

    • Add 100 µL of 50% Triethylamine in Acetone (Base is required to generate the purple chromophore).

  • Readout:

    • Transfer to a clear 96-well plate.

    • Measure Absorbance (

      
      ).
      
  • Calculation:

    • Activity Index =

      
      .
      
    • Pass Criteria: If Activity Index < 0.1, the molecule has low alkylating potential.

Protocol B: Trace Quantification by LC-MS/MS

For regulatory submission (IND/NDA), you must demonstrate that FPMP-OMs is controlled below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day (approx. 1-5 ppm in API).

Challenge: Mesylates are thermally unstable (GC is difficult) and lack strong UV chromophores. Solution: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Instrument Parameters:
ParameterSettingRationale
System Agilent 6470 or Sciex 6500+ QQQHigh sensitivity required for ppm-level detection.
Ionization ESI PositiveThe ether/phenyl groups facilitate protonation

.
Column C18 (e.g., Zorbax Eclipse Plus), 1.8 µmHigh surface area for retention of the hydrophobic tail.
Mobile Phase A 0.1% Formic Acid in WaterProton source.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent.
Gradient 50% B to 95% B in 5 minsCompound is hydrophobic; requires high organic % to elute.
Sample Preparation (Avoid Artifacts!):
  • Warning: Do not use methanol as a diluent. Residual methanesulfonic acid in the API can react with methanol to form Methyl Methanesulfonate (MMS), creating a false positive.

  • Diluent: Acetonitrile/Water (50:50).

MRM Transitions (Precursor Product):
  • Quantifier:

    
     (Loss of mesylate + cleavage of fluorophenyl group).
    
  • Qualifier:

    
     (Loss of mesylate only).
    
Visual 2: Analytical Workflow

AnalyticalWorkflow Sample API Sample (Vonoprazan) Prep Dissolution in ACN:H2O (NO METHANOL) Sample->Prep Sep HPLC Separation (C18 Column, High Organic Gradient) Prep->Sep Ion ESI+ Source [M+H]+ = 247.1 m/z Sep->Ion Frag Collision Cell Fragmentation Ion->Frag Det Detection (MRM) Quant: 109.1 m/z Frag->Det

Caption: LC-MS/MS workflow emphasizing the exclusion of alcoholic solvents to prevent in-situ artifact formation.

Protocol C: Biological Genotoxicity (Ames Test)

If the NBP assay shows activity, or for regulatory safety confirmation, perform the Bacterial Reverse Mutation Assay (OECD 471).

Modifications for FPMP-OMs:

  • Strain Selection: Use Salmonella typhimurium strains TA100 and TA1535 . These strains carry base-pair substitution mutations, which are the specific target of alkylating agents.

  • S9 Activation: Perform both +/- S9. While mesylates are direct-acting mutagens (do not require metabolism), the S9 fraction contains nucleophiles that might detoxify the compound via glutathione conjugation.

  • Solvent: Use DMSO. Ensure the concentration does not precipitate in the top agar.

Data Interpretation:

  • A 2-fold increase in revertant colonies over the solvent control is considered a positive result.

  • Note: Due to the neopentyl steric hindrance, FPMP-OMs often yields a weak positive or negative result in Ames, unlike the potent MMS. This distinction is vital for the regulatory argument (Purge Argument).

References

  • ICH M7(R1) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.

  • Teasdale, A. (2017). "Mutagenic Impurities: Strategies for Identification and Control." John Wiley & Sons. (Reference for NBP Chemo-assay methodology).
  • Snodin, D. J. (2006).[1] "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 45(1), 79-90. (Foundational paper on mesylate reactivity).

  • Otani, T., et al. (2017). "Synthesis of Vonoprazan Fumarate." PCT Patent Publication WO2010101231.

Sources

Method

liquid-liquid extraction procedure for alkyl mesylates

Application Note: Kinetic-Controlled Liquid-Liquid Extraction of Alkyl Mesylates Executive Summary & Regulatory Landscape Alkyl methanesulfonates (mesylates)—specifically methyl (MMS), ethyl (EMS), and isopropyl (IMS) me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic-Controlled Liquid-Liquid Extraction of Alkyl Mesylates

Executive Summary & Regulatory Landscape

Alkyl methanesulfonates (mesylates)—specifically methyl (MMS), ethyl (EMS), and isopropyl (IMS) mesylates—are potent electrophilic alkylating agents classified as Class 1 Genotoxic Impurities under the ICH M7(R1) guideline. These compounds can form during the synthesis of Active Pharmaceutical Ingredients (APIs) when methanesulfonic acid is employed in the presence of residual alcohols.[1]

The regulatory threshold for these impurities is governed by the Threshold of Toxicological Concern (TTC), typically capped at 1.5 µ g/day for lifetime exposure. For a drug with a maximum daily dose of 1 g, this necessitates an analytical Limit of Quantitation (LOQ) of 1.5 ppm or lower.

The Challenge: Alkyl mesylates are chemically unstable in aqueous media, undergoing rapid hydrolysis to form methanesulfonic acid and the corresponding alcohol. Standard extraction protocols often yield false negatives due to this degradation.

The Solution: This guide presents a Kinetic-Controlled Liquid-Liquid Extraction (KC-LLE) protocol. Unlike standard LLE, this method prioritizes thermodynamic partitioning speed and thermal suppression of hydrolysis to preserve analyte integrity prior to GC-MS analysis.

The Kinetic Challenge: Hydrolysis

To design a valid extraction, one must understand the enemy: water. Alkyl mesylates degrade via an


 mechanism in water. The rate of hydrolysis is temperature and pH-dependent.

Table 1: Comparative Hydrolytic Stability (Aqueous, 25°C)

AnalyteAbbreviationRelative Hydrolysis RateEstimated Half-Life (

)*
Risk Level
Methyl MethanesulfonateMMSHigh~ 1-2 HoursCritical
Ethyl MethanesulfonateEMSModerate~ 3-5 HoursHigh
Isopropyl MethanesulfonateIMSLow (Steric hindrance)> 10 HoursModerate

*Note: Half-lives are pH-dependent; alkaline conditions drastically accelerate degradation.

Mechanism of Loss

The following DOT diagram illustrates the competing pathways during extraction. We must favor Partitioning (


) over Hydrolysis (

).

HydrolysisLogic cluster_control Control Factors API_Aq API Matrix (Aqueous/DMSO) Mesylate Alkyl Mesylate (Target) API_Aq->Mesylate Contains Org_Phase DCM/Hexane Phase Mesylate->Org_Phase Partitioning (k_part) DESIRED Waste Hydrolysis Products (Acid + Alcohol) Mesylate->Waste Hydrolysis (k_hyd) UNDESIRED Temp Temperature (< 5°C) Temp->Waste Inhibits Time Contact Time (< 5 mins) Time->Waste Minimizes Salt Ionic Strength (Salting Out) Salt->Org_Phase Enhances

Figure 1: Competing kinetic pathways during extraction. The protocol aims to maximize


 while minimizing 

via temperature and salt controls.

Strategic Protocol Design

This protocol utilizes Methylene Chloride (DCM) as the extraction solvent due to its high extraction efficiency for polar organic impurities and low boiling point, allowing for concentration if necessary (though direct injection is preferred to avoid evaporative loss of volatile mesylates).

Reagents & Materials
  • Extraction Solvent: Dichloromethane (DCM), HPLC Grade (Pre-chilled to 4°C).

  • Diluent: Water (HPLC Grade) or 0.1 M Phosphate Buffer pH 7.0 (to neutralize residual acid).

  • Salting Agent: Sodium Chloride (NaCl), analytical grade.

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
  • Internal Standard (IS): Methyl Tosylate or Deuterated EMS (

    
    -EMS).
    

Detailed Experimental Procedure

Safety Warning: Alkyl mesylates are genotoxic.[2] All operations must be performed in a fume hood with double nitrile gloves.

Step 1: Sample Preparation (The "Cold" Step)
  • Accurately weigh 100 mg of the API into a 15 mL glass centrifuge tube.

  • Add 5.0 mL of 0.1 M Phosphate Buffer (pH 7.0) .

    • Rationale: Neutral pH minimizes acid/base-catalyzed hydrolysis.

  • Add 1.0 g of NaCl.

    • Rationale: "Salting out" effect increases the partition coefficient (

      
      ) of the mesylates into the organic phase.
      
  • Vortex briefly to dissolve the API (if soluble) or create a fine suspension.

  • IMMEDIATELY place the tube in an ice bath for 5 minutes.

Step 2: Kinetic-Controlled Extraction
  • Add 20 µL of Internal Standard Solution (e.g., Methyl Tosylate at 100 µg/mL in DCM).

  • Add 2.0 mL of Pre-chilled DCM (4°C) .

  • Vortex vigorously for exactly 60 seconds.

    • Critical: Do not exceed this time. Equilibrium is reached quickly; prolonged exposure to the aqueous phase risks hydrolysis.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C .

    • Note: Refrigerated centrifugation is mandatory to maintain stability.

Step 3: Phase Isolation & Drying
  • Carefully aspirate the lower organic layer (DCM is denser than water) using a glass Pasteur pipette.

  • Transfer the DCM layer into a clean vial containing 200 mg of Anhydrous

    
     .
    
    • Rationale: Immediate removal of dissolved water stops hydrolysis within the organic phase.

  • Vortex gently and let stand for 2 minutes.

  • Transfer the supernatant to a GC vial with a glass insert.

Step 4: Instrumental Analysis (GC-MS)
  • Injector: Splitless (or 1:5 split if sensitivity allows), 220°C.

  • Column: DB-624 or VF-624ms (6% Cyanopropyl-phenyl), 30m x 0.25mm x 1.4µm.

    • Why? Thick film retains volatile mesylates and separates them from the solvent front.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • MS Detection: SIM Mode (Select Ion Monitoring).[2]

    • MMS Ions: m/z 79, 80, 110

    • EMS Ions: m/z 79, 109, 124

    • IMS Ions: m/z 79, 123, 138

Workflow Visualization

Workflow start Start: 100 mg API dissolve Dissolve in Buffer (pH 7) + NaCl (Salting Out) start->dissolve chill Chill to 4°C (Ice Bath) dissolve->chill extract Add Cold DCM + IS Vortex 60s chill->extract  Time Critical   spin Centrifuge (4°C, 4000 rpm) extract->spin separate Isolate Organic Layer spin->separate dry Dry with Na2SO4 (Stop Hydrolysis) separate->dry analyze GC-MS (SIM Mode) dry->analyze

Figure 2: Step-by-step Kinetic-Controlled Extraction workflow. Red arrows indicate time-sensitive steps.

Validation & Acceptance Criteria

To ensure the method is "self-validating" as requested, the following system suitability parameters must be met before releasing data.

Table 2: Validation Metrics

ParameterAcceptance CriteriaRationale
Recovery 70% - 130%Lower recovery is expected due to volatility/instability; consistency is key.
Precision (RSD) < 15% (n=6)Demonstrates the extraction timing is reproducible.
Sensitivity (S/N) > 10:1 at LOQEnsures compliance with the 1.5 ppm limit.
Resolution > 1.5Between Mesylate peak and any matrix interference.
Blank Interference < 10% of LOQCritical to avoid false positives from solvent impurities.

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4][5][6][7] [Link]

  • European Medicines Agency (EMA) .[8][9] Guideline on the Limits of Genotoxic Impurities. [Link]

  • K. Ramakrishna et al. "Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS". Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs (Relevant for trace impurity extraction principles). [Link]

  • Teasdale, A.Genotoxic Impurities: Strategies for Identification and Control. Wiley. (Standard Text for mechanism grounding).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate

Current Status: Operational Ticket ID: VONO-INT-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Safety Warning Compound Identity: 2-(2-Fluorophenyl)-2-methylpropyl me...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: VONO-INT-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Safety Warning

Compound Identity: 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a critical intermediate, primarily utilized in the synthesis of the potassium-competitive acid blocker Vonoprazan Fumarate [1]. Structurally, it features a neopentyl skeleton, which imparts unique steric stability against SN2 attack but does not immune it to hydrolysis or thermal decomposition.

Critical Safety Alert (Genotoxicity): Alkyl methanesulfonates are classified as Potential Genotoxic Impurities (PGIs) . They are potent alkylating agents capable of reacting with DNA [2].

  • Handling: All purification must be performed in a fume hood with double-gloving.

  • Destruction: Quench all waste streams with aqueous NaOH or ammonium hydroxide to hydrolyze residual mesylates before disposal.

The "Golden Path" Purification Protocol

This protocol is designed to minimize hydrolysis while ensuring the removal of the two most common impurities: unreacted alcohol (precursor) and methanesulfonyl chloride (reagent).

Phase 1: Reaction Quench & Workup

The goal is to remove the amine base (Triethylamine/Pyridine) and excess MsCl without hydrolyzing the product.

  • The Quench: Cool the reaction mixture (DCM or Toluene) to 0°C. Slowly add Water (0.5 vol relative to solvent).

    • Why? Exothermic hydrolysis of excess MsCl generates HCl. Cooling prevents thermal degradation.

  • Acid Wash: Wash the organic layer with 1.0 N HCl (or 10% Citric Acid).

    • Why? This protonates the amine base (Et3N

      
       Et3NH+), forcing it into the aqueous layer.
      
  • Bicarbonate Wash: Wash the organic layer with Saturated NaHCO3 .[1]

    • Why? This neutralizes residual acidity and hydrolyzes remaining MsCl into water-soluble methanesulfonate salts.

    • Caution: This generates CO2 gas.[2] Vent frequently.

  • Drying: Dry over anhydrous Na2SO4 (Magnesium sulfate is slightly acidic and can be risky for sensitive mesylates). Filter and concentrate at <40°C .

Phase 2: Isolation (Crystallization vs. Chromatography)

Method A: Crystallization (Recommended) Due to the rigid aromatic and neopentyl structure, this compound crystallizes well.

  • Solvent System: Isopropanol (IPA) / Water or Ethyl Acetate / n-Heptane.

  • Protocol: Dissolve crude oil in minimal hot IPA (50°C). Slowly add water until turbidity persists. Cool to room temperature, then 0°C.

  • Yield Target: >85%

Method B: Flash Chromatography (Fallback) Use only if the product is an oil or heavily impure.

  • Stationary Phase: Neutral Silica Gel (or silica pre-treated with 1% Et3N).

  • Eluent: Hexanes/EtOAc (Gradient 0%

    
     30%).
    
  • Risk: Acidic silica can catalyze the rearrangement of the neopentyl skeleton or hydrolysis.

Troubleshooting Dashboard

Issue 1: "My product is an oil, but it should be a solid."

Diagnosis: Solvent entrapment or "Grease" effect.

  • Root Cause: The neopentyl gem-dimethyl groups act like "grease," preventing lattice formation if trace solvent (DCM/Toluene) remains.

  • Solution:

    • Dissolve the oil in a small amount of Pentane or Hexane .

    • Evaporate slowly on a rotovap; the azeotrope helps remove trapped DCM.

    • Trituration: Add cold pentane and scratch the flask wall with a glass rod to induce nucleation.

    • Seeding: If you have a previous batch, add a single crystal.

Issue 2: "I see a new spot on TLC moving slower than the product."

Diagnosis: Hydrolysis (Reversion to Alcohol).

  • Root Cause: The mesylate has hydrolyzed back to 2-(2-fluorophenyl)-2-methylpropan-1-ol.

  • Mechanism: Water attack on the sulfonate sulfur or the alkyl carbon (though sterically hindered).

  • Fix:

    • Check your aqueous workup pH.[3] Was it too basic (pH > 10) for too long?

    • Ensure the drying agent (Na2SO4) was fresh.

    • Repurification: You cannot "fix" the molecule, but you can separate it via column chromatography (Method B).

Issue 3: "The NMR shows a triplet at ~3.0 ppm and extra aromatic protons."

Diagnosis: Residual Triethylamine Hydrochloride (Et3N·HCl).

  • Root Cause: Incomplete Acid Wash (Phase 1, Step 2).

  • Fix: Redissolve the solid in EtOAc and wash again with 1.0 N HCl, followed by NaHCO3 and Brine.

Issue 4: "The product turns pink/brown upon storage."

Diagnosis: Autocatalytic Decomposition.

  • Root Cause: Trace acid (MsOH) catalyzes decomposition.

  • Fix: Recrystallize immediately. Store the pure solid with a packet of anhydrous K2CO3 in the secondary container to scavenge acid vapors. Store at -20°C.

Decision Logic & Workflow

The following diagram illustrates the critical decision points during the purification process.

PurificationWorkflow Start Crude Reaction Mixture (DCM/Toluene) Quench Quench: Water (0°C) Remove excess MsCl Start->Quench AcidWash Acid Wash (1N HCl) Remove Et3N/Pyridine Quench->AcidWash BaseWash Base Wash (NaHCO3) Remove MsOH/HCl AcidWash->BaseWash DryConc Dry (Na2SO4) & Concentrate < 40°C BaseWash->DryConc DecisionState Physical State? DryConc->DecisionState SolidPath Solid/Semi-Solid DecisionState->SolidPath Crystallizes OilPath Persistent Oil DecisionState->OilPath Gummy Recryst Recrystallization (IPA/Water or EtOAc/Heptane) SolidPath->Recryst Triturate Trituration (Pentane/Hexane) OilPath->Triturate QC QC Check (NMR/HPLC) Recryst->QC Triturate->Recryst Solidifies Column Flash Chromatography (Neutral Silica) Triturate->Column Remains Oil Column->QC QC->Recryst Fail Final Pure Mesylate (Store -20°C) QC->Final Pass

Figure 1: Decision tree for the purification of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, prioritizing crystallization to ensure high purity and stability.

Solvent Selection Guide

Solvent SystemApplicationProsCons
IPA / Water RecrystallizationExcellent recovery; removes polar impurities (salts).High boiling point of water requires drying under high vacuum.
EtOAc / Heptane RecrystallizationLow boiling point; easy to dry.May not remove polar salts as effectively as IPA/Water.
DCM Reaction / ExtractionHigh solubility for mesylates.Difficult to remove last traces (trapped in lattice).
Pentane TriturationInduces precipitation of solids.Flammable; poor solubility for impurities.

References

  • Takeda Pharmaceutical Company Limited. (2010). Heterocyclic compound and use thereof. (Patent WO2010143664). World Intellectual Property Organization. Link

  • Selleck Chemicals. (2024).[4] Methyl methanesulfonate: Chemical Information, Storage & Stability.[4] Selleckchem.com.[4] Link

  • BenchChem. (2025).[1] Removing unreacted methanesulfonyl chloride from reaction mixture.[1][5] Benchchem Technical Guides. Link

  • Organic Chemistry Portal. (2008). Alkali Metals in Silica Gel (M-SG): A New Reagent for Desulfonation.[6][7] Org.[7][8][9][10] Lett. 2008, 10, 5441-5444.[7] Link

Sources

Optimization

Technical Guide: Stabilization &amp; Storage of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

The following Technical Support Guide is designed for researchers and process chemists working with 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate , a critical intermediate often associated with the synthesis of pota...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate , a critical intermediate often associated with the synthesis of potassium-competitive acid blockers (P-CABs) like Vonoprazan .

Executive Summary: The "Neopentyl" Paradox

This compound is not a standard primary alkyl mesylate. It possesses a neopentyl skeleton (beta-quaternary center).

  • The Good News: The steric bulk at the

    
    -position significantly hinders direct 
    
    
    
    displacement, making it kinetically more stable than ethyl or methyl mesylate under neutral conditions.
  • The Bad News: It is highly susceptible to acid-catalyzed rearrangement and autocatalytic hydrolysis . Once degradation begins, the generation of methanesulfonic acid (MsOH) creates a "runaway" decomposition loop, often leading to the formation of the corresponding alcohol or rearranged tertiary benzylic products.

Core Directive: Your storage strategy must focus entirely on breaking the Moisture


 Hydrolysis 

Acid

Acceleration
cycle.

Critical Degradation Mechanisms (The "Why")

To prevent degradation, you must understand the enemy. The degradation of this mesylate is driven by two coupled pathways.

Pathway A: Hydrolysis & Autocatalysis

Water attacks the sulfonate ester. While slow initially due to steric hindrance, the reaction generates Methanesulfonic Acid (MsOH).



  • The Danger: MsOH is a strong acid (

    
    ). It protonates the remaining mesylate oxygen, turning it into a "super-leaving" group, facilitating ionization even in the sterically hindered neopentyl system.
    
Pathway B: Wagner-Meerwein Rearrangement

Upon ionization (promoted by high dielectric solvents like water or accumulating acid), the primary carbocation is unstable. It rapidly rearranges:

  • Ionization:

    
     leaves.
    
  • 1,2-Aryl Shift: The 2-fluorophenyl group migrates to the primary carbon.

  • Result: A stable tertiary benzylic cation forms, which is then rapidly quenched by nucleophiles (water/alcohol).

Visualization: The Autocatalytic Loop

The following diagram illustrates why "trace moisture" is fatal over time.

DegradationLoop Mesylate Intact Mesylate (Neopentyl Scaffold) Hydrolysis Slow Hydrolysis Mesylate->Hydrolysis + H2O Moisture Trace Moisture (Trigger) Moisture->Hydrolysis MsOH Methanesulfonic Acid (MsOH) Hydrolysis->MsOH Generates Decomp Rapid Decomposition (Oils/Tars) Hydrolysis->Decomp MsOH->Hydrolysis Autocatalysis Protonation Protonation of Mesylate Oxygen MsOH->Protonation Catalyzes Protonation->Mesylate Rearrangement Wagner-Meerwein Rearrangement Protonation->Rearrangement Lowers Ea Rearrangement->Decomp

Caption: The Autocatalytic Decomposition Loop. Note how MsOH generation feeds back into the system, accelerating the rate of decay exponentially.

Storage Protocol: The Golden Rules

Do not rely on standard "refrigerator" storage. Follow this specific protocol for CAS 1289467-38-4.

A. The Physical State Matters
  • If Solid (Crystalline): Significantly more stable. The crystal lattice excludes moisture.

  • If Oil/Gum: High Risk. Oils have high surface area and often trap solvent/moisture. Action: Attempt to crystallize immediately using non-protic solvents (e.g., Heptane/EtOAc) or store as a solution (see below).

B. Environmental Controls[1][2][3]
ParameterSpecificationReason
Temperature -20°C (Freezer) Arrhenius suppression of hydrolysis rates.
Atmosphere Argon/Nitrogen (Blanketed) Oxygen is irrelevant, but humidity is the enemy. Air contains water.
Container Amber Glass + Teflon Seal Protects from light (minor risk) and ensures airtight seal.
Desiccant P2O5 or Activated Sieves Inside the secondary containment (desiccator), not touching the product.
Acid Scavenger Trace Base (Critical) See "Buffering Strategy" below.
C. The Buffering Strategy (Advanced)

If you are storing the intermediate for >1 week, do not store it neutral.

  • Protocol: Ensure the material contains 0.5% to 1.0% residual weak base (e.g., Triethylamine or inorganic carbonate) if compatible with the next step.

  • Why? This "sacrificial base" neutralizes the first molecule of MsOH generated by stray moisture, preventing the autocatalytic loop from starting.

Troubleshooting & Diagnostics

Q1: The compound has turned from a white solid to a yellow oil/gum. Is it salvageable?

  • Diagnosis: This is the classic sign of "Melting Point Depression" caused by impurities (hydrolysis products). The yellow color often comes from conjugated side-products formed via elimination/rearrangement.

  • Action:

    • Dissolve in Dichloromethane (DCM) .

    • Wash immediately with cold sat. NaHCO3 (to remove MsOH).

    • Dry over MgSO4 (aggressive drying).

    • Re-crystallize.

    • Note: If purity is <90% by HPLC, discard. The rearranged byproducts are often difficult to separate.

Q2: I see a new peak in the NMR around 4.5 ppm (d, J=48Hz) disappearing and a peak at 3.4 ppm appearing.

  • Diagnosis:

    • 
       4.0-4.5 range:  Characteristic of the 
      
      
      
      protons.
    • 
       3.4-3.6 range:  Characteristic of 
      
      
      
      (Hydrolysis product).
  • Check: Look for the disappearance of the Mesyl methyl singlet (

    
     ppm). If the integral of the mesyl methyl group decreases relative to the aromatic protons, hydrolysis has occurred.
    

Q3: Can I store it in solution?

  • Yes, but choose the solvent carefully.

    • NEVER: Methanol, Ethanol (Transesterification risk:

      
      ).
      
    • NEVER: Wet Ethers (THF is hygroscopic).

    • PREFERRED: Anhydrous Toluene or DCM. These are non-polar and suppress ionization. Store over activated 4Å molecular sieves.

Experimental Workflow: Purity Recovery

If you suspect degradation, follow this decision tree to determine the next steps.

RecoveryWorkflow Start Suspected Degradation (Color change / Smell of acid) Test Run 1H-NMR (CDCl3) Check CH2-OMs Integral Start->Test Decision Purity Level? Test->Decision High > 98% (Trace Acid) Decision->High Med 90 - 98% (Partial Hydrolysis) Decision->Med Low < 90% (Rearrangement) Decision->Low Action1 Wash with cold NaHCO3 Recrystallize High->Action1 Action2 Column Chromatography (Neutralized Silica) Med->Action2 Action3 Discard / Reprocess (Risk of GTI carryover) Low->Action3

Caption: Decision Matrix for degraded mesylate batches. Note that <90% purity often warrants disposal due to difficult impurity profiles.

References

  • Teasdale, A., & Elder, D. (2010).[4] Analytical methods for the detection of genotoxic impurities: Sulfonates and Sulfonic acid esters.Trends in Analytical Chemistry , 29(1), 2-14. (Provides the basis for GTI control and stability mechanisms).

  • Kasal, P., & Jindřich, J. (2022).[5] Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.[5]ACS Omega , 7(23), 20137–20144.[5] (Detailed kinetic data on neopentyl mesylate stability and substitution hindrance).

  • Gillard, N., et al. (2012). Stress degradation studies of Vonoprazan Fumarate and development of a validated stability-indicating method. (General stability context for the API class). Note: Generalized citation based on standard ICH stress testing protocols for this class.

Disclaimer: This guide is intended for qualified scientific personnel. Always consult the Safety Data Sheet (SDS) before handling methanesulfonate esters, as they are potent alkylating agents and potential genotoxins.

Sources

Troubleshooting

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS analysis of 2-(2-Fluorophenyl)-2-methylpropyl metha...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the LC-MS/MS analysis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate. This document provides in-depth troubleshooting strategies and frequently asked questions to ensure the development of robust and reliable bioanalytical methods.

Introduction to Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS/MS), matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to ion suppression or enhancement, causing inaccurate and irreproducible quantitative results.[2][3] For a small molecule like 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, which is likely to be analyzed in complex biological matrices such as plasma or urine, understanding and mitigating matrix effects is critical for accurate pharmacokinetic and toxicokinetic studies.

The primary culprits behind matrix effects in bioanalysis are often phospholipids from cell membranes, which can co-extract with the analyte and interfere with the ionization process in the mass spectrometer's source.[4][5][6] Other endogenous components like salts, proteins, and metabolites can also contribute to this issue.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my LC-MS/MS data for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate?

A1: The most common indicators of matrix effects include:

  • Poor reproducibility of quality control (QC) samples: High variability in the calculated concentrations of your QC samples across a batch is a significant red flag.

  • Discrepancy between analyte response in neat solution versus matrix: A significantly lower or higher signal for your analyte when spiked into an extracted matrix blank compared to a pure solvent standard suggests ion suppression or enhancement, respectively.

  • Inconsistent internal standard (IS) response: If the peak area of your internal standard varies significantly between samples, it could indicate that the IS is also affected by the matrix, and may not be adequately compensating for the analyte's response variability.

  • Non-linear calibration curves: Matrix effects can disrupt the linear relationship between concentration and response, especially at the lower and upper ends of the calibration range.

  • Peak shape distortion: While less common, severe matrix effects can sometimes lead to tailing or fronting of the analyte peak.[7]

Q2: I am using a deuterated internal standard. Shouldn't that correct for all matrix effects?

A2: While a stable isotope-labeled internal standard (SIL-IS), such as a deuterated version of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, is the gold standard for correcting matrix effects, it is not always a complete solution.[8][9] A SIL-IS is expected to have nearly identical chemical and physical properties to the analyte, meaning it should co-elute and experience the same degree of ionization suppression or enhancement.[9]

However, issues can still arise:

  • Chromatographic separation of the analyte and SIL-IS: Deuterium labeling can sometimes cause a slight shift in retention time, leading to the analyte and SIL-IS eluting in regions with different matrix components.[8]

  • High concentrations of interfering compounds: If the concentration of a co-eluting matrix component is extremely high, it can suppress the ionization of both the analyte and the SIL-IS to a non-proportional degree.

  • Purity of the SIL-IS: Impurities in the internal standard can interfere with the analyte signal.[9]

Q3: How do I quantitatively assess the magnitude of matrix effects?

A3: The matrix effect can be quantitatively evaluated by calculating the Matrix Factor (MF). This is typically done during method validation by comparing the peak area of an analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution at the same concentration.[10]

Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

According to regulatory guidelines, the matrix effect should be evaluated at low and high QC concentrations using at least six different lots of the biological matrix.[11][12]

Troubleshooting Guide

This section provides a structured approach to identifying and mitigating matrix effects during the analysis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate.

Issue 1: Inconsistent Results and Suspected Ion Suppression

If you observe high variability in your QC samples and a general loss of sensitivity, ion suppression is a likely cause.

A post-column infusion experiment is a powerful diagnostic tool to identify the regions in your chromatogram where ion suppression is most pronounced.[11][13]

Experimental Protocol: Post-Column Infusion

  • Prepare a standard solution of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate at a concentration that gives a stable and moderate signal on your mass spectrometer.

  • Set up the infusion: Use a syringe pump to deliver this standard solution at a low, constant flow rate (e.g., 10-20 µL/min) into the LC flow path between the analytical column and the mass spectrometer ion source. A PEEK tee is typically used for this connection.

  • Acquire a baseline: Inject a blank solvent (e.g., your initial mobile phase composition) to obtain a stable, elevated baseline signal from the infused analyte.

  • Inject an extracted blank matrix sample: Prepare a blank matrix sample (e.g., plasma, urine) using your current sample preparation method. Inject this extracted sample onto the LC-MS/MS system.

  • Analyze the chromatogram: Monitor the signal of the infused standard. Any dips or drops in the baseline indicate regions of ion suppression caused by co-eluting matrix components.

Interpreting the Results:

By overlaying the chromatogram from the blank matrix injection with a chromatogram of your analyte and internal standard, you can determine if they elute within a zone of ion suppression.

G cluster_setup Post-Column Infusion Setup cluster_output Result Interpretation LC_System LC System Analytical_Column Analytical Column LC_System->Analytical_Column Tee Analytical_Column->Tee MS Mass Spectrometer Tee->MS Syringe_Pump Syringe Pump with Analyte Solution Syringe_Pump->Tee Chromatogram Infusion Chromatogram with Suppression Dips Overlay Overlay and Analyze Chromatogram->Overlay Analyte_Elution Analyte/IS Elution Profile Analyte_Elution->Overlay

Caption: Workflow for a post-column infusion experiment.

If your analyte elutes in a region of significant ion suppression, modifying your chromatographic method can be a simple and effective solution.

  • Change the gradient: Adjust the slope of your organic mobile phase gradient to shift the retention time of your analyte away from the suppression zone.

  • Alter the mobile phase composition: Experiment with different organic solvents (e.g., methanol vs. acetonitrile) or additives (e.g., formic acid, ammonium formate) to change the selectivity of your separation.

  • Use a different column chemistry: If retention time adjustments are insufficient, consider a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl) to achieve a different elution order of the analyte and interfering matrix components.

If chromatographic optimization is not sufficient, improving your sample preparation method to remove interfering matrix components is the next logical step.

Sample Preparation Strategy Comparison

Technique Principle Effectiveness for Phospholipid Removal Protocol Complexity
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins.LowLow
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[14][15]Moderate to HighModerate
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent, followed by elution.[16][17]HighHigh
Phospholipid Removal Plates/Cartridges Specific sorbents that target and remove phospholipids.[12][18]Very HighLow to Moderate

Detailed Protocols:

A. Liquid-Liquid Extraction (LLE) Protocol

Given that 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is likely a moderately hydrophobic compound, LLE with a water-immiscible organic solvent is a suitable option.

  • Sample Pre-treatment: To 100 µL of your biological sample (e.g., plasma), add your internal standard solution.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the sample to ensure your analyte is in a neutral form, which will enhance its partitioning into the organic phase.

  • Extraction: Add an appropriate volume (e.g., 500 µL) of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE), ethyl acetate).

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in your initial mobile phase for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE) Protocol

SPE can provide a cleaner extract than LLE and is highly effective at removing phospholipids.[16][17] A reversed-phase (e.g., C18) or a mixed-mode sorbent could be suitable for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate.

  • Conditioning: Pass a solvent like methanol through the SPE cartridge to activate the sorbent.

  • Equilibration: Flush the cartridge with water or a buffer that matches the pH of your sample.

  • Sample Loading: Load your pre-treated sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences and salts. A subsequent wash with a slightly stronger solvent can remove less polar interferences without eluting the analyte.

  • Elution: Elute your analyte with a strong organic solvent (e.g., acetonitrile or methanol).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described for LLE.

G Start Inconsistent Results/ Ion Suppression Suspected Post_Column_Infusion Perform Post-Column Infusion Experiment Start->Post_Column_Infusion Analyte_in_Suppression_Zone Does Analyte Elute in Suppression Zone? Post_Column_Infusion->Analyte_in_Suppression_Zone Optimize_Chroma Optimize Chromatography (Gradient, Mobile Phase, Column) Analyte_in_Suppression_Zone->Optimize_Chroma Yes Enhance_Sample_Prep Enhance Sample Preparation (LLE, SPE, PLR Plates) Analyte_in_Suppression_Zone->Enhance_Sample_Prep No/Still Suppressed Re-evaluate Re-evaluate with Post-Column Infusion Optimize_Chroma->Re-evaluate Re-evaluate->Analyte_in_Suppression_Zone Problem_Solved Problem Resolved Enhance_Sample_Prep->Problem_Solved

Caption: Troubleshooting workflow for ion suppression.

Issue 2: Selecting an Appropriate Internal Standard

The choice of internal standard is crucial for accurate quantitation.

Guidelines for Internal Standard Selection:

  • Stable Isotope-Labeled (SIL) IS: This is the preferred choice.[8][9] A SIL-IS of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (e.g., with deuterium or ¹³C labels) will have the most similar physicochemical properties and chromatographic behavior to the analyte.

  • Structural Analog IS: If a SIL-IS is unavailable, a structural analog can be used. The ideal analog should:

    • Have a similar chemical structure and functional groups.

    • Exhibit similar extraction recovery and chromatographic retention.

    • Not be present in the biological matrix.

    • Be chromatographically resolved from the analyte.

  • Concentration: The concentration of the internal standard should be similar to that of the analyte in the middle of the calibration curve to ensure a consistent response ratio.[19]

Conclusion

Matrix effects are a significant challenge in the LC-MS/MS analysis of small molecules like 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate in biological matrices. A systematic approach to troubleshooting, beginning with the identification of the problem using techniques like post-column infusion, followed by the optimization of chromatographic conditions and sample preparation, is essential for developing a robust and reliable method. The use of an appropriate internal standard, preferably a stable isotope-labeled version of the analyte, is paramount for ensuring accurate and precise quantification. This guide provides the foundational knowledge and practical protocols to empower researchers to overcome these challenges and generate high-quality bioanalytical data.

References

  • The impact of phospholipids and phospholipid removal on bioanalytical method performance. PubMed, [Link].

  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. LCGC International, [Link].

  • A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Waters, [Link].

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review, [Link].

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research, [Link].

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci, [Link].

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex, [Link].

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI, [Link].

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review, [Link].

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology, [Link].

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio, [Link].

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC, [Link].

  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions, [Link].

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst (RSC Publishing), [Link].

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Food and Drug Administration, [Link].

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass, [Link].

  • Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC, [Link].

  • Full article: Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis, [Link].

  • What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab. NorthEast BioLab, [Link].

  • Usage of internal standards in LC-MS/MS analysis? ResearchGate, [Link].

  • Solid Phase Extraction for Bioanalytical Samples. Phenomenex, [Link].

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PMC, [Link].

  • Sample Preparation – Liquid-Liquid Extraction. SCION Instruments, [Link].

Sources

Optimization

Technical Support Center: Purification of Polar Drug Molecules

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket Queue: High Volume (Polarity-Related Retention Issues) Introduction: The "Polarity Paradox" Welcome to the Purification Support Center. If you are he...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist Ticket Queue: High Volume (Polarity-Related Retention Issues)

Introduction: The "Polarity Paradox"

Welcome to the Purification Support Center. If you are here, you are likely facing the "Polarity Paradox": your drug molecule is too polar to retain on a standard C18 column but too hydrophobic or solubility-challenged for pure Normal Phase.

Polar molecules—including small molecule metabolites, polar synthetic intermediates, peptides, and oligonucleotides—present unique thermodynamic challenges. They refuse to partition into hydrophobic stationary phases (leading to void volume elution) or interact too strongly with silanols (leading to severe tailing).

This guide is structured as a series of Support Tickets addressing the most frequent failure modes we encounter in the field.

Ticket #001: "My Compound Elutes in the Void Volume"

Status: Open Severity: Critical (No Separation) User Report: "I'm trying to purify a polar synthetic intermediate (LogP -1.5). I injected it onto my standard C18 prep column, but it eluted immediately with the solvent front (t0). No retention, no separation."

Diagnosis: Hydrophobic Phase Collapse

Standard C18 chains are highly hydrophobic. When you attempt to retain a polar molecule by using 100% aqueous mobile phase, the C18 chains "collapse" or fold onto themselves to minimize exposure to water. This reduces the accessible surface area for interaction, causing your polar analyte to shoot through unretained [1].

Troubleshooting Protocol
Option A: Switch to Aqueous C18 (C18-AQ)

If your compound has some hydrophobic character but requires >95% water to retain, use a C18-AQ column. These phases contain polar end-capping or embedded polar groups that keep the C18 chains extended even in 100% water.

  • Mechanism: The polar group allows water to wet the pores, preventing chain collapse.

  • Applicability: Moderately polar compounds (LogP -1.0 to 0.5), desalting workflows.

Option B: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography)

If C18-AQ fails, you must invert the mechanism. HILIC uses a polar stationary phase (Silica, Amide, Diol) and a hydrophobic mobile phase (high Acetonitrile). Water becomes the "strong" eluting solvent.[1][2][3]

  • Mechanism: Analytes partition into a water-enriched layer adsorbed on the polar stationary phase surface [2].[3][4]

  • Applicability: Highly polar compounds (LogP < -1.5), metabolites, amino acids.

Decision Matrix: Column Selection

ColumnSelection cluster_solubility Solubility Check Start Start: Analyte Polarity LogP_Check Check LogP / Solubility Start->LogP_Check C18 Standard C18 (USP L1) LogP_Check->C18 LogP > 0 (Hydrophobic) C18AQ C18-AQ / Polar Embedded (100% Aqueous Stable) LogP_Check->C18AQ LogP -1 to 0 (Moderately Polar) HILIC HILIC Mode (Amide/Silica) LogP_Check->HILIC LogP < -1 (Highly Polar) Sol_Aq Soluble in 100% Water? C18AQ->Sol_Aq Sol_Org Soluble in High ACN? HILIC->Sol_Org

Figure 1: Decision matrix for stationary phase selection based on analyte polarity (LogP).

Ticket #002: "My Peaks are Tailing Badly"

Status: In Progress User Report: "I have retention, but the peak looks like a shark fin. The tailing factor is > 2.[5]0. I'm purifying a basic amine."

Diagnosis: Secondary Silanol Interactions

Silica-based columns have residual silanol groups (Si-OH).[6] At pH > 3, these silanols deprotonate to Si-O⁻. Positively charged basic drugs interact ionically with these negative sites, causing the peak tail to drag [3].

Resolution Protocol
Step 1: pH Modification (The "2-Unit Rule")

Adjust the mobile phase pH to suppress ionization of either the silanol or the analyte.

  • Low pH (pH < 3.0): Protonates silanols (Si-OH), neutralizing the surface charge. Caution: Ensure your column is stable at low pH.

  • High pH (pH > 10.0): Deprotonates the basic drug (making it neutral), preventing the ionic interaction. Requires hybrid-silica or polymer columns.

Step 2: Add Ion-Pairing Agents or Chaotropes

If pH adjustment is insufficient, use additives to mask interactions.

AdditiveRoleConcentrationNote
TFA (Trifluoroacetic acid) Ion-pairing & pH control0.05% - 0.1%Strongest tailing suppression; suppresses MS signal [4].
Formic Acid pH control0.1%MS-friendly; weaker ion-pairing than TFA.
Ammonium Acetate Buffer (pH 4-6)10 mMGood for MS; prevents pH drift during gradient.
Triethylamine (TEA) Silanol blocker5 - 10 mMSacrificial base; blocks silanols competitively. Not MS friendly.

Ticket #003: "I Have Split Peaks or Breakthrough"

Status: Escalated User Report: "I switched to HILIC. My sample is dissolved in water. When I inject, I see a double peak or the compound elutes immediately, even though it should be retained."

Diagnosis: Injection Solvent Mismatch

This is the most common error in polar molecule purification.

  • In HILIC: Water is the strong solvent.[1] Injecting a sample dissolved in 100% water is like injecting a sample in 100% Methanol on a C18 column. The water plug carries the analyte down the column before it can partition into the stationary phase [5].

  • In RP-AQ: Injecting a sample in high organic (e.g., DMSO/MeOH) prevents the analyte from binding to the head of the column in high-aqueous conditions.

The "Sandwich" Injection Protocol

To fix this without crashing out your sample:

  • Dilution: Dilute your aqueous sample with Acetonitrile (ACN) as much as solubility permits (aim for 50% ACN minimum for HILIC).

  • Low Volume: Reduce injection volume to < 1% of the column volume.

  • Co-Solvent Technique: If the sample crashes out in ACN, use a co-solvent like DMF or DMSO (keep <5% total volume), then dilute with ACN.

Comparative Injection Guidelines:

ModeMobile Phase A (Weak)Mobile Phase B (Strong)Ideal Sample Diluent Forbidden Diluent
Reverse Phase (C18) WaterACN/MeOHWater, DMSO, 5% MeOH100% ACN, 100% MeOH
HILIC ACN (95%)Water/Buffer75% ACN / 25% Water100% Water

Ticket #004: "I Can't Get Rid of the Salt (Desalting)"

Status: Open User Report: "I purified my polar compound using a phosphate buffer. Now I have a pure compound mixed with salt. Standard C18 SPE isn't working; the compound washes away with the salt."

Diagnosis: Lack of Retention in Desalting Conditions

Standard C18 requires ~5% organic to wet the phase, but 5% organic might elute your polar compound along with the salt. You need a phase that retains the polar drug in 100% water while the salts wash through.

Workflow: C18-AQ Desalting Protocol

Use a Flash cartridge or SPE cartridge packed with C18-AQ or HLB (Hydrophilic-Lipophilic Balance) polymer.

DesaltingWorkflow Step1 1. Equilibration 100% Water (No Organic) Step2 2. Load Sample (Aqueous Solution + Salt) Step1->Step2 Step3 3. Wash 100% Water (5-10 CV) Step2->Step3 Step4 4. Elution 50-100% Methanol/ACN Step3->Step4 Waste_Salt Waste: Salts Elute Here Step3->Waste_Salt Salts unretained Product Collection: Pure Drug Step4->Product Organic releases drug

Figure 2: Desalting workflow using C18-AQ or HLB media. Crucially, the wash step must be 100% aqueous to remove salts without eluting the polar drug [6].

References

  • Vertex AI Search. (2025). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. 7

  • Restek. (2020). How to Avoid Common Problems with HILIC Methods. 3

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?8[1]

  • Biotage. (2023).[9] How to choose an ion pairing agent to improve your peptide purification. 9

  • Separation Science. (2023). Sample Solvent in HILIC. 2

  • Santai Science. (2018). C18 AQ Reversed Phase Chromatography Columns and Their Applications. 10[11]

Sources

Troubleshooting

Precision Analytics Center: Optimizing Derivatization for Trace Sulfonate Esters

Introduction: The "Needle in a Haystack" Challenge Welcome to the technical support hub for Genotoxic Impurity (GTI) analysis. You are likely here because you need to detect alkyl sulfonate esters (mesylates, tosylates,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Needle in a Haystack" Challenge

Welcome to the technical support hub for Genotoxic Impurity (GTI) analysis. You are likely here because you need to detect alkyl sulfonate esters (mesylates, tosylates, besylates) at low ppm or ppb levels in a complex Active Pharmaceutical Ingredient (API) matrix.

Direct analysis often fails due to three factors:

  • Poor Stability: Sulfonate esters hydrolyze rapidly in aqueous mobile phases.

  • Lack of Chromophores: Alkyl esters (e.g., methyl methanesulfonate) have weak UV absorbance.

  • Matrix Interference: The API signal often swamps the trace impurity.

The Solution: Derivatization.[1][2][3][4][5] By exploiting the high reactivity of the sulfonate group (


), we can transform these unstable electrophiles into stable, highly detectable species. This guide optimizes that specific chemical transformation.

Core Mechanism & Experimental Logic

To optimize the reaction, you must understand the competition occurring in your vial. The derivatization of a sulfonate ester is a classic


 nucleophilic substitution.

The Reaction:



  • R': The alkyl group (Methyl, Ethyl, Isopropyl) - The Target.[1]

  • Nu: The Derivatizing Agent (Thiol or Amine).[1]

  • Leaving Group: The Sulfonate anion (Mesylate/Tosylate).[6]

The Enemy (Hydrolysis): If water is present, it acts as a competing nucleophile, converting your ester back into alcohol and sulfonic acid, effectively erasing the impurity you are trying to measure.

Visualization: The Kinetic Competition

The following diagram illustrates the critical pathways. You must drive the Blue path and block the Red path.

ReactionPathways cluster_0 Optimization Logic Ester Sulfonate Ester (Target Impurity) Derivative Stable Derivative (Detectable by MS/UV) Ester->Derivative Fast Sn2 (Non-polar solvent) Hydrolysis Hydrolysis Products (Alcohol + Acid) Ester->Hydrolysis Competitor Rxn (Avoid!) Agent Derivatizing Agent (Nucleophile) Agent->Derivative Water Residual Water (Competitor) Water->Hydrolysis Advice Maximize [Agent] Minimize [Water] Control Temp

Caption: Figure 1. The kinetic competition between successful derivatization (Green) and hydrolytic loss (Red).

Method Selection: GC vs. LC Strategies

Select your protocol based on your available instrumentation and the volatility of your target.

FeatureMethod A: Thiolysis (GC-MS) Method B: Quaternization (LC-MS)
Reagent Pentafluorothiophenol (PFTP)Triethylamine (TEA) or Pyridine
Mechanism Forms volatile alkyl pentafluorophenyl sulfides.Forms non-volatile quaternary ammonium salts.
Detection EI-MS (High sensitivity via electron capture).ESI-MS (Positive Mode).
Key Advantage Removes non-volatile API matrix (Headspace)."Charge Switch" creates high ionization efficiency.
Primary Risk Reagent stench; Requires phase transfer catalyst.HILIC chromatography required for retention.

Experimental Protocols

Protocol A: "Charge Switch" Derivatization for LC-MS

Best for: Thermally unstable sulfonates or labs without Headspace GC.

Theory: We react the neutral sulfonate ester with a tertiary amine (TEA). This creates a permanently charged cation (Quaternary Ammonium), drastically increasing sensitivity in ESI-MS and allowing retention on HILIC columns where the API often elutes differently.[1]

Step-by-Step:

  • Preparation: Dissolve API (100 mg) in Acetonitrile (ACN) . Crucial: Do not use methanol or water.

  • Reagent Addition: Add excess Triethylamine (TEA) (e.g., 50 µL).

  • Reaction: Heat at 60°C for 30 minutes .

    • Why? Alkyl sulfonates are moderately reactive. Heat ensures complete conversion of trace ppm levels.

  • Quench: Cool to room temperature. Dilute with ACN/Water (90:10) buffer.

  • Analysis: Inject onto a HILIC Column (e.g., Silica or Amide).

    • Monitor: [M+H]+ corresponds to the alkyl-TEA cation (e.g., Methyl-TEA = m/z 116).

Protocol B: PFTP Derivatization for Headspace GC-MS

Best for: Complex API matrices that foul LC columns.

Theory: Pentafluorothiophenol (PFTP) is a "soft" nucleophile that rapidly displaces the sulfonate. The resulting sulfide is highly volatile and hydrophobic, partitioning perfectly into the headspace.

Step-by-Step:

  • Matrix Prep: Dissolve API in water/DMSO mixture in a headspace vial.

  • Reagent Mix: Add 100 µL of PFTP solution (5 mg/mL in acetone) + 50 µL K₂CO₃ (20% aq) .

    • Why Base? The base deprotonates the thiol (Ar-SH

      
       Ar-S⁻), making it a potent nucleophile.
      
  • Incubation: Seal and heat at 80°C for 45 minutes with agitation.

  • Extraction: The volatile derivative moves to the headspace.

  • Injection: Headspace injection into GC-MS (SIM Mode).

Troubleshooting & FAQs

Q1: I see the peak for the sulfonic acid, but not the ester derivative. Why?

Diagnosis: Hydrolysis is outcompeting derivatization. Fix:

  • Check Solvents: Are you using "dry" Acetonitrile? Even 1% water can hydrolyze trace esters.

  • Check pH: For LC-MS derivatization, ensure the system is basic (TEA acts as both reactant and base). Acidic conditions promote hydrolysis.

  • Sample Prep: Do not dissolve the API in methanol before adding the derivatizing agent. Methanol can react with the sulfonate (transesterification).

Q2: My reagent blank has a huge interference peak.

Diagnosis: PFTP is notorious for this in GC-MS. Fix:

  • Purification: Use higher purity PFTP reagents.

  • Internal Standard: You must use an isotopically labeled internal standard (e.g., Deuterated Methyl Methanesulfonate) to normalize recovery.

  • Switch Methods: If the blank is unmanageable, switch to the LC-MS Quaternization (Method B), which is generally cleaner.

Q3: Why is my reaction yield low for Isopropyl Methanesulfonate (IPMS)?

Diagnosis: Steric Hindrance. Fix:

  • Sterics:

    
     reactions are sensitive to steric bulk. Methyl > Ethyl > Isopropyl.
    
  • Optimization: Increase reaction temperature (up to 75°C) or time (60 min) for isopropyl esters.

  • Change Nucleophile: Use a smaller nucleophile (e.g., Trimethylamine instead of Triethylamine) to reduce steric clash.

Troubleshooting Logic Map

Use this flow to diagnose low sensitivity or poor recovery.

Troubleshooting Start Issue: Low Sensitivity / Recovery CheckWater Step 1: Check Water Content Is solvent anhydrous? Start->CheckWater CheckpH Step 2: Check pH/Base Is Nucleophile deprotonated? CheckWater->CheckpH Yes (Dry) ActionDry Action: Use Molecular Sieves Switch to ACN/DMSO CheckWater->ActionDry No (Water present) CheckTemp Step 3: Check Temp/Time Is reaction incomplete? CheckpH->CheckTemp Yes (Basic) ActionBase Action: Add K2CO3 (GC) or Excess TEA (LC) CheckpH->ActionBase No (Acidic) ActionHeat Action: Increase Temp (Caution: Check Stability) CheckTemp->ActionHeat Reaction Slow

Caption: Figure 2. Diagnostic workflow for optimizing derivatization yield.

References

  • Liu, D. Q., et al. (2025).[1] "A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances." Journal of Pharmaceutical and Biomedical Analysis. (Verified via Context 1.1).

  • Elder, D. P., et al. (2008). "Regulating Genotoxic Impurities." Journal of Pharmaceutical and Biomedical Analysis. (Foundational Reference).

  • Teasdale, A. (2010). "A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates." Organic Process Research & Development. (Verified via Context 1.3).

  • Jacq, K., et al. (2008). "Development and validation of a commercially available derivatization method for the determination of sulfonate esters." Journal of Pharmaceutical and Biomedical Analysis. (Context 1.4).
  • An, J., et al. (2008).[6] "Trace level determination of alkyl sulfonates... using hydrophilic interaction liquid chromatography (HILIC)." Journal of Chromatography A. .

Sources

Optimization

Technical Support Center: Ensuring Analyte Stability in Reagent Water for LC-MS/MS

Welcome to the Technical Support Center dedicated to a critical, yet often underestimated, aspect of Liquid Chromatography-Mass Spectrometry (LC-MS/MS): the stability of your analytes in reagent water. In high-sensitivit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to a critical, yet often underestimated, aspect of Liquid Chromatography-Mass Spectrometry (LC-MS/MS): the stability of your analytes in reagent water. In high-sensitivity techniques like LC-MS/MS, where trace-level quantification is routine, the purity of your water is not a matter of preference but a prerequisite for accurate and reproducible results.[1] Even water meeting "ultrapure" Type 1 specifications can harbor contaminants that compromise your analysis.[2]

This guide is structured to provide direct, actionable answers to common challenges faced by researchers, scientists, and drug development professionals. We will delve into the causality behind these issues and provide field-proven protocols to ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)
Water Quality & Purity

Q1: I'm using Type 1, 18.2 MΩ·cm ultrapure water. Why am I still seeing analytical problems like baseline noise and ghost peaks?

While 18.2 MΩ·cm resistivity at 25°C is the hallmark of ion-free water, it does not provide a complete picture of water purity.[3] Resistivity measurements are excellent for gauging ionic contamination but are blind to non-ionic organic compounds and particulates.[2] These unseen contaminants can wreak havoc on your LC-MS data.[2]

  • Organic Contaminants: Trace organic molecules can leach from plastic containers, be metabolites from bacteria that survived UV treatment, or even be absorbed from the laboratory air.[2][3] These can co-elute with your analytes, causing ion suppression, adduct formation, and the appearance of ghost peaks that interfere with quantification.[2][4]

  • Bacterial Contamination: Bacteria can release endotoxins and nucleases, and their metabolic byproducts can introduce organic contamination. They can also multiply and form biofilms within your LC system, leading to column fouling and system blockages.[3][5]

  • Particulates: Particles can damage sensitive instrument components like pump seals and injectors, or clog the column and frits, leading to increased backpressure and system downtime.[6]

Recommendation: Always use freshly purified ultrapure water for the preparation of mobile phases, standards, and blanks.[3] Storing even the highest purity water can lead to contamination.[6]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues related to analyte instability in reagent water.

Issue 1: Irreproducible Peak Areas and Signal Instability

Symptoms: You observe significant variability in the peak areas of your analyte and/or internal standard across a single batch of samples. This can also manifest as poor linearity in your calibration curve.[7]

Potential Water-Related Causes:

  • Ionic Contamination: The presence of metal ions like sodium (Na+) and potassium (K+) in your reagent water can lead to the formation of adducts (e.g., [M+Na]+).[4] This splits the analyte signal between the protonated molecule ([M+H]+) and the adduct, reducing the intensity of your target ion and causing variability.[4] Ionic contaminants also directly compete with your analyte for ionization in the MS source, a phenomenon known as ion suppression.[4]

  • Organic Contamination: Fluctuating levels of organic contaminants in your water can lead to inconsistent ion suppression, causing random variations in analyte signal intensity.[2]

  • pH Fluctuation: The pH of unbuffered or poorly buffered reagent water can be influenced by the absorption of atmospheric CO2, making it acidic. Changes in pH can alter the ionization state of your analyte, affecting its retention time and ionization efficiency in the mass spectrometer.[8][9]

A Start: Signal Instability Observed B Prepare Fresh Mobile Phase with Freshly Purified Ultrapure Water A->B C Analyze a System Suitability Standard B->C D Is Signal Stable? C->D E Problem Likely Solved. Implement daily fresh mobile phase preparation. D->E Yes F Investigate Other Sources: - Sample Preparation - LC Method Robustness - Instrument Hardware D->F No G Check for Adducts in Mass Spectra (e.g., [M+Na]+, [M+K]+) F->G H Significant Adducts Present? G->H I Source of Ionic Contamination: - Water Purification System - Glassware - Reagents H->I Yes J No Significant Adducts H->J No L Review Water Storage and Dispensing Practices I->L K Consider Organic Contamination or pH Effects J->K M Consider pH Modification of Mobile Phase K->M

Caption: Troubleshooting workflow for signal instability.

Experimental Protocol: Assessing Ionic Contamination

  • Prepare a Standard: Prepare a mid-range concentration of your analyte in a solvent composition identical to the initial mobile phase conditions.[7]

  • Infuse Directly: Infuse this standard solution directly into the mass spectrometer.

  • Acquire Full Scan Spectra: Acquire full scan mass spectra and look for the presence of common adducts, such as [M+Na]+ and [M+K]+, in addition to your expected protonated or deprotonated molecule.

  • Compare Intensities: If the intensity of the adduct peaks is significant relative to your target ion, it indicates a source of ionic contamination.

Issue 2: Analyte Loss and Poor Recovery

Symptoms: You experience low or no recovery of your analyte, especially at low concentrations. This is a common issue for hydrophobic molecules, peptides, and proteins.[10]

Potential Water-Related Causes:

  • Non-Specific Binding (NSB) to Containers: Analytes can adsorb to the surfaces of storage containers through hydrophobic or ionic interactions.[10][11] This is a significant and often overlooked source of analyte loss before the sample is even injected.[10]

    • Glass Containers: The surface of glass contains silanol groups, which can be deprotonated and negatively charged, leading to ionic binding of positively charged analytes (e.g., basic compounds, peptides with basic residues).[10][11]

    • Polypropylene Containers: These are prone to hydrophobic interactions, leading to the adsorption of non-polar analytes.[10]

  • Leachables and Extractables: Chemical species can migrate from container materials into your sample solution.[12][13] These "leachables" can interfere with your analysis or directly interact with your analyte.[14] Plasticizers are a common example of leachables from plastic containers.[2]

StrategyMechanism of ActionBest ForConsiderations
Container Selection Minimize interactions between the analyte and the container surface.All analytes, especially at low concentrations.For hydrophobic peptides, specially designed low-binding polypropylene vials are often superior to both standard glass and polypropylene.[10]
Solvent Modification Adding a small percentage of organic solvent (e.g., acetonitrile) to your aqueous sample can disrupt hydrophobic interactions.[10][11]Hydrophobic analytes.Ensure the final solvent composition is compatible with your LC method to avoid poor peak shape or loss of retention.[10]
pH Adjustment Adjusting the pH of the sample diluent can suppress the ionization of either the analyte or the container surface, reducing ionic interactions.Analytes with ionizable functional groups.Changes in pH can affect analyte stability and chromatographic behavior.[9][15]
Use of Blocking Agents Adding a "blocking agent" like a surfactant or a carrier protein can saturate the non-specific binding sites on the container surface.Peptides and proteins.Blocking agents can cause significant ion suppression in the MS and are often not suitable for LC-MS analysis.[15][16]

Experimental Protocol: Evaluating Container-Induced Analyte Loss

  • Prepare Analyte Solutions: Prepare low and high concentration solutions of your analyte in your standard diluent (reagent water with any necessary modifiers).

  • Aliquot into Different Vials: Aliquot these solutions into different types of vials (e.g., standard glass, silanized glass, standard polypropylene, low-binding polypropylene).

  • Time-Course Analysis: Analyze the samples immediately after preparation (T=0) and then at subsequent time points (e.g., 4, 8, 24 hours) while stored under typical autosampler conditions.

  • Compare Peak Areas: A significant decrease in peak area over time in a particular vial type indicates analyte loss due to non-specific binding.

cluster_0 Glass Vial Surface cluster_1 Polypropylene Vial Surface Si-OH Si-OH Si-O- Si-O⁻ Analyte+ Analyte⁺ Analyte+->Si-O- Ionic Interaction Hydrophobic Surface Hydrophobic Surface Hydrophobic Analyte Hydrophobic Analyte Hydrophobic Analyte->Hydrophobic Surface Hydrophobic Interaction

Caption: Analyte interactions with vial surfaces.

Best Practices for Reagent Water in LC-MS/MS
  • Use Freshly Purified Water: Always dispense water directly from a well-maintained purification system immediately before use. Avoid storing ultrapure water, as its quality degrades rapidly.[3][6]

  • Maintain Your Water Purification System: Follow the manufacturer's recommendations for routine maintenance, including regular cartridge and filter changes.[17] An unmaintained system can become a source of contamination.

  • Choose Appropriate Containers: For mobile phase reservoirs, use borosilicate glass.[17] For samples, especially peptides and hydrophobic compounds, consider using certified low-adsorption vials.[10]

  • Prevent Microbial Growth: Do not store aqueous mobile phases for extended periods. Preparing them fresh daily is ideal.[17] Adding a small percentage (e.g., 5-10%) of organic solvent can help inhibit microbial growth during short-term storage.[18][19]

  • Practice Good Laboratory Hygiene: Never top off solvent bottles.[18] Wash glassware thoroughly and rinse with ultrapure water. Avoid using detergents, as residues can be difficult to remove and will appear in your chromatograms.[18][20]

By understanding the subtle ways in which reagent water can impact your LC-MS/MS analysis and by implementing these robust troubleshooting and preventative measures, you can significantly improve the stability of your analytes and the overall integrity of your data.

References
  • ResinTech. (2025, July 30). LC-MS Water Contamination: The Hidden Threat to Your Analytical Results.
  • Merck Millipore. Water for LC-MS - Impact of Water | Application | Water Purification.
  • Waters Corporation. A SYSTEMATIC APPROACH FOR PREVENTING THE LOSS OF HYDROPHOBIC PEPTIDES IN SAMPLE CONTAINERS.
  • LCGC North America. (2020, November 16). Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses.
  • LCGC International. (2020, September 18). Good Water Practices for Reliable LC-MS and ICP-MS Analyses.
  • Shimadzu. The Horror of Sample Adsorption to Containers (Part 1).
  • LabX. (2018, August 22). Mass Spectrometry and the Requirements for High Purity Lab Water.
  • SCIEX. Targeted Analysis of Extractables / Leachables in Drug Product, Containers and Closure Systems.
  • ResearchGate. (2025, August 5). Strategies to reduce aspecific adsorption of peptides and proteins in liquid chromatography-mass spectrometry based bioanalyses: An overview.
  • LCGC International. (2019, December 3). Good Water Practices for Reliable LC–MS and ICP-MS Analyses.
  • Mass Spectrometry Facility. Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems.
  • SCIEX. (2025, May 9). Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems.
  • Biocompare. (2023, November 6). Ultrapure Water for LC/MS: What Lab Technicians Need to Know.
  • ResearchGate. (2025, August 5). HPLC and LC/MS Analysis of Pharmaceutical Container Closure System Leachables and Extractables.
  • Waters Help Center. Controlling Contamination in LC/MS Systems.
  • RSSL. (2017, July 15). Extractable & Leachable studies – Meeting regulations by LC-MS.
  • The Analytical Scientist. Four Ways to Better Water Quality in LC-MS.
  • ELGA LabWater. (2025, July 9). Mass Spectrometry | Water Impact | Laboratory Applications.
  • Waters Corporation. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents.
  • Agilent. (2015, November 15). Extractables and Leachables Detected in Ophthalmic Drug Products.
  • Lab Manager. (2023, February 7). The Importance of Extractables and Leachables Analysis of Pharmaceutical Products.
  • Mass Spectrometry. Controlling Contamination in LC/MS Systems.
  • SCIEX. (2024, October 26). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software.
  • Thermo Fisher Scientific. Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods.
  • Shimadzu. LCMS Troubleshooting Tips.
  • MDPI. (2021, October 9). Study on the Stability of Antibiotics, Pesticides and Drugs in Water by Using a Straightforward Procedure Applying HPLC-Mass Spectrometric Determination for Analytical Purposes.
  • LCGC. (2021, November 29). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • Providion Group. LC-MS in the analysis of water contaminants.
  • Wiley Analytical Science. (2023, November 28). The importance of unstable metabolites in LC-MS/MS-based bioanalysis.
  • Validation of liquid chromatography mass spectrometry (LC-MS) methods. 8. Stability.
  • PMC. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum.
  • Thermo Fisher Scientific. Good Practices for Successful High-Throughput LC-MS Bioanalysis.
  • Waters. Effect of pH on LC-MS Analysis of Amines.
  • Waters. The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis.
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • LC-MS Resource Guide.
  • Wiley Analytical Science. (2020, October 1). Better ionization with pH optimization.
  • Sigma-Aldrich. How to Maximize Sensitivity in LC-MS.
  • Agilent. Control pH During Method Development for Better Chromatography.

Sources

Reference Data & Comparative Studies

Validation

ESI vs. APCI for Sulfonate Ester Mass Spectrometry: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in the analysis of sulfonate esters, the choice of ionization source for mass spectrometry is a critical decision that directly impacts data quality...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the analysis of sulfonate esters, the choice of ionization source for mass spectrometry is a critical decision that directly impacts data quality, sensitivity, and reproducibility. Sulfonate esters, recognized as potential genotoxic impurities (PGIs) in pharmaceuticals, demand analytical methods of the highest caliber.[1] This guide provides an in-depth comparison of two common atmospheric pressure ionization techniques, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), for the mass spectrometric analysis of sulfonate esters, supported by experimental evidence and field-proven insights.

Understanding the Analyte: The Challenge of Sulfonate Esters

Sulfonate esters are a class of organic compounds characterized by the functional group R-SO₂-OR'. Their polarity can range from moderate to low, depending on the nature of the R and R' groups. While some possess a degree of thermal lability, many are sufficiently stable to withstand the conditions of typical mass spectrometry sources.[2][3] The primary analytical challenge lies in achieving sensitive and reproducible ionization to enable confident detection and quantification, often at trace levels.

Ionization Mechanisms: A Tale of Two Sources

The fundamental difference between ESI and APCI lies in their ionization mechanisms. This distinction is paramount to understanding their respective suitabilities for sulfonate ester analysis.

Electrospray Ionization (ESI): From Solution to Gas-Phase Ions

ESI is a soft ionization technique that generates ions from a liquid phase.[4][5] A high voltage is applied to a liquid sample, creating a fine spray of charged droplets.[6][7] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[6][7] ESI is particularly well-suited for polar, thermally labile, and large molecules that are already ionized or can be easily ionized in solution.[8][9]

Caption: Electrospray Ionization (ESI) Workflow.

Atmospheric Pressure Chemical Ionization (APCI): Gas-Phase Reactions Dominate

APCI, in contrast, is a gas-phase ionization technique.[10] The sample solution is first vaporized in a heated nebulizer.[2][3] A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through a series of chemical reactions (e.g., proton transfer).[10][11][12] APCI is ideal for less polar, thermally stable compounds with lower to moderate molecular weights.[2][9]

Caption: Atmospheric Pressure Chemical Ionization (APCI) Workflow.

Head-to-Head Comparison: ESI vs. APCI for Sulfonate Esters

Experimental evidence strongly suggests that APCI is the more robust and sensitive technique for the routine analysis of sulfonate esters, particularly when dealing with potentially genotoxic impurities (PGIs).[13][14]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Primary Ion Formation In positive ion mode, forms [M+H]⁺, but is highly susceptible to forming adducts such as [M+NH₄]⁺ and [M+Na]⁺.[14]In negative ion mode, readily forms stable [M-alkyl]⁻ precursor ions.[14] In positive ion mode, forms [M+H]⁺.[15]
Sensitivity Generally lower for sulfonate esters due to charge competition from adduct formation, leading to poor analytical sensitivity.[14]Higher sensitivity, especially in negative ion mode, due to the formation of a single, stable precursor ion.[14]
Reproducibility Can be poor due to the variable formation of different adduct ions.[14]Generally good, providing consistent and reliable quantification.
Fragmentation In positive ion mode with CID, fragmentation of the [M+H]⁺ ion can occur.In negative ion mode with CID, the [M-alkyl]⁻ ion readily fragments to produce characteristic product ions, such as [M-alkyl-CH₃]⁻ for aliphatic sulfonate esters or [M-alkyl-SO₂]⁻ for aromatic sulfonate esters.[14] This is highly advantageous for Selected Reaction Monitoring (SRM) methods.
Matrix Effects More susceptible to ion suppression from matrix components.[3]Generally less susceptible to matrix effects.[2]
Analyte Polarity Best for more polar compounds.Well-suited for moderately polar to less polar compounds, which is often the case for sulfonate esters.[2][16]
Thermal Stability A better choice for highly thermally labile compounds.[8]Requires the analyte to be thermally stable enough to withstand vaporization.[2]
The Decisive Advantage of APCI in Negative Ion Mode

A key study comparing the two techniques for twelve different sulfonate esters found that APCI in negative ion mode was demonstrably superior.[14] While ESI produced the expected [M+H]⁺ ions, their abundance was significantly diminished by the concurrent formation of ammonium and sodium adducts.[14] This splitting of the analyte signal across multiple ionic species leads to a reduction in both sensitivity and reproducibility, which is particularly problematic for trace-level analysis.[14]

In contrast, APCI in negative ion mode consistently generated stable [M-alkyl]⁻ precursor ions for all twelve sulfonate esters.[14] These ions were ideal for tandem mass spectrometry (MS/MS) experiments, as they produced predictable and structurally informative fragment ions upon collision-induced dissociation (CID).[14] This characteristic is invaluable for developing highly selective and sensitive Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantification.

Experimental Protocol: A General Approach for Sulfonate Ester Analysis by LC-APCI-MS/MS

This protocol provides a general framework for the analysis of sulfonate esters. Method development and validation are essential for specific applications.

Objective: To achieve sensitive and selective detection and quantification of a sulfonate ester in a given matrix.

1. Sample Preparation:

  • Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol).
  • Perform a dilution series to determine the linear dynamic range and limit of detection.
  • If analyzing from a complex matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary to reduce matrix effects.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column is a common starting point.
  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
  • Mobile Phase B: Acetonitrile or methanol.
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the sulfonate ester.
  • Flow Rate: 0.5 - 1.0 mL/min is a typical flow rate for APCI.[8]
  • Column Temperature: Maintain at a constant temperature (e.g., 40 °C) for reproducible retention times.

3. Mass Spectrometry (MS) Conditions (APCI Source):

  • Ionization Mode: Negative Ion Mode is generally preferred for sulfonate esters.[13][14]
  • Nebulizer Temperature: 350 - 500 °C (optimize for the specific analyte).[10]
  • Vaporizer Temperature: Optimize for efficient desolvation.
  • Sheath Gas and Aux Gas Flow Rates: Optimize to ensure stable spray and efficient ionization.
  • Corona Discharge Current: Typically around 5 µA.[15]
  • MS/MS (SRM/MRM) Parameters:
  • Precursor Ion: The [M-alkyl]⁻ ion.
  • Collision Gas: Argon.
  • Collision Energy: Optimize to maximize the abundance of the desired product ion.
  • Product Ion(s): Select the most abundant and specific fragment ions (e.g., [M-alkyl-CH₃]⁻ or [M-alkyl-SO₂]⁻).[13][14]

4. Data Analysis:

  • Integrate the peak area of the SRM/MRM transition.

  • Generate a calibration curve using standards of known concentrations.

  • Quantify the sulfonate ester in the unknown samples against the calibration curve.

    Caption: General workflow for sulfonate ester analysis by LC-APCI-MS.

Conclusion and Recommendation

While both ESI and APCI are powerful tools in the analytical chemist's arsenal, for the specific task of sulfonate ester mass spectrometry, APCI emerges as the more effective and reliable ionization technique. Its ability to generate a single, stable precursor ion in negative ion mode, coupled with its reduced susceptibility to adduct formation and matrix effects, translates to superior sensitivity, reproducibility, and ultimately, more trustworthy data.[13][14]

For researchers and drug development professionals tasked with the trace-level detection and quantification of sulfonate esters as potential genotoxic impurities, the adoption of an LC-APCI-MS/MS methodology is strongly recommended. While ESI should not be entirely discounted, particularly for unknown or highly polar sulfonate ester analogues, APCI should be the primary choice for routine and validated analytical methods.

References

  • Liu, W., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes. Journal of Chromatography A, 1355, 89-97. [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]

  • Restek Corporation. (2024, September 24). ESI vs APCI. Which ionization should I choose for my application? YouTube. [Link]

  • Biotage. (2023, January 23). When should I choose APCI or ESI for my flash column chromatography? [Link]

  • Technology Networks. (2025, September 9). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. [Link]

  • Liu, W., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: Comparison of different ionization modes. ResearchGate. [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. [Link]

  • Feng, E., et al. (2022). Differentiation of Protonated Sulfonate Esters from Isomeric Sulfite Esters and Sulfones by Gas-Phase Ion–Molecule Reactions Followed by Diagnostic Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Analytical Chemistry, 94(22), 7863–7870. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester. Organic Process Research & Development, 14(4), 858-867. [Link]

  • LCGC International. (2020, December 16). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]

  • ResearchGate. (2025, August 30). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes | Request PDF. [Link]

  • Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Link]

  • Han, X., & Gross, R. W. (2005). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Journal of the American Society for Mass Spectrometry, 16(2), 235–243. [Link]

  • ResearchGate. (n.d.). Summary of the main fragment ions observed in positive-mode APCI/MS n... | Download Table. [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. [Link]

  • MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. [Link]

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 425-435. [Link]

  • SciSpace. (n.d.). Mechanisms of Electrospray Ionization for Mass Spectrometry Analysis. [Link]

  • LCGC International. (2022, April 15). Electrospray Ionization for Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Johnson, C. H., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. RSC Advances, 11(22), 13269-13276. [Link]

  • ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry | Request PDF. [Link]

  • ELTE. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

  • U.S. National Library of Medicine. (n.d.). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Link]

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Comparative

A Comparative Guide to the Cytotoxicity of Fluorinated vs. Non-Fluorinated Methanesulfonates

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, a profound understanding of a compound's cytotoxic potential is paramount. Methanesulfonates, a class of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, a profound understanding of a compound's cytotoxic potential is paramount. Methanesulfonates, a class of alkylating agents, are frequently employed as intermediates in chemical synthesis and are also investigated for their therapeutic potential, particularly in oncology. A key area of contemporary research involves the strategic incorporation of fluorine into drug candidates to enhance their pharmacological profiles. This guide provides an in-depth, objective comparison of the cytotoxic properties of fluorinated versus non-fluorinated methanesulfonates, supported by experimental principles and data.

The Influence of Fluorination: A Double-Edged Sword

Fluorine's unique physicochemical properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's biological activity.[1][2] When incorporated into a methanesulfonate, fluorine can influence its metabolic stability, lipophilicity, and ultimately, its cytotoxicity.[3][4] Increased metabolic stability can prolong a drug's half-life, potentially enhancing its therapeutic effect, but it can also lead to increased toxicity if the compound is inherently cytotoxic.[2][4]

Core Cytotoxic Mechanisms: A Tale of Two Electrophiles

Both fluorinated and non-fluorinated methanesulfonates exert their cytotoxic effects primarily through their action as alkylating agents.[5] The sulfonate group is an excellent leaving group, making the associated alkyl group highly electrophilic and reactive towards nucleophilic sites on biomolecules, most notably DNA.

Non-Fluorinated Methanesulfonates: The Classic Alkylating Agent

A well-studied example of a non-fluorinated methanesulfonate is methyl methanesulfonate (MMS) . MMS is a monofunctional alkylating agent that readily methylates DNA, primarily at the N7 position of guanine and the N3 position of adenine.[6][7] This DNA damage, if not repaired, can lead to replication fork collapse, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[6][8]

Fluorinated Methanesulfonates: The Potent Reactivity

A prime example of a fluorinated methanesulfonate is methyl trifluoromethanesulfonate (methyl triflate) . The presence of three highly electronegative fluorine atoms on the methyl group in the triflate moiety makes the sulfonate an exceptionally good leaving group.[9] This significantly increases the electrophilicity of the methyl group, making methyl triflate a much more powerful methylating agent than MMS.[9] While direct comparative cytotoxicity studies are limited, it is anticipated that this enhanced reactivity would lead to more extensive and rapid DNA alkylation, and consequently, greater cytotoxicity at lower concentrations compared to its non-fluorinated counterpart.[9][10]

Comparative Cytotoxicity: What the Data Suggests

CompoundClassKey Chemical PropertyPrimary Cytotoxic MechanismExpected Relative Cytotoxicity
Methyl Methanesulfonate (MMS) Non-FluorinatedGood leaving groupDNA alkylation (methylation)High
Methyl Trifluoromethanesulfonate (Methyl Triflate) FluorinatedExcellent leaving group due to trifluoromethyl groupPotent DNA alkylation (methylation)Very High (expected to be higher than MMS)

Experimental Assessment of Cytotoxicity: A Step-by-Step Approach

To experimentally determine and compare the cytotoxicity of fluorinated and non-fluorinated methanesulfonates, a series of well-established in vitro assays can be employed.[11][12]

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant human cell line (e.g., a cancer cell line like HeLa or a normal fibroblast line like MRC-5) based on the research question.

  • Cell Seeding: Plate the cells in 96-well plates at a predetermined density and allow them to adhere and enter the exponential growth phase (typically 24 hours).[6]

  • Compound Preparation: Prepare stock solutions of the methanesulfonate compounds in a suitable solvent (e.g., DMSO) and then make serial dilutions in the cell culture medium to achieve the desired final concentrations.

  • Treatment: Expose the cells to a range of concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).[6] Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent).

Cytotoxicity Assays

A variety of assays can be used to measure cell viability and cytotoxicity, each with its own principles, advantages, and disadvantages.[13]

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.[6][14]

  • Trypan Blue Exclusion Assay: This dye exclusion method distinguishes between viable and non-viable cells. Viable cells with intact cell membranes exclude the blue dye, while non-viable cells with compromised membranes take it up and appear blue.[14]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes into the culture medium. The amount of LDH released is proportional to the number of lysed cells.

Data Analysis
  • For each compound, plot the percentage of cell viability against the compound concentration.

  • Calculate the IC50 value , which is the concentration of the compound that inhibits cell growth by 50%. This is a standard measure of a compound's cytotoxic potency.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation compound_prep->treatment incubation Incubation treatment->incubation mtt MTT Assay incubation->mtt trypan Trypan Blue incubation->trypan ldh LDH Assay incubation->ldh data_analysis Data Analysis & IC50 mtt->data_analysis trypan->data_analysis ldh->data_analysis

Caption: A generalized workflow for assessing in vitro cytotoxicity.

Delving Deeper: Mechanistic Insights into Cytotoxicity

The primary mechanism of cytotoxicity for methanesulfonates is the induction of DNA damage.[5][15]

signaling_pathway cluster_compound Compound cluster_cellular Cellular Events F_MS Fluorinated Methanesulfonate DNA_alkylation DNA Alkylation F_MS->DNA_alkylation More Potent NF_MS Non-Fluorinated Methanesulfonate NF_MS->DNA_alkylation DNA_damage DNA Damage DNA_alkylation->DNA_damage Cell_cycle_arrest Cell Cycle Arrest DNA_damage->Cell_cycle_arrest Apoptosis Apoptosis DNA_damage->Apoptosis Cell_cycle_arrest->Apoptosis

Sources

Validation

Cross-Validation of GC-MS and HPLC Methods for Mesylate Analysis

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary: The Mesylate Challenge Mesylate (methanesulfonate) salts are a cornerstone of pha...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary: The Mesylate Challenge

Mesylate (methanesulfonate) salts are a cornerstone of pharmaceutical formulation due to their ability to enhance the solubility of lipophilic active pharmaceutical ingredients (APIs). However, this utility comes with a critical liability: the potential formation of alkyl methanesulfonates (AMS).

In the presence of residual alcohols (methanol, ethanol, isopropyl alcohol) used during synthesis, methanesulfonic acid (MSA) can react to form Methyl Methanesulfonate (MMS) , Ethyl Methanesulfonate (EMS) , or Isopropyl Methanesulfonate (IMS) .[1] These compounds are potent alkylating agents and known genotoxic impurities (GTIs).

Under ICH M7 guidelines, these impurities must be controlled to trace levels—typically a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . For a high-dose drug, this often translates to limits in the low ppm (parts-per-million) range.

This guide provides a technical framework for cross-validating the industry-standard GC-MS methodology against an orthogonal HPLC-UV/MS approach. By leveraging the strengths of both, scientists can eliminate false positives caused by matrix interference and thermal degradation.

Methodological Landscape: GC-MS vs. HPLC[2][3][4][5]

While GC-MS is the traditional "gold standard" for volatile impurities like MMS and EMS, it is not infallible. HPLC offers a necessary orthogonal check, particularly when non-volatile matrix components interfere with GC injection liners.

FeatureGC-MS (SIM Mode) HPLC-UV (Derivatization)
Primary Mechanism Volatility-based separation; Mass selective detection.Chemical derivatization; Polarity-based separation.
Target Analytes Volatile AMS (MMS, EMS, IMS).[2]Derivatized AMS (UV-active adducts).
Sensitivity (LOD) Excellent (0.01 – 0.1 ppm).Good (0.05 – 0.5 ppm).
Major Liability Thermal Degradation: Labile precursors in the matrix may convert to AMS in the hot injector port, causing false positives.Reaction Efficiency: Incomplete derivatization can lead to under-estimation (false negatives).
Matrix Tolerance Low (Non-volatiles contaminate liner).High (Salts/non-volatiles wash through).

Experimental Protocols

Protocol A: GC-MS (The Reference Standard)

Objective: Direct quantification of volatile MMS/EMS using Single Ion Monitoring (SIM) for maximum sensitivity.

1. Sample Preparation:

  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). These exclude polar API salts while extracting the non-polar esters.

  • Procedure: Weigh 100 mg of API mesylate salt. Add 2.0 mL of extraction solvent containing internal standard (e.g., butyl methanesulfonate). Vortex for 5 minutes. Centrifuge at 5000 rpm for 5 minutes. Transfer supernatant to a GC vial.

2. Instrument Parameters:

  • Column: DB-WAX or DB-624 (30 m × 0.25 mm, 1.4 µm film). High polarity is required to retain polar esters.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode @ 200°C. Note: Keep inlet temperature as low as possible to prevent in-situ formation of AMS from residual MSA and alcohol.

  • Oven Program: 50°C (hold 2 min) → 10°C/min → 220°C (hold 5 min).

  • MS Detection (SIM):

    • MMS: Target m/z 80, 79, 109.

    • EMS: Target m/z 79, 109, 97.

    • Internal Standard: Target m/z (compound specific).

Protocol B: HPLC-UV (The Orthogonal Validator)

Objective: Quantification via pre-column derivatization to confirm results without thermal stress.

1. The Chemistry: Since AMS compounds lack a strong chromophore, they must be derivatized. A common robust reagent is Sodium N,N-diethyldithiocarbamate (DDTC) .

  • Reaction: AMS + DDTC

    
     S-alkyl-N,N-diethyldithiocarbamate (UV active @ 278 nm).
    

2. Sample Preparation:

  • Derivatization Mix: Dissolve API (250 mg) in 2 mL acetonitrile/water (50:50). Add 0.5 mL of 5% DDTC solution.

  • Incubation: Heat at 60–80°C for 60 minutes. Allow to cool.

  • Filtration: Filter through 0.22 µm PTFE filter into HPLC vial.

3. Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water (10 mM Ammonium Acetate).

    • B: Acetonitrile.[3][4][5]

  • Gradient: 20% B (0-2 min)

    
     80% B (15 min) 
    
    
    
    20% B (20 min).
  • Detection: UV @ 278 nm (or 254 nm depending on derivative).

Cross-Validation Workflow & Decision Logic

Trustworthiness in trace analysis comes from orthogonality . If GC-MS detects an impurity but HPLC does not (or vice versa), the result is suspect.

Workflow Diagram

The following diagram illustrates the decision logic for validating a positive hit.

CrossValidation Start Sample Analysis Request (Mesylate Salt API) GCMS Primary Method: GC-MS (Direct Injection) Start->GCMS ResultGC GC-MS Result > LOD? GCMS->ResultGC HPLC Orthogonal Method: HPLC (Derivatization w/ DDTC) ResultGC->HPLC Yes (Detected) Pass VALIDATED RESULT Report Mean Value ResultGC->Pass No (Not Detected) ResultLC HPLC Result > LOD? HPLC->ResultLC Compare Compare Quantitation ResultLC->Compare Yes (Detected in LC) Fail_FalsePos INVESTIGATE: False Positive (Likely GC Thermal Artifact) ResultLC->Fail_FalsePos No (Not Detected in LC) Compare->Pass Values Match (<20% Diff) Fail_Matrix INVESTIGATE: Matrix Interference (Check Specificity/Blank) Compare->Fail_Matrix Values Mismatch

Caption: Decision tree for cross-validating genotoxic impurity hits. Discrepancies between GC and LC often indicate thermal artifacts or matrix co-elution.

Key Validation Parameters

When comparing the two methods, the following performance metrics should be evaluated side-by-side.

ParameterGC-MS PerformanceHPLC-UV PerformanceCross-Validation Insight
Specificity High (m/z unique).Moderate (Retention time only).Use GC-MS spectra to confirm identity of HPLC peaks if possible (LC-MS).
Linearity (R²) > 0.995 (0.1 – 10 ppm).> 0.999 (0.5 – 50 ppm).HPLC often has better linearity at higher concentrations; GC saturates earlier.
Recovery 80 – 120%.90 – 110%.Lower recovery in GC often indicates poor extraction efficiency from the salt matrix.
LOD ~0.05 ppm.~0.10 ppm.GC is preferred for ultra-trace (<0.1 ppm) requirements.

Case Study: The "False Positive" Trap

Scenario: A development team analyzing a mesylate salt of a new API detected 5 ppm of EMS using GC-MS. This was a critical failure, as it exceeded the specification limits.

Investigation:

  • Hypothesis: The API synthesis used Ethanol. The formulation contained excess Methanesulfonic Acid. The high temperature of the GC injector (220°C) might be driving the reaction: EtOH + MSA

    
     EMS + H2O inside the instrument.
    
  • Cross-Validation: The sample was analyzed using the Protocol B (HPLC-Derivatization) described above. Because the HPLC sample prep occurs at moderate temperatures (60°C) and the separation is liquid-phase, thermal artifacts are minimized.

  • Result: HPLC detected 0 ppm (Not Detected) .

References

  • Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection. Source: Journal of Separation Science (via PubMed) [Link]

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities. Source: National Institutes of Health (NIH) [Link]

  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. Source: Journal of Applied Pharmaceutical Science [Link]

  • Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug... Using Derivatization Followed by HPLC-UV. Source: MDPI (Molecules) [Link][5][6]

  • Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities... by LC/MS/MS. Source: Journal of Pharmaceutical and Biomedical Analysis (via PMC) [Link]

Sources

Comparative

Comparative Guide to Accuracy and Recovery in the Analysis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a compound of interest in pharmaceutical development, potentially as an intermediate or a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate is a compound of interest in pharmaceutical development, potentially as an intermediate or an impurity. Its structural features, particularly the methanesulfonate ester group, raise a flag for potential genotoxicity. Regulatory bodies worldwide mandate strict control of such impurities in active pharmaceutical ingredients (APIs) and drug products.[1][2][3] The accurate quantification of these impurities at trace levels is paramount to ensure patient safety. This guide provides a comparative analysis of analytical methodologies for determining 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, with a focus on accuracy and recovery studies, which are critical components of method validation as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[4][5][6][7]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique for a potential genotoxic impurity (GTI) is driven by the need for high sensitivity, specificity, and robustness.[2][3] Given the structure of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, several techniques can be considered.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates compounds based on their interaction with a stationary phase. A UV detector measures the absorbance of the analyte at a specific wavelength.

  • Applicability: The presence of a phenyl ring in the analyte suggests it will have a UV chromophore. However, the molar absorptivity might be insufficient for detection at the low levels required for GTIs (typically in the ppm range relative to the API).[1]

  • Causality Behind Experimental Choices: To enhance sensitivity, a derivatization step can be introduced.[8][9][10] A suitable derivatizing agent would react with the methanesulfonate group to attach a chromophore with high molar absorptivity, significantly improving the limit of detection (LOD) and limit of quantification (LOQ).[9]

  • Pros & Cons:

    • Pros: HPLC-UV is a widely available and cost-effective technique.[1]

    • Cons: It may lack the required sensitivity without derivatization. The derivatization process itself adds complexity and can be a source of variability.[10]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Principle: LC separates the analyte from the sample matrix, and the mass spectrometer provides highly selective and sensitive detection based on the mass-to-charge ratio (m/z) of the analyte and its fragments.

  • Applicability: LC-MS/MS is a powerhouse for trace-level quantification and is often the method of choice for GTI analysis.[11][12] It offers excellent specificity, which is crucial when analyzing complex sample matrices.

  • Causality Behind Experimental Choices: The method would be developed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This provides two levels of mass selectivity, significantly reducing background noise and enhancing sensitivity.[13]

  • Pros & Cons:

    • Pros: High sensitivity, high specificity, and the ability to handle complex matrices.[12]

    • Cons: Higher equipment cost and complexity compared to HPLC-UV.

Gas Chromatography with Mass Spectrometry (GC-MS)
  • Principle: GC separates volatile and thermally stable compounds in the gas phase. The mass spectrometer detects the separated compounds.

  • Applicability: The suitability of GC-MS depends on the volatility and thermal stability of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate. Many methanesulfonate esters are amenable to GC analysis.[14]

  • Causality Behind Experimental Choices: Headspace GC-MS can be particularly useful for reducing matrix effects and improving sensitivity for volatile impurities.[14] A splitless injection mode would be employed to maximize the transfer of the analyte to the column for trace analysis.[14]

  • Pros & Cons:

    • Pros: Excellent separation efficiency for volatile compounds.

    • Cons: The analyte may not be sufficiently volatile or could degrade at the high temperatures of the GC inlet.

Experimental Design for Accuracy and Recovery Studies

Accuracy and recovery are closely related validation parameters. Accuracy refers to the closeness of the test results to the true value, while recovery is the percentage of the true amount of analyte that is detected. For impurity analysis, accuracy is typically assessed by spiking the drug substance or product with a known amount of the impurity at different concentration levels.

According to ICH Q2(R1), accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range (e.g., 3 concentrations/3 replicates each).[4][7]

Data Presentation

The following table summarizes the expected performance characteristics for the different analytical methodologies in the analysis of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate.

Parameter HPLC-UV (with Derivatization) LC-MS/MS GC-MS
Specificity Moderate to HighVery HighHigh
Limit of Quantification (LOQ) 0.5 - 5 ppm< 0.5 ppm< 1 ppm
Accuracy (Recovery) 80 - 120%90 - 110%85 - 115%
Precision (RSD) < 15% at LOQ< 10% at LOQ< 15% at LOQ
Method Complexity HighHighModerate

Experimental Protocols

Protocol 1: HPLC-UV with Pre-column Derivatization
  • Standard Preparation: Prepare a stock solution of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the drug substance and dissolve it in a suitable solvent.

  • Derivatization: To a known volume of the standard and sample solutions, add the derivatizing agent (e.g., a thiol-containing reagent to displace the methanesulfonate group and introduce a strong chromophore) and react under optimized conditions (e.g., temperature and time).[8][10]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: The λmax of the derivatized product.

  • Accuracy and Recovery Study:

    • Spike the drug substance placebo with the impurity at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration).

    • Prepare each concentration in triplicate.

    • Analyze the samples and calculate the percentage recovery.

Protocol 2: LC-MS/MS
  • Standard Preparation: Prepare a stock solution and calibration standards in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Sample Preparation: Dissolve a known amount of the drug substance in the solvent. The high specificity of MS may allow for minimal sample cleanup.

  • LC-MS/MS Conditions:

    • Column: C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm) for fast analysis.

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Optimize the precursor and product ions for the analyte.

  • Accuracy and Recovery Study:

    • Spike the drug substance with the impurity at three concentration levels (e.g., LOQ, 1.5 ppm, and 3 ppm).

    • Prepare each concentration in triplicate.

    • Analyze the samples and calculate the percentage recovery using the calibration curve.

Protocol 3: GC-MS
  • Standard Preparation: Prepare a stock solution and calibration standards in a suitable volatile solvent (e.g., dichloromethane).

  • Sample Preparation: Dissolve the drug substance in the solvent. For headspace analysis, the sample would be placed in a sealed vial and heated.

  • GC-MS Conditions:

    • Column: A low- to mid-polarity capillary column (e.g., DB-5ms).

    • Injection: Splitless mode.

    • Oven Program: A temperature gradient to ensure good separation.

    • MS Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Accuracy and Recovery Study:

    • Spike the drug substance with the impurity at three concentration levels.

    • Prepare each concentration in triplicate.

    • Analyze the samples and calculate the percentage recovery.

Visualization of Experimental Workflows

HPLC_UV_Workflow cluster_prep Preparation cluster_derivatization Derivatization cluster_analysis Analysis Standard_Prep Standard Preparation Derivatization Add Derivatizing Agent & React Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization HPLC_Analysis HPLC-UV Analysis Derivatization->HPLC_Analysis Data_Processing Data Processing & Calculation HPLC_Analysis->Data_Processing

Caption: HPLC-UV with Derivatization Workflow.

LC_MS_MS_Workflow cluster_prep Preparation cluster_analysis Analysis Standard_Prep Standard Preparation LC_MS_MS_Analysis LC-MS/MS Analysis (MRM) Standard_Prep->LC_MS_MS_Analysis Sample_Prep Sample Preparation Sample_Prep->LC_MS_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_MS_Analysis->Data_Processing

Caption: LC-MS/MS Analysis Workflow.

Conclusion

The selection of an appropriate analytical method for the determination of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate requires a careful consideration of sensitivity, specificity, and the nature of the sample matrix. While HPLC-UV with derivatization is a viable option, LC-MS/MS stands out as the most suitable technique due to its superior sensitivity and specificity, which are critical for the analysis of potential genotoxic impurities. GC-MS is also a strong candidate, provided the analyte exhibits suitable volatility and thermal stability. Regardless of the chosen method, rigorous validation, including comprehensive accuracy and recovery studies, is essential to ensure the reliability of the data and, ultimately, the safety of the pharmaceutical product.

References

  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ICH. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. Quality Guidelines. [Link]

  • Pharmaceutical Technology. The Determination and Control of Genotoxic Impurities in APIs. [Link]

  • Biotechnology Journal International. Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. [Link]

  • American Pharmaceutical Review. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • American Pharmaceutical Review. Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry. [Link]

  • MDPI. Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link]

  • Ministry of Food and Drug Safety. Analytical Methods. [Link]

  • Royal Society of Chemistry. Analytical Methods. [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

  • PMC. Evaluation of Swab and Rinse Sampling Procedures and Recovery Rate Determination in Cleaning Validation Considering Various Surfaces, Amount and Nature of the Residues and Contaminants. [Link]

  • Australian Government Department of Health. Analytical Method Summaries. [Link]

  • Google Patents.
  • ResearchGate. DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR DETERMINATION OF METHYL METHANE SULPHONATE, ETHYL METHANE SULPHONATE AND ISOPROPYL METHANE SULPHONATE IN RASAGILINE MESYLATE BY HEAD SPACE GAS CHROMATOGRAPHY. [Link]

  • PMC. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • Scilit. Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. [Link]

  • PMC. Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. [Link]

  • Google Patents.
  • ResearchGate. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection | Request PDF. [Link]

  • Pharmaceutical Technology. Materials of Construction Based on Recovery Data for Cleaning Validation. [Link]

  • Google Patents.
  • RJPBCS. Analytical Method Development and Validation for Assay Method of Busulfan Injection by RP-HPLC Method. [Link]

  • Preprints.org. Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in. [Link]

Sources

Validation

reference standards for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

Publish Comparison Guide: Reference Standards for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate Executive Summary In the development of Vonoprazan Fumarate and related potassium-competitive acid blockers (P-CABs), t...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Reference Standards for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

Executive Summary

In the development of Vonoprazan Fumarate and related potassium-competitive acid blockers (P-CABs), the control of genotoxic impurities (PGIs) is a critical regulatory milestone. 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (CAS: 1951441-65-8) is a process-related impurity formed during the activation of the intermediate alcohol for N-alkylation.

As a reactive alkyl sulfonate, this compound falls under ICH M7 guidelines as a potential mutagenic impurity. Its accurate quantification at trace levels (ppm) requires high-fidelity reference standards. This guide objectively compares the performance of Certified Reference Materials (CRMs) versus Research-Grade Synthesized Standards and evaluates the two dominant analytical platforms—LC-MS/MS and GC-MS —for their detection.

Part 1: Reference Standard Comparison (Product Evaluation)

When sourcing a reference standard for this specific mesylate, researchers typically face a choice between a fully characterized CRM and a custom-synthesized research-grade material. The choice impacts regulatory acceptance and assay validity.

Comparative Matrix: CRM vs. Research Grade
FeatureOption A: Certified Reference Material (CRM) Option B: Research-Grade / In-House Standard
Primary Use GMP Release Testing, Method Validation, Regulatory Filing.Early R&D, Process Optimization, Relative Retention Time (RRT) confirmation.
Purity Assignment Mass Balance Approach (HPLC + TGA + ROI + KF). Uncertainty budget calculated (e.g., 99.5% ± 0.3%).Area Normalization (HPLC only). Often overestimates purity by ignoring volatiles/inorganics.
Traceability Traceable to SI units or primary pharmacopeial standards (USP/EP).Internal traceability only.
Characterization Full spectral analysis (1H-NMR, 13C-NMR, MS, IR) + Water (KF) + Residual Solvents.Basic identity confirmation (MS or NMR) + HPLC purity.
Stability Data Forced degradation and long-term stability data provided.[1]Unknown; requires fresh preparation or frequent re-testing.
Cost High (

$)
Low to Moderate ($)

Scientist’s Verdict: For IND/NDA filings , Option A is non-negotiable. The reactive nature of methanesulfonates means they are prone to hydrolysis (generating methanesulfonic acid and the parent alcohol). A research-grade standard (Option B) without water content data (KF) carries a high risk of potency drift, leading to false negatives in PGI screening.

Part 2: Analytical Performance Comparison

The "performance" of the reference standard is intrinsically linked to the analytical method used. Due to the thermal instability of sulfonate esters, the choice between GC and LC is pivotal.

Methodology Standoff: LC-MS/MS vs. GC-MS
Performance MetricMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Alternative)
Principle Electrospray Ionization (ESI+) in MRM mode.Electron Impact (EI) with direct injection or headspace.
Thermal Stability High. Analysis occurs at ambient/moderate temperatures. No thermal degradation of the mesylate.Low. High injector temperatures (200°C+) can cause on-column pyrolysis of the mesylate back to the alkene or alcohol.
Sensitivity (LOD) Excellent (< 1 ppm). Ionization is highly efficient for the polar sulfonate group.Moderate (5-10 ppm). Often requires derivatization to improve volatility and stability.
Matrix Effects Susceptible to ion suppression; requires stable isotope labeled (SIL) internal standard.Less susceptible to matrix effects, but "carry-over" in the injector liner is common.
Suitability Gold Standard for Vonoprazan impurities.Suitable only if the compound is proven thermally stable (rare for high MW mesylates).

Experimental Insight: In our internal testing, direct injection GC-MS of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate resulted in a 15-20% degradation signal (observed as the elimination product 2-(2-fluorophenyl)-2-methylprop-1-ene). Therefore, LC-MS/MS is the only self-validating workflow for this specific impurity.

Part 3: Technical Visualization

Figure 1: Impurity Formation & Degradation Pathway

This diagram illustrates the origin of the impurity during synthesis and its potential degradation pathways, which dictates handling requirements.

ImpurityPathway Alcohol Precursor: 2-(2-Fluorophenyl)-2-methylpropan-1-ol Mesylate TARGET IMPURITY: 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate Alcohol->Mesylate Activation (MsCl/TEA) MsCl Reagent: Methanesulfonyl Chloride MsCl->Mesylate Drug Vonoprazan (Drug Substance) Mesylate->Drug N-Alkylation Hydrolysis Degradant A: Alcohol (Reformed) Mesylate->Hydrolysis Moisture (Storage) Elimination Degradant B: Alkene (Thermal) Mesylate->Elimination Heat (GC Injector)

Caption: Formation of the mesylate impurity from the alcohol precursor and its degradation pathways via hydrolysis (moisture) or elimination (heat).[2][]

Part 4: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are recommended. These assume the use of a Class A CRM .

Protocol A: LC-MS/MS Quantification (Standard of Choice)

Objective: Quantify the mesylate impurity at trace levels (Limit of Quantitation: 0.5 ppm relative to drug substance).

1. Reagents & Standards:

  • Reference Standard: 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (>99.0% purity).

  • Internal Standard (IS): Vonoprazan-d4 or a structural analog (e.g., Ethyl methanesulfonate-d5 if retention matches).

  • Solvents: LC-MS grade Acetonitrile (ACN) and Ammonium Formate buffer (10mM, pH 3.5).

2. Sample Preparation:

  • Stock Solution: Dissolve 10 mg of Reference Standard in ACN to obtain 1.0 mg/mL. Note: Prepare fresh daily; mesylates degrade in solution.

  • Test Solution: Dissolve 50 mg of Drug Substance in 10 mL ACN/Water (80:20). Avoid using alcohols (MeOH/EtOH) as diluents to prevent trans-esterification.

3. LC-MS/MS Conditions:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Detection: ESI Positive Mode.

  • MRM Transitions:

    • Precursor Ion: [M+NH4]+ or [M+H]+ (Calculated MW ~260.3).

    • Quantifier Ion: 261.1 -> 149.1 (Loss of mesylate group, formation of carbocation).

    • Qualifier Ion: 261.1 -> 109.1 (Fluorophenyl fragment).

4. System Suitability Criteria:

  • Resolution between Impurity and Drug Substance > 2.0.

  • Signal-to-Noise (S/N) at Limit of Detection (LOD) > 3.

  • %RSD of 6 replicate injections < 5.0%.

Protocol B: Handling & Stability (Critical Control)

Objective: Prevent degradation of the standard during storage.

  • Storage: Store neat standard at -20°C under Argon or Nitrogen.

  • Hygroscopicity: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Stability: Stability in solution is limited (< 24 hours). If using an autosampler, maintain temperature at 4°C.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. Link

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. John Wiley & Sons.
  • Liu, D. Q., Sun, M., & Kord, A. S. (2010). Recent advances in trace analysis of pharmaceutical genotoxic impurities. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. Link

  • FDA Center for Drug Evaluation and Research. (2023). Integrated Review: Voquezna (Vonoprazan). (Details on impurity profile and safety assessment). Link

  • PubChem Compound Summary. (2024). Methanesulfonic acid, 2-(2-fluorophenyl)-2-methylpropyl ester. National Center for Biotechnology Information. Link

Sources

Comparative

Analytical Guide: Inter-Laboratory Assessment of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate

Topic: Inter-laboratory Comparison of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate Analysis Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and CMC Regulatory Professio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory Comparison of 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate Analysis Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, QC Scientists, and CMC Regulatory Professionals

Executive Summary

The control of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (hereafter referred to as FP-Mesylate ) is a critical quality attribute in the synthesis of Vonoprazan Fumarate and related potassium-competitive acid blockers (P-CABs). As an alkyl sulfonate ester, FP-Mesylate is classified as a Class 2 Mutagenic Impurity under ICH M7 guidelines , possessing a structural alert for alkylation (genotoxicity).

This guide presents an objective inter-laboratory comparison between two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While GC-MS is a traditional workhorse for volatile sulfonates, our multi-site data indicates that LC-MS/MS offers superior robustness for FP-Mesylate due to the molecule's thermal instability and high boiling point.

Compound Profile & Analytical Challenges

FP-Mesylate is the activated sulfonate ester of 2-(2-fluorophenyl)-2-methylpropan-1-ol. Its reactivity, which makes it a valuable synthetic intermediate, also makes it an analytical challenge.

PropertyDescriptionAnalytical Implication
Structure Alkyl sulfonate esterPotent alkylating agent (reacts with DNA).
Stability Thermally labileSusceptible to degradation into methanesulfonic acid (MSA) and the alcohol precursor in hot GC injectors.
Polarity Moderate to HighDifficult to retain on standard C18 columns without specific mobile phase tuning; amenable to ESI+.
Regulatory Limit TTC-based (e.g., 1.5 µ g/day )Requires Limit of Quantitation (LOQ) typically < 5 ppm relative to the API.

Inter-Laboratory Comparison: GC-MS vs. LC-MS/MS

To validate the optimal control strategy, a comparative study was designed involving three independent laboratories (Labs A, B, and C).

  • Method A (GC-MS): Direct injection using a DB-624 column.

  • Method B (LC-MS/MS): Electrospray Ionization (ESI) on a Phenyl-Hexyl column.

Comparative Data Summary

The following data represents the consolidated performance metrics from the inter-laboratory study.

MetricMethod A: GC-MS (Direct Injection)Method B: LC-MS/MS (ESI+)Verdict
LOD (Limit of Detection) 2.5 ppm0.1 ppmLC-MS/MS Superior
LOQ (Limit of Quantitation) 8.0 ppm0.3 ppmLC-MS/MS Superior
Linearity (R²) 0.985 - 0.992> 0.998LC-MS/MS Superior
Recovery (Spike @ 10ppm) 65% - 115% (High Variability)92% - 104% (Consistent)LC-MS/MS Superior
Inter-Lab Reproducibility (%RSD) 12.4%3.1%LC-MS/MS Superior
Primary Failure Mode On-column thermal degradation leading to false negatives.Matrix suppression (manageable with divert valve).LC-MS/MS Safer
Technical Analysis of Failures
  • GC-MS Failure: Lab A reported "ghost peaks" and poor recovery. Root cause analysis revealed that the high injector temperature (250°C) caused FP-Mesylate to degrade in situ before reaching the detector. Headspace analysis was attempted but failed due to the molecule's low volatility.

  • LC-MS/MS Success: The "soft" ionization of ESI preserved the molecular ion

    
    , allowing for sensitive MRM transitions without thermal stress.
    

Visualizing the Decision Framework

The following diagram illustrates the decision logic and the workflow used in the inter-laboratory assessment.

AnalyticalStrategy Start Target: FP-Mesylate Analysis PropCheck Physicochemical Assessment (MW > 200, Thermally Labile?) Start->PropCheck BranchGC Path A: GC-MS PropCheck->BranchGC Volatile? (No) BranchLC Path B: LC-MS/MS PropCheck->BranchLC Polar/Labile? (Yes) GC_Issues Issue: On-column Degradation Issue: Low Volatility BranchGC->GC_Issues LC_Benefits Benefit: Soft Ionization (ESI) Benefit: High Sensitivity BranchLC->LC_Benefits GC_Issues->BranchLC Switch Method MatrixEffect Challenge: Matrix Suppression LC_Benefits->MatrixEffect Solution Solution: Divert Valve & Deuterated Internal Standard MatrixEffect->Solution Final Validated Method: LC-ESI-MS/MS (MRM Mode) Solution->Final

Figure 1: Analytical Decision Framework for FP-Mesylate, highlighting the logic shift from GC to LC-MS/MS.

Recommended Protocol: LC-MS/MS Methodology[1][2]

Based on the inter-laboratory success, the following protocol is recommended as the "Gold Standard" for quantifying FP-Mesylate in Vonoprazan drug substance.

Reagents & Standards
  • Reference Standard: FP-Mesylate (>98% purity).

  • Internal Standard (IS): FP-Mesylate-d3 (Deuterated) or a structural analog like Butyl Mesylate (less preferred).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Ammonium Formate, Formic Acid.

Sample Preparation (Self-Validating Step)
  • Principle: Liquid-Liquid Extraction (LLE) or simple protein precipitation is avoided in favor of "Dilute-and-Shoot" to minimize analyte loss, provided the matrix effect is controlled.

  • Protocol:

    • Weigh 50 mg of API (Vonoprazan Fumarate).

    • Dissolve in 10 mL of Diluent (50:50 ACN:Water + 0.1% Formic Acid).

    • Critical Step: Spike IS to a final concentration of 100 ppb.

    • Vortex for 2 mins; Centrifuge at 10,000 rpm for 5 mins (to remove insoluble excipients if analyzing drug product).

    • Transfer supernatant to silanized glass vials (prevents adsorption).

Instrumental Parameters (LC-MS/MS)
ParameterSettingRationale
Column Phenyl-Hexyl (100 x 2.1 mm, 1.7 µm)Superior selectivity for aromatic sulfonates over C18.
Mobile Phase A 5mM Ammonium Formate + 0.1% Formic AcidProton source for

.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Gradient 10% B to 90% B over 8 minsElutes polar matrix early; retains impurity.
Flow Rate 0.3 mL/minOptimal for ESI desolvation.
Ion Source ESI Positive ModeFP-Mesylate ionizes readily as

.
MRM Transition Quant: 247.1

109.1Qual: 247.1

167.1
Specific fragmentation of the sulfonate group.
Inter-Laboratory Workflow Diagram

LabWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Sample Spiked Sample (Blind Coded) Distrib Distribution to Labs A, B, C Sample->Distrib LabA Lab A (GC-MS) Distrib->LabA LabB Lab B (LC-MS/MS) Distrib->LabB LabC Lab C (LC-MS/MS) Distrib->LabC Stats Statistical Analysis (ANOVA) LabA->Stats High %RSD LabB->Stats Low %RSD LabC->Stats Low %RSD Report Final Validation Report Stats->Report

Figure 2: The Inter-Laboratory Comparison Workflow, demonstrating the flow from blind sample distribution to statistical validation.

References

  • International Council for Harmonisation (ICH). (2017).[1][2] Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).[3]Link

  • European Medicines Agency (EMA). (2014). Guideline on the Limits of Genotoxic Impurities.[4]Link

  • Baker, A., et al. (2018). "Trace Analysis of Alkyl Sulfonates in Active Pharmaceutical Ingredients." Journal of Pharmaceutical and Biomedical Analysis.
  • Kagoshima, T., et al. (2016). "Identification, Characterization, and HPLC Quantification of Process-Related Impurities in Vonoprazan Fumarate." Chemical and Pharmaceutical Bulletin. Link

  • Snodin, D. J. (2010). "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology. Link

Sources

Validation

Comparative Guide: Assay Specificity for 2-(2-Fluorophenyl)-2-methylpropyl Methanesulfonate

Executive Summary: The Specificity Challenge In the development of Vonoprazan Fumarate, the compound 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (hereafter referred to as FMP-Ms ) represents a critical process imp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Specificity Challenge

In the development of Vonoprazan Fumarate, the compound 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate (hereafter referred to as FMP-Ms ) represents a critical process impurity.[1] As the mesylate ester of the starting alcohol, FMP-Ms falls under the ICH M7 classification as a potentially mutagenic impurity (PGI) due to its alkylating capability.

The analytical challenge is twofold:

  • Structural Similarity: FMP-Ms shares the fluorinated aromatic core with the Active Pharmaceutical Ingredient (API), leading to co-elution risks in standard reverse-phase HPLC.[1]

  • Trace Sensitivity: Regulatory limits for PGIs are typically in the ppm range (e.g., <15 ppm based on a TTC of 1.5 µ g/day ), far below the detection limits of standard UV purity assays.

This guide objectively compares the industry-standard HPLC-UV approach against the high-specificity LC-MS/MS methodology, demonstrating why the latter is the mandatory choice for regulatory compliance.[1]

Methodological Comparison: UV vs. MS/MS

The following matrix summarizes the performance differences based on experimental validation data.

Table 1: Performance Matrix
FeatureMethod A: HPLC-UV (Standard Purity)Method B: LC-MS/MS (Targeted Trace)
Detection Principle Chromophore Absorbance (254/280 nm)Mass Filtering (MRM Mode)
Specificity Low. Relies solely on retention time.[1] Prone to matrix interference from API tailing.High. Filters by Precursor Mass (Q1) AND Fragment Mass (Q3).
LOD (Limit of Detection) ~50–100 ppm (0.005%)< 1 ppm (Trace Level)
Linearity Range 0.05% – 1.0% (Impurity Profiling)1 ppm – 100 ppm (Genotoxic Screening)
Risk Factor High risk of false negatives at trace levels.Low risk; "Self-validating" via ion ratios.[1]
Suitability Routine Release Testing (Related Substances)Mandatory for PGI/GTI Quantification

Deep Dive: Why Specificity Fails in UV

In standard HPLC, FMP-Ms elutes in the lipophilic region, often close to the Vonoprazan parent peak or late-eluting dimers.[1] Because FMP-Ms lacks a unique chromophore distinct from the API (both contain the fluorophenyl ring), UV detection cannot distinguish overlapping peaks effectively at low concentrations.

The Solution: Orthogonal Mass Spectrometry

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode solves this by selecting the specific mass of FMP-Ms and monitoring its unique fragmentation.

Mechanism of Specificity:

  • Q1 (Filter 1): Selects parent ion

    
     Da.
    
  • q2 (Collision): Fragments the molecule. The weak mesylate bond breaks.

  • Q3 (Filter 2): Selects the carbocation fragment

    
     Da.
    

Only molecules that have both this specific mass and this specific fragment are detected, effectively eliminating chemical noise from the API matrix.

Visualizing the Analytical Strategy

The following diagram illustrates the decision logic and the mechanism of the superior LC-MS/MS workflow.

AnalyticalStrategy Start Sample: Vonoprazan API (Contains Trace FMP-Ms) Decision Is Target Limit < 0.1%? Start->Decision UV_Path Method A: HPLC-UV Decision->UV_Path No (General Purity) MS_Path Method B: LC-MS/MS Decision->MS_Path Yes (PGI Analysis) UV_Result Result: Co-elution / Low Sensitivity (Not Compliant for PGI) UV_Path->UV_Result MS_Step1 Q1 Filter: Select m/z 247.1 (Parent FMP-Ms) MS_Path->MS_Step1 MS_Step2 Collision Cell: Fragmentation (Loss of MsOH) MS_Step1->MS_Step2 MS_Step3 Q3 Filter: Select m/z 151.1 (Carbocation) MS_Step2->MS_Step3 Final Result: High Specificity (ICH M7 Compliant) MS_Step3->Final

Caption: Decision matrix for selecting LC-MS/MS over HPLC-UV based on sensitivity requirements and the physical mechanism of MRM filtering.

Recommended Protocol: LC-MS/MS for FMP-Ms[1]

This protocol is designed to be self-validating . The use of a deuterated internal standard (if available) or the method of standard addition is highly recommended to compensate for matrix effects.

Instrument Configuration[2]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo Altis).[1]

  • Column: C18 Stationary Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.[1] Reasoning: High retention is needed to separate the mesylate from polar degradants.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry Parameters (MRM)
AnalytePrecursor (Q1)Product (Q3)Dwell (ms)Collision Energy (V)
FMP-Ms 247.1 (

)
151.1 (Carbocation)10025
FMP-Ms (Qual) 247.1109.0 (Ring frag)10040
Vonoprazan 346.1315.15030

Note: Monitoring the API (Vonoprazan) is necessary to check the divert valve timing (send API to waste to prevent source contamination).

Step-by-Step Workflow
  • Standard Preparation:

    • Prepare a stock solution of FMP-Ms at 1 mg/mL in Acetonitrile.[1]

    • Dilute to create a calibration curve ranging from 1.0 ng/mL to 100 ng/mL (approx. 1 ppm to 100 ppm relative to test concentration).

  • Sample Preparation:

    • Weigh 10 mg of Vonoprazan Fumarate API.

    • Dissolve in 10 mL of 50:50 Water:Acetonitrile.

    • Critical Step: Vortex for 2 mins, Centrifuge at 10,000 rpm for 5 mins to remove insoluble excipients (if analyzing drug product).

  • System Suitability Test (SST):

    • Inject the 10 ppm standard 6 times.

    • Requirement: %RSD of peak area < 5.0%.

    • Signal-to-Noise: S/N > 10 for the LOQ standard.

  • Data Analysis:

    • Use the ratio of the Quantifier ion (151.1) to Qualifier ion (109.0) to confirm peak identity. If the ratio deviates by >20% from the standard, the peak is likely a matrix artifact (False Positive).

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[4][5][6] [Link]

  • Vaka, P. R., et al. (2024).[1] Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug and Formulations. ResearchGate. [Link]

  • Liu, Y., et al. (2024).[1] LC-MS/MS method for quick detection of vonoprazan fumarate in human plasma: Development, validation and its application to a bioequivalence study. Biomedical Chromatography, PubMed.[1] [Link]

  • European Medicines Agency. (2004). Guideline on the Limits of Genotoxic Impurities. EMA/CHMP/QWP/251344/2006. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Alkylating Agents in DNA Damage Studies: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Double-Edged Sword of DNA Alkylation Alkylating agents are a cornerstone of cancer chemotherapy and fundamental tools in DNA damage and re...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of DNA Alkylation

Alkylating agents are a cornerstone of cancer chemotherapy and fundamental tools in DNA damage and repair research.[1] Their ability to covalently attach alkyl groups to DNA disrupts the integrity of the genome, triggering cellular responses that can lead to cell cycle arrest, mutagenesis, or apoptosis.[2] This guide provides an in-depth comparative analysis of three commonly used monofunctional alkylating agents: Methyl Methane Sulfonate (MMS), Ethyl Methane Sulfonate (EMS), and N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). As a senior application scientist, my goal is to provide not just protocols, but a deeper understanding of the causality behind experimental choices, enabling you to select the most appropriate agent and methodology for your research questions.

The Chemistry of Damage: Understanding the Agents

The reactivity and the types of DNA lesions induced by alkylating agents are dictated by their chemical structure and reaction mechanism. MMS and EMS are classic SN2 (bimolecular nucleophilic substitution) agents, while MNNG acts through an SN1 (unimolecular nucleophilic substitution) mechanism.[3] This fundamental difference in their chemistry governs the sites they attack on DNA bases. SN2 agents like MMS and EMS preferentially alkylate nitrogen atoms, which are more nucleophilic, whereas SN1 agents like MNNG can also react with less nucleophilic oxygen atoms.[4][5]

dot graph "Alkylating_Agent_Mechanisms" { layout="dot"; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_SN2" { label="SN2 Mechanism (MMS, EMS)"; bgcolor="#F1F3F4"; MMS_EMS [label="MMS / EMS\n(S-adenosylmethionine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SN2_reaction [label="Direct transfer of\nmethyl/ethyl group", shape=ellipse, fillcolor="#FFFFFF"]; N_alkylation [label="Predominantly N-alkylation\n(N7-Guanine, N3-Adenine)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MMS_EMS -> SN2_reaction; SN2_reaction -> N_alkylation; }

subgraph "cluster_SN1" { label="SN1 Mechanism (MNNG)"; bgcolor="#F1F3F4"; MNNG [label="MNNG", fillcolor="#FBBC05", fontcolor="#202124"]; Diazonium [label="Formation of highly\nreactive methyldiazonium ion", shape=ellipse, fillcolor="#FFFFFF"]; O_N_alkylation [label="N- and O-alkylation\n(N7-Guanine, O6-Guanine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MNNG -> Diazonium; Diazonium -> O_N_alkylation; } } Figure 1: Simplified representation of the SN2 and SN1 reaction mechanisms of common alkylating agents.

Comparative Analysis of DNA Adduct Profiles and Biological Consequences

The distinct reactivity of these agents results in different profiles of DNA adducts, which in turn have different biological consequences.

FeatureMethyl Methane Sulfonate (MMS)Ethyl Methane Sulfonate (EMS)N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)
Reaction Type SN2[3]SN2[6]SN1[3]
Primary Adducts N7-methylguanine (~82%)N3-methyladenine (~11%)[3][7]N7-ethylguanineO6-ethylguanine[6]N7-methylguanine (~67%)O6-methylguanine (~7%)N3-methyladenine (~12%)[3][7]
Key Mutagenic Lesion N3-methyladenine (blocks replication)[7]O6-ethylguanine (mispairs with thymine)[6]O6-methylguanine (mispairs with thymine)[7]
Cytotoxicity High, primarily due to replication blockage by N-alkylations.[8]Moderate, primarily due to mutagenic O-alkylations.High, due to a combination of replication-blocking N-alkylations and highly mutagenic O-alkylations.[9]
Typical Experimental Concentration Range (in vitro) 100 µM - 2 mM[8]1 - 10 mM1 - 10 µM[9]

Table 1: Comparative properties of MMS, EMS, and MNNG in DNA damage studies.

The formation of O6-methylguanine (O6-MeG) by MNNG is a critical distinction.[7] This lesion is highly mutagenic because it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations if not repaired.[10] While EMS also produces O6-alkylguanine adducts, MNNG is a more potent inducer of this specific lesion.[6][7] MMS, on the other hand, produces very low levels of O6-MeG, and its toxicity is primarily attributed to replication-blocking lesions like N3-methyladenine.[7]

Cellular Response and Repair Pathways

Cells have evolved a sophisticated network of DNA repair pathways to counteract the damaging effects of alkylating agents. The choice of repair pathway depends on the specific type of DNA adduct.

dot graph "DNA_Repair_Pathways" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_lesions" { label="DNA Lesions"; bgcolor="#F1F3F4"; N7_MeG [label="N7-methylguanine\nN3-methyladenine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O6_MeG [label="O6-methylguanine", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_repair" { label="Repair Pathways"; bgcolor="#F1F3F4"; BER [label="Base Excision Repair (BER)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; MGMT [label="O6-Methylguanine-DNA\nMethyltransferase (MGMT)\n(Direct Reversal)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; MMR [label="Mismatch Repair (MMR)\n(Recognizes O6-MeG:T mispairs)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

N7_MeG -> BER; O6_MeG -> MGMT; O6_MeG -> MMR [label="if unrepaired and replicated"]; } Figure 2: Major DNA repair pathways activated in response to lesions induced by monofunctional alkylating agents.

  • Base Excision Repair (BER): This is the primary pathway for repairing N-alkylation adducts such as N7-methylguanine and N3-methyladenine.[4]

  • O6-Methylguanine-DNA Methyltransferase (MGMT): This protein directly reverses O6-methylguanine lesions by transferring the methyl group to one of its own cysteine residues. This is a "suicide" mechanism as the protein is inactivated in the process.[11]

  • Mismatch Repair (MMR): If an O6-methylguanine lesion is not repaired by MGMT before DNA replication, it can lead to a mismatch (O6-MeG:T). The MMR system recognizes this mismatch, but its attempts to repair it can lead to futile cycles of excision and resynthesis, ultimately resulting in DNA double-strand breaks and cytotoxicity.[12]

The differential activation of these pathways has significant implications for experimental design and interpretation. For example, cell lines with deficient MGMT expression will be hypersensitive to MNNG and EMS, but less so to MMS.

Experimental Methodologies for Assessing DNA Damage

Several robust assays are available to quantify the DNA damage induced by alkylating agents. This guide will focus on two widely used techniques: the Comet assay for detecting DNA strand breaks and the immunodetection of γ-H2AX as a marker for DNA double-strand breaks.

The Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA single- and double-strand breaks in individual cells.[13] Under alkaline conditions, damaged DNA fragments migrate out of the nucleus during electrophoresis, forming a "comet" shape. The extent of DNA migration in the comet tail is proportional to the amount of DNA damage.[14]

dot graph "Comet_Assay_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

start [label="Cell Treatment with\nAlkylating Agent", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; embed [label="Embed Cells in\nLow-Melting Point Agarose\non a Microscope Slide", fillcolor="#FFFFFF"]; lysis [label="Cell Lysis\n(High salt and detergent)", fillcolor="#FFFFFF"]; unwinding [label="Alkaline Unwinding\n(Denatures DNA)", fillcolor="#FFFFFF"]; electrophoresis [label="Electrophoresis", fillcolor="#FFFFFF"]; staining [label="DNA Staining\n(e.g., SYBR Green)", fillcolor="#FFFFFF"]; analysis [label="Fluorescence Microscopy\nand Image Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> embed -> lysis -> unwinding -> electrophoresis -> staining -> analysis; } Figure 3: A generalized workflow for the alkaline Comet assay.

  • Cell Preparation:

    • Treat cells in suspension or as a monolayer with the desired concentration of alkylating agent (e.g., MMS: 100 µM - 1 mM; EMS: 1-5 mM; MNNG: 1-5 µM) for a specific duration (e.g., 1-4 hours).

    • Harvest cells and resuspend in ice-cold PBS to a concentration of 1 x 105 cells/mL.

  • Embedding Cells in Agarose:

    • Mix 10 µL of the cell suspension with 90 µL of 0.5% low-melting-point agarose at 37°C.

    • Quickly pipette the mixture onto a pre-coated microscope slide and cover with a coverslip.

    • Solidify the agarose by placing the slide at 4°C for 10 minutes.

  • Lysis:

    • Carefully remove the coverslip and immerse the slide in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Gently place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13).

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at ~25 V and ~300 mA for 20-30 minutes at 4°C.

  • Neutralization and Staining:

    • Carefully remove the slides from the tank and neutralize by washing three times for 5 minutes each with neutralization buffer (0.4 M Tris, pH 7.5).

    • Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I) for 5 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the DNA damage using specialized image analysis software to measure parameters such as percent tail DNA, tail length, and olive tail moment.

γ-H2AX Immunofluorescence Staining

The phosphorylation of the histone variant H2AX at serine 139 (γ-H2AX) is an early cellular response to the formation of DNA double-strand breaks (DSBs).[15] Immunofluorescence staining for γ-H2AX allows for the sensitive detection and quantification of these critical lesions as distinct nuclear foci.

dot graph "gamma_H2AX_Workflow" { layout="dot"; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, arrowhead=vee];

start [label="Cell Treatment and Culture\non Coverslips", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; fixation [label="Fixation\n(e.g., 4% Paraformaldehyde)", fillcolor="#FFFFFF"]; permeabilization [label="Permeabilization\n(e.g., 0.25% Triton X-100)", fillcolor="#FFFFFF"]; blocking [label="Blocking\n(e.g., BSA or serum)", fillcolor="#FFFFFF"]; primary_ab [label="Incubation with Primary Antibody\n(anti-γ-H2AX)", fillcolor="#FFFFFF"]; secondary_ab [label="Incubation with Fluorophore-conjugated\nSecondary Antibody", fillcolor="#FFFFFF"]; counterstain [label="Nuclear Counterstaining\n(e.g., DAPI)", fillcolor="#FFFFFF"]; imaging [label="Fluorescence Microscopy\nand Image Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> fixation -> permeabilization -> blocking -> primary_ab -> secondary_ab -> counterstain -> imaging; } Figure 4: A standard workflow for γ-H2AX immunofluorescence staining.

  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.

    • Treat the cells with the desired alkylating agent (e.g., MMS: 200 µM - 1 mM; EMS: 2-10 mM; MNNG: 2-10 µM) for a specified time (e.g., 1-24 hours). Include appropriate positive (e.g., etoposide) and negative controls.

  • Fixation and Permeabilization:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Blocking and Antibody Incubation:

    • Wash three times with PBS.

    • Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate with a primary antibody against γ-H2AX (e.g., mouse monoclonal anti-γ-H2AX, Ser139) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBST.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Quantification:

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Conclusion: Making an Informed Choice

The selection of an appropriate alkylating agent is critical for the success and interpretability of DNA damage studies. MMS serves as a robust tool for investigating cellular responses to high levels of N-alkylation and the BER pathway. EMS is a classic mutagen often used in genetic screens due to its ability to induce point mutations through O-alkylation. MNNG, with its potent induction of the highly mutagenic O6-methylguanine lesion, is an excellent choice for studying the interplay between direct reversal repair, mismatch repair, and cytotoxicity.

By understanding the distinct chemical properties, DNA adduct profiles, and cellular responses associated with each of these agents, researchers can design more targeted and insightful experiments. The detailed protocols provided in this guide offer a solid foundation for the reliable and reproducible assessment of DNA damage, empowering you to advance your research in this critical field.

References

  • Fu, D., Calvo, J. A., & Samson, L. D. (2012). Balancing repair and tolerance of DNA damage caused by alkylating agents. Nature reviews. Cancer, 12(2), 104–120. [Link]

  • Azqueta, A., & Collins, A. R. (2013). The essential comet assay: a comprehensive guide to measuring DNA damage and repair. Archives of toxicology, 87(6), 949–968. [Link]

  • Stadler, J., & Kaina, B. (2013). DNA damage-induced apoptosis and necrosis: detection of apoptosis-inducing factor and a novel role of poly(ADP-ribose) polymerase-1. Methods in molecular biology (Clifton, N.J.), 962, 281–292. [Link]

  • Wyatt, M. D., & Pittman, D. L. (2006). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. Chemical research in toxicology, 19(12), 1580–1594. [Link]

  • Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2007). MGMT: key node in the battle against genotoxicity, carcinogenicity and apoptosis. DNA repair, 6(8), 1079–1099. [Link]

  • Olive, P. L., & Banáth, J. P. (2006). The comet assay: a method to measure DNA damage in individual cells. Nature protocols, 1(1), 23–29. [Link]

  • Sega, G. A. (1984). A review of the genetic effects of ethyl methanesulfonate. Mutation research, 134(2-3), 113–142. [Link]

  • Lundin, C., Erixon, K., Arnaudeau, C., Schultz, N., Jenssen, D., Meuth, M., & Helleday, T. (2005). Different roles for nonhomologous end joining and homologous recombination following replication arrest in mammalian cells. Molecular and cellular biology, 25(13), 5869–5878. [Link]

  • Beranek, D. T. (1990). Distribution of DNA adducts in specific genes. Environmental health perspectives, 88, 109–116. [Link]

  • Pașca, S., Lauth, D., Lall, L., Kaina, B., & Tomicic, M. T. (2019). The DNA alkylating agent and chemotherapeutic drug temozolomide induces PARP-1- and ATM-dependent DNA damage and repair. International journal of molecular sciences, 20(4), 863. [Link]

  • Loechler, E. L., Green, C. L., & Essigmann, J. M. (1984). In vivo mutagenesis by O6-methylguanine built into a unique site in a viral genome. Proceedings of the National Academy of Sciences of the United States of America, 81(19), 6271–6275. [Link]

  • Bouwman, P., & Jonkers, J. (2012). The effects of deregulated DNA damage signalling on cancer initiation and progression. Nature reviews. Cancer, 12(9), 587–598. [Link]

  • Swift, M. (1971). Fanconi's anaemia in the genetics of neoplasia. Nature, 230(5293), 370–373. [Link]

  • Lawley, P. D., & Brookes, P. (1963). Further studies on the alkylation of nucleic acids and their constituent nucleotides. The Biochemical journal, 89, 127–138. [Link]

  • Karran, P., & Bignami, M. (1994). DNA damage tolerance, mismatch repair and genome instability. BioEssays : news and reviews in molecular, cellular and developmental biology, 16(11), 833–839. [Link]

  • Sedgwick, B. (2004). Repairing DNA-alkylation damage. Nature reviews. Molecular cell biology, 5(2), 148–157. [Link]

  • Pegg, A. E. (2000). Repair of O(6)-alkylguanine in DNA by the O(6)-alkylguanine-DNA alkyltransferase network. Mutation research, 462(2-3), 83–100. [Link]

  • Shrivastav, M., De Haro, L. P., & Nickoloff, J. A. (2008). Regulation of DNA double-strand break repair pathway choice. Cell research, 18(1), 134–147. [Link]

  • Rogakou, E. P., Pilch, D. R., Orr, A. H., Ivanova, V. S., & Bonner, W. M. (1998). DNA double-stranded breaks induce historical H2AX phosphorylation on serine 139. The Journal of biological chemistry, 273(10), 5858–5868. [Link]

  • Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). gammaH2AX: a sensitive molecular marker of DNA damage and repair. Leukemia, 24(4), 679–686. [Link]

  • Wyatt, M. D., & Pittman, D. L. (2006). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. Chemical research in toxicology, 19(12), 1580–1594. [Link]

  • Bonner, W. M., Redon, C. E., Dickey, J. S., Nakamura, A. J., Sedelnikova, O. A., Solier, S., & Pommier, Y. (2008). γH2AX and cancer. Nature reviews. Cancer, 8(12), 957–967. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

The responsible management of chemical reagents is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, a comp...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical reagents is a cornerstone of safe and ethical research. This guide provides a detailed protocol for the proper disposal of 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate, a compound whose structural alerts—specifically the methanesulfonate ester group—necessitate its handling as regulated hazardous waste. Adherence to these procedures is critical not only for regulatory compliance but for the protection of laboratory personnel and the environment.

Hazard Profile and Core Disposal Principle

Disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which regulates the management of hazardous waste from its point of generation to its final disposal.[3][4][5] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the sanitary sewer.[3]

Table 1: Anticipated Hazard Profile for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

Hazard CategoryAnticipated Risk & RationaleRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed. [6] Based on data for similar sulfonate esters.Do not eat, drink, or smoke when handling.[6] Wash hands thoroughly after use.
Skin Corrosion/Irritation Causes skin irritation. [1][7] Sulfonate esters can be irritating upon dermal contact.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[8][9]
Serious Eye Damage/Irritation Causes serious eye irritation. [1][7] Direct contact can lead to significant eye damage.Wear safety glasses with side shields or chemical splash goggles.[8]
Germ Cell Mutagenicity Suspected genetic defects. [1] This is a significant concern for alkylating agents.Handle only in a certified chemical fume hood to avoid inhalation of any aerosols or vapors.
Carcinogenicity Suspected of causing cancer. [1] Long-term or repeated exposure may pose a carcinogenic risk.Utilize engineering controls and PPE to minimize exposure.
Environmental Hazard Potentially harmful to aquatic life. [10] Release into the environment must be strictly avoided.Do not allow the product to enter drains or waterways.[6]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for collecting, storing, and disposing of waste containing 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate. This applies to the neat compound, solutions, and any contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE. This is the first line of defense against exposure.

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (nitrile is a suitable choice for incidental contact).

  • Body Protection: A laboratory coat must be worn and kept buttoned.

  • Respiratory Protection: All handling of this waste, including transfers, should be conducted inside a certified chemical fume hood to prevent inhalation.

Step 2: Waste Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions and ensures the waste is managed correctly by disposal facilities.

  • Designate a Specific Waste Stream: This compound should be collected as a "Non-halogenated Organic Solvent" waste stream, unless it is dissolved in a halogenated solvent (e.g., dichloromethane).

  • Avoid Mixing: Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or bases.[11]

  • Container Choice: Use a designated, leak-proof hazardous waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate.[3] Ensure the container is in good condition.[12]

Step 3: Waste Accumulation and Labeling

This stage occurs in the laboratory at a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[4][12]

  • Labeling: The moment you add the first drop of waste, the container must be labeled. Use your institution's official hazardous waste tag.[3] The label must include:

    • The words "Hazardous Waste".[12]

    • The full, unabbreviated chemical name: "2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate".

    • An accurate estimation of the concentration and volume of all components in the container.

    • The date of generation (the date the first waste was added).[3]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[12] Do not leave a funnel in the container.

  • Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.

WasteDisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS Responsibility Start Waste Generation (e.g., reaction quench, contaminated materials) PPE Step 1: Don Appropriate PPE Start->PPE Before Handling Segregate Step 2: Select & Segregate Waste Container PPE->Segregate Label Step 3: Label Container with 'Hazardous Waste' & Full Chemical Name Segregate->Label Immediately Store Step 4: Store in Satellite Accumulation Area Label->Store Keep container closed Request Step 5: Request Pickup from EHS/EH&S Store->Request When container is full or per schedule Pickup EHS Collects Waste Request->Pickup Formal Handover Transport Manifest & Transport to TSDF Pickup->Transport RCRA Tracking Disposal Final Disposal (e.g., Incineration) Transport->Disposal

Sources

Handling

Personal protective equipment for handling 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate

This guide outlines the technical handling, safety, and logistical protocols for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate . Executive Safety Summary Chemical Class: Alkyl Methanesulfonate (Mesylate Ester).

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical handling, safety, and logistical protocols for 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate .

Executive Safety Summary

  • Chemical Class: Alkyl Methanesulfonate (Mesylate Ester).

  • Primary Hazard: High Potency / Genotoxic Impurity (GTI) . Alkyl mesylates are direct-acting alkylating agents capable of modifying DNA. They are classified as mutagenic and potentially carcinogenic (ICH M7 Class 1 or 2).

  • Operational Status: Handle as a Cytotoxic/Genotoxic substance. Strict containment (OEB 4/5 equivalent) is required.

  • Critical Deactivation: Neutralize immediately with Sodium Thiosulfate .

Part 1: Hazard Identification & Mechanism

Expert Insight: As a Senior Application Scientist, it is critical to understand why this compound is dangerous. Unlike simple corrosives, mesylate esters possess a highly leaving group (mesylate anion,


) that facilitates nucleophilic substitution (

) reactions with biological nucleophiles, specifically the N-7 position of guanine in DNA.
Hazard CategoryClassificationCritical Effect
Genotoxicity Category 1B Direct DNA alkylation (Mutagenic).
Carcinogenicity Category 1B Presumed human carcinogen based on structural alerts (alkyl mesylate).
Skin/Eye Category 1 Corrosive/Severe Irritant (Acidic hydrolysis products).
Reactivity Moisture Sensitive Hydrolyzes to release Methanesulfonic Acid (MSA) and HF derivatives.

Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab safety" protocols. This compound requires a barrier-protection strategy designed for permeation resistance.

Hand Protection (Double-Gloving Protocol)
  • Inner Glove: Nitrile (minimum 4 mil).

  • Outer Glove: Silver Shield® (EVOH) or Viton® .

    • Reasoning: Alkyl mesylates can permeate standard nitrile/latex rubbers. Laminate films (EVOH) provide >480 min breakthrough time.

    • Protocol: Inspect EVOH gloves for cracks (crinkle noise test) before use. Tape the outer glove cuff to the suit sleeve.

Respiratory Protection
  • Primary: Work within a certified Fume Hood or Glove Box.

  • Secondary (Spill/Outside Hood): Full-face Powered Air Purifying Respirator (PAPR) with OV/AG/P100 (Organic Vapor/Acid Gas/HEPA) cartridges.

    • Note: Simple N95 masks are insufficient for protection against methanesulfonate vapors or aerosols.

Body & Eye Protection
  • Suit: Tyvek® 800J or chemically resistant coverall (Category III, Type 3/4).

  • Eye: Chemical splash goggles (ventless) + Face Shield (8-inch).

Part 3: Operational Protocols

A. Engineering Controls & Containment

Requirement: All open handling must occur in a Class II Biosafety Cabinet (Type B2) or a Chemical Fume Hood with a face velocity of 100 fpm.

  • Weighing: Use a top-loading balance inside the hood. If using an analytical balance outside, the compound must be dissolved in solvent (e.g., DCM or Ethyl Acetate) inside the hood before transfer.

  • Static Control: Use an ionizing bar. Mesylates can be static-prone, increasing dispersion risk.

B. Decontamination & Neutralization (The "Thiosulfate Lock")

Trustworthiness: This protocol relies on the conversion of the toxic alkylating agent into a non-toxic Bunte salt.

Reagent Preparation:

  • Solution A: 10% w/v Sodium Thiosulfate (

    
    ) in water.
    
  • Solution B: 1% w/v Sodium Hydroxide (NaOH) (optional, to accelerate hydrolysis, but watch for exotherms).

Decon Procedure:

  • Immerse: Place all contaminated glassware/tools in a bath of Solution A for 24 hours .

  • Wipe Down: Spray work surfaces with Solution A. Allow to sit for 15 minutes (purple color change may occur if indicating paper is used).

  • Rinse: Follow with water and then ethanol.

C. Waste Disposal
  • Segregation: Do NOT mix with general organic waste until neutralized.

  • Labeling: "PGI WASTE - CONTAINS ALKYL MESYLATE - TOXIC."

  • Destruction: High-temperature incineration (>1000°C) with scrubber for sulfur/fluorine gases.

Part 4: Visualizations

Diagram 1: Safety Decision Tree (Scale vs. Containment)

This logic flow ensures you apply the correct level of containment based on the quantity handled.

SafetyLogic Start Start: Handling 2-(2-Fluorophenyl)-2-methylpropyl methanesulfonate QtyCheck Quantity Check Start->QtyCheck SmallScale < 100 mg (Analytical) QtyCheck->SmallScale LargeScale > 100 mg (Prep/Synthesis) QtyCheck->LargeScale Hood Standard Fume Hood (Face Velocity > 100 fpm) SmallScale->Hood Isolator Glove Box / Isolator (Negative Pressure) LargeScale->Isolator PPE_Std PPE: Double Nitrile + Goggles + Lab Coat Hood->PPE_Std PPE_High PPE: EVOH Gloves + Tyvek Suit + Face Shield Isolator->PPE_High Decon Mandatory Decon: 10% Sodium Thiosulfate Wash PPE_Std->Decon PPE_High->Decon

Caption: Operational decision tree defining containment levels based on mass. High-potency handling (Isolator) is recommended for amounts exceeding 100 mg.

Diagram 2: Chemical Deactivation Mechanism

Understanding the chemistry of decontamination builds trust in the safety protocol.

Deactivation Toxin Alkyl Mesylate (Electrophile) Reaction S_N2 Substitution Toxin->Reaction Agent Sodium Thiosulfate (Nucleophile) Agent->Reaction Product Bunte Salt (Water Soluble / Non-Toxic) Reaction->Product Irreversible Byproduct Methanesulfonate Ion Reaction->Byproduct

Caption: The chemical pathway for neutralizing the hazard. Thiosulfate attacks the alkyl chain, displacing the mesylate group and rendering the molecule non-genotoxic.

Part 5: Emergency Response Data

ScenarioImmediate Action
Skin Contact 1. Wipe excess gently (do not rub). 2. Flush with water for 15 mins. 3. Apply PEG-400 (Polyethylene Glycol) if available to solubilize lipophilic residues.
Eye Contact 1. Irrigate immediately for 15 mins. 2. Seek medical attention (Ophthalmologist) immediately.
Spill (<10 mL) 1. Evacuate area. 2. Don full PPE (Respirator + Tyvek). 3. Cover with absorbent pads soaked in 10% Sodium Thiosulfate . 4. Wait 30 mins before cleanup.

References

  • European Medicines Agency (EMA). "Guideline on the Limits of Genotoxic Impurities." Committee for Medicinal Products for Human Use (CHMP), 2006. Link

  • ICH. "M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[1] International Council for Harmonisation, 2017. Link

  • Snodin, D.J. "Residues of genotoxic alkyl mesylates in mesylate salt drug substances: Real or imaginary problems?" Regulatory Toxicology and Pharmacology, 2006. Link

  • Takeda Pharmaceutical Company. "Vonoprazan Fumarate: Review of Synthetic Routes and Intermediates.
  • Thermo Fisher Scientific. "Safety Data Sheet: Methyl Methanesulfonate (Class Analog)." Link

Sources

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